Trimyristin

Catalog No.
S545909
CAS No.
555-45-3
M.F
C45H86O6
M. Wt
723.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimyristin

CAS Number

555-45-3

Product Name

Trimyristin

IUPAC Name

2,3-di(tetradecanoyloxy)propyl tetradecanoate

Molecular Formula

C45H86O6

Molecular Weight

723.2 g/mol

InChI

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3

InChI Key

DUXYWXYOBMKGIN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Trimyristin; Myristic Acid Triglyceride; NSC 4062.

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

The exact mass of the compound Trimyristin is 722.6424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4062. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of tetradecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Trimyristin, also known as glyceryl trimyristate, is a saturated fat with the chemical formula C₄₅H₈₆O₆ [1] [2]. The table below summarizes its core characteristics:

Property Description
Systematic Name Propane-1,2,3-triyl tri(tetradecanoate) [1]
Molecular Mass 723.177 g·mol⁻¹ [1] [2]
Appearance White to yellowish-gray, odorless solid [1] [3]
Melting Point 56–57 °C [1]
Solubility Insoluble in water; soluble in ethanol, diethyl ether, acetone, benzene, chloroform, and dichloromethane [1]
Primary Natural Source Nutmeg (Myristica fragrans), comprising 20-25% of its dry mass [1] [4]

This compound is the triglyceride ester derived from glycerol and three units of myristic acid. It is a primary component of nutmeg butter, the fixed oil obtained from the nutmeg seed [4].

Extraction and Analytical Methods

Isolation from Nutmeg

The extraction of this compound from nutmeg is a common organic chemistry experiment due to its high abundance in the spice [1]. The following diagram illustrates a classic Soxhlet extraction setup:

G A Crushed Nutmeg in Thimble F Ether Recycle A->F Extract-Laden Ether B Flask with Ether D Soxhlet Extractor B->D Ether Vapor C Heating Mantle C->B Heats D->A Solvent Percolation E Condenser D->E Vapor E->D Condensed Ether F->B Returns to Flask G Concentrated Solution F->G Solvent Evaporation H Crude this compound G->H Cooling & Filtration

Classical Soxhlet extraction setup for this compound isolation.

A standard laboratory-scale procedure is as follows [5]:

  • Procedure: Approximately 1500 g of crushed nutmeg is moistened with ether and placed into a Soxhlet extractor. The nutmeg is continuously extracted with diethyl ether for 24-72 hours until the solvent running through the nutmeg becomes colorless. The resulting ethereal solution is filtered to remove any solid particles, and the solvent is removed via distillation on a water bath, yielding 640-690 g of a crude solid. This crude product is filtered and washed with cold 95% ethyl alcohol, then recrystallized from 3.5 L of 95% ethyl alcohol with mechanical stirring during cooling to prevent oil separation. The final purified this compound is obtained as colorless crystals.
  • Yield: 330–364 g from 1500 g of nutmeg [5].
  • Alternative Solvent Systems: A mixture of ethyl acetate, ethanol, and water (4.5:4.5:1 v/v/v) under reflux conditions can also extract this compound with about 8% recovery, offering an alternative to traditional ether or dichloromethane [6].
Analysis and Purification
  • Purification: The primary method is recrystallization from hot 95% ethyl alcohol [5]. Acetone is also a common solvent for this purpose [1] [6].
  • Purity Check: The purity of the isolated compound can be verified by its melting point (56-57°C) and by its saponification number, which is 232 for pure this compound [1] [5].

Pharmaceutical Research Applications

In drug development, this compound is valued as a material for formulating colloidal lipid dispersions to improve the delivery of poorly water-soluble drugs [7].

Application Function & Significance
Lipid Nanoparticles & Nanoemulsions Serves as a core lipid matrix material for parenteral (intravenous) administration of lipophilic drugs, enhancing bioavailability and demonstrating low toxicity [7].
Drug Release Studies Used to create model lipid nanoemulsions for investigating drug release kinetics and transfer rates into lipophilic acceptors, mimicking physiological conditions [7].
Chemical Synthesis A starting material for the synthesis of myristic acid via saponification (alkaline hydrolysis), a process foundational in organic chemistry education [1] [8].

Research shows a clear correlation between a drug's lipophilicity (LogP value) and its release rate from this compound nanoemulsions; higher LogP values result in slower transfer, which is crucial for predicting drug behavior in vivo [7].

References

Natural Sources of Trimyristin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary natural sources of trimyristin and its relative abundance where available.

Source Type / Part Abundance (w/w) Notes
Nutmeg (Myristica fragrans) [1] [2] Seed / Kernel 20 - 25% of dry mass [1] Most common source for lab isolation; comprises up to 40% of "nutmeg butter" (fixed oil) [2].
Coconut Oil [3] Oil Information missing Listed as a major natural source [3].
Palm Kernel Oil [3] Oil Information missing Listed as a major natural source [3].
Babassu Oil [3] Oil Information missing Listed as a major natural source [3].

Protocols for Isolation and Extraction

Here are detailed methodologies for extracting this compound, ranging from classic techniques to more modern, eco-friendly approaches.

Classic Ether Extraction from Nutmeg

This is a standard introductory organic chemistry experiment for isolating this compound [1].

  • Principle: Utilizes the high solubility of this compound in diethyl ether at room temperature, followed by crystallization [1].
  • Procedure:
    • Steam Distillation & Drying: Powdered nutmeg may first undergo steam distillation to remove volatile essential oils. The residual solid is then dried [1].
    • Extraction: The dried nutmeg powder is suspended in diethyl ether and stirred at room temperature for a period [1].
    • Separation: The ether solution is separated from the solid residue via filtration [1].
    • Purification: The ether is removed using rotary evaporation or distillation, yielding crude this compound. Purification is typically achieved by recrystallization from acetone or hot ethanol [1] [4].

The workflow for this classic method can be visualized as follows:

Start Powdered Nutmeg A Steam Distillation (Remove Essential Oils) Start->A B Dry Solid Residue A->B C Extract with Diethyl Ether (Room Temp) B->C D Filter Ether Solution C->D E Remove Solvent via Rotary Evaporation D->E F Crude this compound E->F G Recrystallize (from Acetone/Ethanol) F->G End Pure this compound Crystals G->End

Alternative Eco-Friendly Solvent Extraction

This method uses a less hazardous solvent system of ethyl acetate, ethanol, and water [4].

  • Principle: A ternary solvent system (4.5:4.5:1 v/v) can efficiently extract various compounds; this compound requires reflux for good recovery [4].
  • Procedure:
    • Setup: Powdered nutmeg is placed in a round-bottom flask with the ethyl acetate/ethanol/water solvent mixture (4.5:4.5:1 v/v) [4].
    • Reflux: The mixture is heated under reflux for a designated time [4].
    • Crystallization: Upon cooling, crude this compound crystals form directly from the reaction mixture [4].
    • Isolation: The crystals are collected by filtration and washed with a cold portion of the same solvent system. Recrystallization may not be necessary [4].

The workflow for this alternative method is as follows:

Start Powdered Nutmeg A Add Solvent Mixture (Ethyl Acetate:Ethanol:Water) Start->A B Heat under Reflux A->B C Cool Solution B->C D Crystals Form In Situ C->D E Filter and Wash with Cold Solvent D->E End Pure this compound Crystals E->End

Key Research & Pharmaceutical Applications

Beyond its role as a laboratory model compound, this compound shows significant promise in pharmaceutical research, particularly in drug delivery.

Application Area Function / Role Research Context & Details
Drug Delivery Systems [5] [6] Lipid Nanocarrier / Excipient Used in Solid Lipid Nanoparticles (SLNs) and liposomes to improve drug bioavailability, enable targeted therapy, and provide a stable lipid matrix [5].
Liposome Stabilization [6] Membrane Stabilizing Component Hybrid lipids synthesized from myristic acid (derived from this compound) significantly increase the rigidity and stabilize the lipid bilayer of liposomes over a wide temperature range [6].
Prodrug & Carrier Synthesis [6] Source of Myristic Acid Acts as a starting material for the chemical synthesis of structured acylglycerols designed to carry bioactive molecules like phytosterols, enhancing their delivery [6].
Laboratory Reagent [3] [1] Model Compound / Substrate Primarily used in R&D a standard compound for teaching extraction and saponification, and for preparing myristic acid and its salts [3] [1].

Conclusion

This compound serves as a crucial compound bridging natural product chemistry and modern pharmaceutical technology. Its well-documented isolation from nutmeg provides a reliable source for research, while its properties make it a valuable excipient in advanced drug delivery systems.

References

Trimyristin in Nutmeg Seeds: Technical Extraction, Pharmacological Profile, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Trimyristin is a prominent triglyceride naturally abundant in nutmeg seeds (Myristica fragrans), constituting approximately 20-25% of the dried seed's mass. This compound serves as a primary storage lipid and represents a significant source of myristic acid. As a saturated fat with the chemical name propane-1,2,3-triyl tri(tetradecanoate), this compound belongs to the broader class of glycerolipids that are ubiquitous in plant oils and fats. Its substantial presence in nutmeg makes it an ideal candidate for both educational extraction experiments and pharmaceutical investigations.

The compound exhibits distinct physical characteristics including a white to yellowish-gray appearance, melting point of 56–57°C, and solubility profile favoring organic solvents like ethanol, acetone, benzene, chloroform, and diethyl ether while remaining insoluble in water. These properties significantly influence extraction efficiency and methodological approaches. From a pharmaceutical perspective, this compound serves as more than just an inert excipient; emerging research indicates it possesses inherent bioactivity that contributes to nutmeg's broader pharmacological effects, including antimicrobial properties and acetylcholinesterase inhibition relevant to cognitive disorders [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification
Chemical Formula C₄₅H₈₆O₆
Molar Mass 723.177 g·mol⁻¹
Appearance White to yellowish-gray solid
Melting Point 56–57°C
Solubility Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, ether; insoluble in water
Flash Point >110°C
Density 0.862 g/cm³ at 20°C

Extraction Methodologies and Optimization

Conventional Extraction Protocols

The extraction of this compound from nutmeg seeds typically employs non-polar organic solvents that leverage the compound's high solubility in these media. The conventional approach utilizes steam distillation followed by purification through ether extraction and subsequent distillation or rotary evaporation to remove volatile solvents. Diethyl ether extraction at room temperature demonstrates particular efficiency due to this compound's high solubility, making it a standard introductory-level organic chemistry experiment. This method typically yields this compound representing the substantial 20-25% natural abundance in nutmeg, providing a relatively pure compound with minimal processing requirements [2].

Advanced Solvent Systems

Recent methodological advancements have explored eco-friendly solvent systems that reduce reliance on highly volatile organic solvents. Research indicates that a ternary solvent system comprising ethyl acetate, ethyl alcohol, and water (in a volume ratio of 4.5:4.5:1) under reflux conditions achieves approximately 8.0% product recovery without requiring diethyl ether, dichloromethane, or acetone. This system offers environmental and safety advantages while maintaining respectable extraction efficiency. Crystallization of this compound occurs directly within the cooling extraction solvent, significantly simplifying isolation and purification processes. Comparative studies reveal that while room temperature extraction with this solvent system proves inefficient for this compound, reflux conditions dramatically improve recovery rates, highlighting the critical importance of temperature optimization in extraction protocols [3].

Table 2: Comparative Efficiency of Extraction Methods for this compound

Extraction Method Solvent System Conditions Efficiency/Recovery
Conventional Diethyl ether Room temperature High (leverages natural 20-25% abundance)
Ternary System Ethyl acetate:ethanol:water (4.5:4.5:1) Reflux 8.0% recovery
Ternary System Ethyl acetate:ethanol:water (4.5:4.5:1) Room temperature Inefficient

The extraction workflow below outlines the key decision points in the this compound isolation process:

Figure 1: Experimental workflow for this compound extraction from nutmeg, highlighting key methodological decision points that impact efficiency and purity.

Pharmacological Activities and Mechanisms

Acetylcholinesterase Inhibition and Cognitive Effects

This compound demonstrates significant acetylcholinesterase (AChE) inhibition activity in both in vivo and in vitro studies, as evidenced by research involving memory-deficient mice. Enzyme kinetic studies indicate that this compound, along with myristicin, exhibits a mixed type of inhibition (competitive-noncompetitive) toward AChE. This mechanism reduces AChE activity in nervous tissue, potentially enhancing cholinergic neurotransmission by preserving acetylcholine levels in synaptic clefts. Such activity positions this compound as a promising candidate for managing cognitive disorders including Alzheimer's disease, where AChE inhibitors represent a first-line therapeutic approach to ameliorate cognitive deficits by prolonging the activity of this crucial neurotransmitter [1].

Antimicrobial Properties

Research reveals that this compound possesses substantial antibacterial activity against both gram-positive and gram-negative bacteria. Chloroform extracts of nutmeg seeds containing this compound and myristic acid as chief antibacterial principles demonstrate this broad-spectrum activity. The compound's mechanism likely involves membrane disruption, leading to increased permeability and subsequent bacterial cell death. Additionally, nutmeg extracts exhibit antifungal activity against pathogens including Candida albicans and Aspergillus niger, potentially through similar membrane-targeting mechanisms. These findings support the traditional use of nutmeg in microbial infection management and highlight this compound's contribution to nutmeg's overall antimicrobial profile [1].

Additional Biological Activities

Beyond its direct antimicrobial and cognitive effects, this compound contributes to nutmeg's broader pharmacological spectrum:

  • Antioxidant capacity: As a component of nutmeg's chemical matrix, this compound indirectly supports the seed's overall antioxidant activity, which reduces oxidative stress by enhancing the body's natural antioxidant defense mechanisms [4]
  • Lipid metabolism modulation: Nutmeg extracts containing this compound affect lipid peroxidation, reduce LDL oxidation, and increase phospholipid and cholesterol excretion, suggesting potential cardiovascular benefits [4]
  • Cardioprotective effects: Studies indicate that nutmeg extract improves cardiac metabolism, accelerates cardiac conductivity and ventricular contractility, and prevents cell apoptosis, though this compound's specific contribution requires further elucidation [4]

The following diagram illustrates this compound's multifaceted mechanisms of action and their therapeutic implications:

Figure 2: Multimodal pharmacological mechanisms of this compound and their potential therapeutic applications across various physiological systems.

Analytical Methods and Formulation Strategies

Analysis and Quantification

While the search results don't detail specific analytical methods for this compound, gas chromatography-mass spectrometry (GC-MS) represents a likely approach based on its application for similar compounds in nutmeg. Advanced chromatographic techniques including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be appropriate for purity assessment and quantification. The extraction efficiency can be monitored through radical-scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which indirectly evaluate extraction effectiveness when this compound is part of a complex mixture [5] [3].

Formulation Considerations for Drug Development

The development of this compound-based therapeutics faces significant formulation challenges common to natural products:

  • Penetration barriers: Three-dimensional tumor models demonstrate that natural products encounter formidable obstacles including dense extracellular matrix (up to 33-fold increased fibronectin), pH gradients (7.4→6.5), and extreme cell density (6×10⁷ cells/cm³) that limit compound penetration [6]
  • Delivery systems: Advanced formulation strategies such as solid lipid nanoparticles (SLNs), liposomes, and cyclodextrin complexation may enhance this compound delivery, though these must balance penetration improvements with preservation of biological activity [1] [6]
  • Stability optimization: The compound's stability under various pH and temperature conditions requires careful evaluation, particularly given the acidic microenvironments in pathological conditions like tumors [6]

Table 3: Formulation Challenges and Potential Strategies for this compound-Based Therapeutics

Challenge Potential Impact Formulation Strategy
Limited Aqueous Solubility Poor bioavailability Lipid nanoparticles, cyclodextrin complexation, micellar systems
Penetration Barriers Reduced efficacy in dense tissues Nanoemulsions, permeation enhancers, stimulus-responsive carriers
Stability in Acidic Microenvironments Compound degradation pH-protective matrices, enteric coating, prodrug approaches
Metabolic Stability Rapid clearance Sustained-release formulations, structural analogs

Research Gaps and Future Directions

The current research landscape reveals several critical areas requiring further investigation to fully realize this compound's therapeutic potential:

  • Clinical validation: Despite promising preclinical results for AChE inhibition and antimicrobial activity, well-designed clinical trials are conspicuously absent from the literature [4]
  • Mechanistic elucidation: While this compound demonstrates bioactivity, its precise molecular targets and structure-activity relationships remain inadequately characterized [1]
  • Synergistic potential: The interaction effects between this compound and other nutmeg constituents (e.g., myristicin, elemicin) warrant systematic investigation to evaluate potential synergistic or antagonistic activities [5]
  • Toxicological profile: Comprehensive dose-response studies and detailed safety assessments are necessary, particularly given nutmeg's known psychoactive properties at high doses [4] [1]
  • Formulation optimization: Advanced drug delivery systems specifically designed for this compound could potentially overcome its physicochemical limitations and enhance therapeutic efficacy [6]

Future research priorities should include the development of standardized extraction protocols to ensure consistent this compound content across preparations, implementation of advanced analytical methods for precise quantification, and exploration of structure-activity relationships through semisynthetic derivatives to enhance potency and optimize pharmacological properties.

Conclusion

References

Solubility & Physicochemical Properties of Trimyristin

Author: Smolecule Technical Support Team. Date: February 2026

Trimyristin is a triglyceride predominantly found in nutmeg butter. Its solubility and behavior in various solvents and lipid systems are fundamental for its use in pharmaceutical formulations.

The table below summarizes key solubility and melting point information available from recent research:

Property Details/Solvent System Condition/Temperature Observation/Value Source Context
Extraction Solubility Ethyl Acetate:Ethanol:Water (4.5:4.5:1, v/v/v) Reflux 8.0% recovery from nutmeg; crystals formed upon cooling [1]
Extraction Solubility Diethyl Ether or Dichloromethane Reflux Common method for extraction from nutmeg [1]
Melting Point Not Specified > Room Temperature Exists in solid phase at room temperature, a key property for SLNs [2]
Drug Solubility Screening Cetyl Palmitate (Solid Lipid) Heated to 80°C Method to assess Ivacaftor solubility in solid lipids [3]
Drug Solubility Screening This compound (Solid Lipid) Heated to 80°C Method to assess Ivacaftor solubility in solid lipids [3]

Experimental Protocols for Working with this compound

Here are detailed methodologies for key procedures involving this compound, from its extraction to its application in formulating lipid nanoparticles.

Extraction of this compound from Nutmeg

This protocol is adapted from an eco-friendly approach that uses a ternary solvent system [1].

  • Principle: this compound is extracted from ground nutmeg using a heated solvent system where its solubility is high, and then recovered through crystallization upon cooling.
  • Materials:
    • Raw Material: Dried, ground nutmeg.
    • Solvents: Ethyl acetate, ethanol, and water.
    • Equipment: Reflux apparatus, heating mantle, vacuum filtration system.
  • Procedure:
    • Prepare Solvent: Mix ethyl acetate, ethanol, and water in a volume ratio of 4.5:4.5:1.
    • Extract: Place ground nutmeg in a reflux apparatus and add the solvent mixture. Heat under reflux for several hours.
    • Crystallize: After heating, allow the solution to cool slowly to room temperature. This compound will crystallize from the solution as it cools.
    • Isolate: Collect the crude this compound crystals by vacuum filtration.
    • Wash and Dry: Wash the crystals with a small amount of cold, fresh solvent mixture and allow them to dry. The product obtained is typically pure enough for many applications without needing recrystallization from acetone [1].

The workflow for this extraction process is summarized in the following diagram:

G Start Start Extraction Process A Grind Nutmeg Start->A B Mix Solvents (Ethyl Acetate:Ethanol:Water 4.5:4.5:1) A->B C Heat under Reflux B->C D Cool Solution C->D E Filter Crystals D->E F Wash with Cold Solvent E->F End Obtain Crude this compound F->End

Preparation of this compound-based Solid Lipid Nanoparticles (SLNs)

This method describes a general hot homogenization-ultrasonication technique for formulating SLNs, using Ivacaftor-loaded SLNs as a specific example [3].

  • Principle: A lipid phase containing the drug and melted this compound is emulsified in a hot aqueous surfactant solution. High-energy processes then reduce the droplet size to the nanoscale, forming nanoparticles upon cooling.
  • Materials:
    • Lipid: this compound.
    • Drug: Active pharmaceutical ingredient (e.g., Ivacaftor).
    • Surfactant Solution: Aqueous solution of a surfactant like Polysorbate 20.
    • Equipment: Water bath, high-speed homogenizer, probe sonicator.
  • Procedure:
    • Melt Lipid: Heat this compound in a water bath to 5-10°C above its melting point (e.g., 80°C).
    • Disperse Drug: Disperse the drug into the molten lipid melt with stirring until it is fully dissolved or uniformly dispersed.
    • Heat Aqueous Phase: Heat the surfactant solution to the same temperature as the lipid phase (e.g., 80°C).
    • Form Primary Emulsion: Add the aqueous phase to the lipid phase while stirring vigorously. Immediately homogenize the mixture using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes).
    • Form Nanoemulsion: Process the hot coarse emulsion using a probe sonicator to reduce the particle size to the nanoscale.
    • Form SLNs: Allow the resulting nanoemulsion to cool at room temperature. As the lipid solidifies, it forms solid lipid nanoparticles [3].
Screening Drug Solubility in Solid Lipids

This unconventional method is used to estimate the solubility of a drug (e.g., Ivacaftor) in solid lipids like this compound [3].

  • Principle: The minimal amount of molten lipid required to dissolve a fixed amount of drug at a specific temperature is determined.
  • Procedure:
    • Accurately weigh about 10 mg of the drug into a glass vial.
    • Add an excess of melted this compound (heated to e.g., 80°C) to the vial while stirring continuously.
    • Continue adding small, recorded portions of the molten lipid until a clear solution is formed, indicating complete dissolution of the drug.
    • The solubility is expressed as the ratio of the amount of lipid used to the amount of drug dissolved [3].

Pharmaceutical Applications in Drug Delivery

This compound is recognized as a valuable solid lipid excipient for constructing drug delivery carriers, primarily due to its biocompatibility and ability to form a solid matrix that controls drug release.

  • Role in Solid Lipid Nanoparticles (SLNs): this compound is classified as a triglyceride used to form the solid core of SLNs. These nanoparticles (50-1000 nm in diameter) are used for the delivery of various antimicrobial and other drugs [2]. The solid matrix at room temperature provides a platform for controlled release.
  • Formulation Considerations: When used in SLNs, factors like the amount of lipid (X1) and amount of surfactant (X2) are critical independent variables that are optimized. They directly impact dependent variables such as particle size and entrapment efficiency (Y1 & Y2) [3]. A general workflow for developing such a formulation is illustrated below.

G Start SLN Formulation Development A Identify Variables (X1: Lipid Amount, X2: Surfactant Amount) Start->A B Set Up Experimental Design (e.g., Central Composite Design) A->B C Prepare SLN Batches (Hot Homogenization & Ultrasonication) B->C D Evaluate Responses (Y1: Particle Size, Y2: Entrapment Efficiency) C->D E Statistical Analysis & Optimization D->E End Obtain Optimized SLN Formulation E->End

References

Chemical & Physical Properties of Trimyristin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical characteristics of trimyristin for a quick reference.

Property Value / Description
Systematic IUPAC Name Propane-1,2,3-triyl tri(tetradecanoate) [1]
CAS Registry Number 555-45-3 [2] [3]
Molecular Formula C₄₅H₈₆O₆ [1] [2] [3]
Molecular Weight 723.18 g/mol [2]
Appearance White to yellowish-gray, crystalline solid [1] [2]
Melting Point 55–60 °C (commercial); 56–57 °C (reference) [1] [2]
Solubility Insoluble in water; soluble in ethanol, acetone, diethyl ether, chloroform, dichloromethane, benzene [1]

Experimental Protocols

Isolation from Nutmeg

The isolation of this compound from nutmeg is a common introductory organic chemistry experiment due to its high concentration in the spice (20-25% of the dry mass) [1]. The following workflow outlines the core steps for this extraction and purification process.

Start Start: Ground Nutmeg Step1 Extraction with Diethyl Ether Start->Step1 Step2 Filtration Step1->Step2 Step3 Solvent Removal (Rotary Evaporation/Distillation) Step2->Step3 Step4 Crude this compound Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5 End Pure this compound Step5->End

Diagram of the isolation workflow for this compound from nutmeg.

  • Principle: Separation leverages the high solubility of this compound in organic solvents like diethyl ether at room temperature, while other components in nutmeg remain less soluble [1].
  • Key Steps:
    • Extraction: Ground nutmeg is soaked in diethyl ether [1].
    • Filtration: The mixture is filtered to remove insoluble solid residues [1].
    • Solvent Removal: The ether is evaporated from the filtrate using distillation or rotary evaporation, yielding crude this compound [1].
    • Purification: The crude product can be purified via recrystallization to obtain pure this compound [1].
HPLC-MS Analytical Method

For precise analysis, an HPLC-MS method can be used for triglyceride mixtures including this compound [4].

  • Column: Lipak, 3.2 x 100 mm, 5 µm, 100 Å (dual ended) [4].
  • Mobile Phase: Gradient from MeOH/EtOH – 60/40% to 10/90% over 10 minutes [4].
  • Buffer: Ammonium formate (10 mM) with Formic Acid (0.05%) [4].
  • Flow Rate: 0.5 ml/min [4].
  • Detection: ESI-SIM monitoring specific adducts: [M+NH₄]⁺ (m/z 741 for this compound) and [M+HCOOH+H]⁺ [4].

References

Comprehensive Application Notes and Protocols: Trimyristin Extraction from Myristica fragrans for Pharmaceutical Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Trimyristin (systematic name: propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride that serves as the principal component of nutmeg fixed oil, commercially known as nutmeg butter. This compound represents a natural triglyceride where all three hydroxyl groups of glycerol are esterified with myristic acid, a C14 saturated fatty acid. With the chemical formula C₄₅H₈₆O₆ and molecular weight of 723.177 g·mol⁻¹, this compound presents as a white to yellowish-gray solid at room temperature with a characteristic melting point of 56-57°C [1]. The compound is highly soluble in nonpolar organic solvents including chloroform, ether, acetone, and benzene, but exhibits limited solubility in cold alcohol and is practically insoluble in water [1].

In the context of nutmeg composition, this compound constitutes a substantial portion of the seed's fixed oil content, which ranges from 25-40% of the dry weight of high-quality nutmeg kernels [2]. This significant abundance makes nutmeg one of the most practical natural sources for this compound isolation in both research and industrial settings. The fixed oil of nutmeg exists alongside the volatile essential oil (5-15% of kernel weight), which contains the aromatic compounds responsible for nutmeg's characteristic odor and flavor, including sabinene, α-pinene, β-pinene, myristicin, and elemicin [2] [3]. The presence of these volatile compounds alongside this compound necessitates careful consideration during extraction to either preserve or separate these components based on the intended application.

Extraction Methods Comparison

The extraction of this compound from nutmeg has evolved significantly, with both conventional and modern approaches offering distinct advantages and limitations. The selection of an appropriate extraction method depends on multiple factors including target yield, purity requirements, processing time, environmental impact, and equipment availability.

Table 1: Comparison of this compound Extraction Methods from Nutmeg

Extraction Method Extraction Solvent Temperature Time Crude Yield Key Advantages Key Limitations
Soxhlet Extraction Diethyl ether, Dichloromethane Solvent boiling point 4-8 hours 17-25% Exhaustive extraction, simple apparatus High solvent consumption, long duration, thermal degradation risk
Microwave-Assisted Extraction (MAE) Ethanol (95%) 86°C 15 minutes 20.3% Rapid, high efficiency, reduced solvent use, greener profile Specialized equipment required, limited scalability
Reflux Extraction Ethanol (95%) Solvent boiling point 60 minutes 20.2% Consistent results, simple setup Moderate duration, higher energy input
Room Temperature Maceration Diethyl ether Ambient 15 minutes 17.3% Minimal equipment, no energy input Lower yield, solvent volatility concerns
Green Solvent System Ethyl acetate:ethanol:water (4.5:4.5:1) Reflux 60 minutes ~8% Environmentally friendly, reduced toxicity Lower yield, complex solvent system
Performance Analysis of Extraction Methods
  • Microwave-assisted extraction (MAE) with ethanol has emerged as a particularly efficient method, yielding approximately 20.3% crude this compound in just 15 minutes at 86°C [4]. This represents a significant improvement in extraction efficiency compared to conventional room temperature diethyl ether extraction (17.3% yield). The enhanced performance of MAE stems from microwave energy directly interacting with polar molecules in the plant matrix, generating internal heating that ruptures cell walls and facilitates solvent penetration [4].

  • Solvent selection critically influences both extraction efficiency and environmental impact. While diethyl ether has traditionally been used in educational laboratories due to its excellent extraction profile, significant safety concerns exist regarding its high flammability and tendency to form explosive peroxides upon storage [4]. Ethanol presents a greener alternative with reduced toxicity and comparable efficiency when used with MAE or reflux methods. The ethyl acetate:ethanol:water system (4.5:4.5:1) offers an even more environmentally benign approach, though with compromised yield [5].

  • Traditional methods like Soxhlet extraction and room temperature maceration remain relevant in resource-limited settings or for educational purposes, though they generally offer lower efficiency or longer processing times. Recent innovations in supercritical fluid extraction, particularly using CO₂, show promise for high-purity this compound isolation without solvent residues, though equipment costs remain prohibitive for many applications [6] [7].

Detailed Experimental Protocols

Microwave-Assisted Extraction Using Ethanol

Principle: This method utilizes microwave energy to rapidly heat the nutmeg-solvent mixture, disrupting plant cell structures and enhancing solvent penetration for efficient this compound extraction [4].

Table 2: Reagents and Equipment for Microwave-Assisted Extraction

Component Specification Purpose
Nutmeg Commercially available, finely ground Raw material source
Extraction Solvent 95% ethanol Primary extraction medium
Microwave Reactor Anton Paar Monowave 450 or equivalent Controlled microwave heating
Extraction Vessel 30 mL sealed microwave vial Contain reaction under pressure
Filtration Setup Glass funnel & filter paper Solid-liquid separation
Concentration System Rotary evaporator Solvent removal

Procedure:

  • Plant Material Preparation: Weigh 4.000 g of finely ground nutmeg into a 30 mL microwave vial.
  • Solvent Addition: Add 10 mL of 95% ethanol to the vial and seal securely.
  • Microwave Extraction: Place the vial in the microwave reactor and program the following parameters:
    • Ramp time: As fast as possible to 86°C
    • Hold temperature: 86°C
    • Hold time: 15 minutes
    • Stirring: Continuous at medium speed
  • Cooling: After completion, cool the mixture to 55°C using the reactor's cooling function.
  • Filtration: Carefully open the vial and filter the mixture by gravity while warm to separate the solid residue.
  • Concentration: Transfer the filtrate to a pre-weighed round-bottom flask and concentrate using a rotary evaporator (40°C water bath).
  • Product Collection: The resulting crude this compound appears as a yellow/orange solid with an expected yield of approximately 20% (0.80 g).

microwave_extraction start Start Extraction Protocol prep Weigh 4.000 g ground nutmeg Add 10 mL 95% ethanol start->prep microwave Microwave Extraction: 86°C for 15 minutes prep->microwave cool Cool to 55°C microwave->cool filter Gravity Filtration cool->filter concentrate Concentrate Filtrate Rotary Evaporation (40°C) filter->concentrate crude Crude this compound (Yield: ~20%) concentrate->crude recrystallize Recrystallization from Acetone crude->recrystallize pure Pure this compound (White Crystals) recrystallize->pure

Conventional Solvent Extraction Methods

Principle: These methods rely on solvent penetration at various temperatures to dissolve and extract this compound from the nutmeg matrix.

A. Ethanol Reflux Extraction:

  • Charge 4.000 g of ground nutmeg and 10 mL of 95% ethanol into a 100 mL round-bottom flask.
  • Attach a water-cooled condenser and heat the mixture to reflux using a heating mantle or oil bath.
  • Maintain gentle reflux for 60 minutes with occasional swirling.
  • Cool the mixture to room temperature and filter by gravity.
  • Concentrate the filtrate using rotary evaporation to obtain crude this compound (expected yield: ~20.2%) [4].

B. Diethyl Ether Maceration (Room Temperature):

  • Place 4.000 g of ground nutmeg in a 100 mL round-bottom flask.
  • Add 10 mL of diethyl ether and stir magnetically at room temperature for 15 minutes.
  • Filter the mixture into a pre-weighed flask, using 2-3 mL additional ether for transfer.
  • Evaporate the solvent carefully using a rotary evaporator (avoid heating due to ether flammability).
  • Obtain crude this compound as a yellow solid (expected yield: ~17.3%) [4].
Purification and Recrystallization Protocol

Principle: Crude this compound contains co-extracted compounds including essential oils and unsaturated fats that can be removed through recrystallization.

Procedure:

  • Transfer the crude this compound (0.921 g) to a 50 mL beaker.
  • Heat 10 mL of acetone in a 50 mL Erlenmeyer flask on a steam bath until nearly boiling.
  • Immediately transfer the hot acetone to the beaker containing the crude product.
  • Reheat the mixture on the steam bath with swirling until most solids dissolve.
  • Quickly filter hot by gravity to remove insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, then place in an ice bath (~0°C) for 15-20 minutes to complete crystallization.
  • Collect crystals by vacuum filtration and wash with 2 mL of ice-cold acetone.
  • Dry the purified this compound in air or a desiccator, obtaining white crystalline solid with typical recovery of 5-6% from the crude material [4].

Analytical Methods and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (300 MHz, CDCl₃): δ 5.27 (m, 1H), 4.30 (dd, J = 4.2, 11.7 Hz, 2H), 4.15 (dd, J = 6.0, 11.7 Hz, 2H), 2.31 (m, 6H), 1.63 (m, 6H), 1.12-1.40 (m, 60H), 0.89 (t, J = 6.6 Hz, 9H) [4].
  • ¹³C-NMR (75 MHz, CDCl₃): δ 173.5, 173.1 (ester carbonyls), 69.1, 62.3 (glycerol backbone), 34.5, 34.3, 32.2, 29.9, 29.7, 29.6, 29.4, 29.3 (methylene chains), 25.1, 22.9, 14.3 (terminal methyl groups) [4].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Characteristic absorption at 1738 cm⁻¹ (strong, ester C=O stretch), 1160-1240 cm⁻¹ (C-O ester stretches), and 2850-2950 cm⁻¹ (aliphatic C-H stretches) [4].

Melting Point Determination:

  • Pure this compound exhibits a sharp melting point at 56-57°C [1]. The melting point serves as a valuable preliminary indicator of purity, with depressed or broad melting ranges suggesting impurities.
Quality Control and Purity Assessment

Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound

Parameter Specification Test Method
Appearance White to off-white crystalline solid Visual examination
Identification IR spectrum matches reference FT-IR spectroscopy
Melting Point 56-57°C Capillary method
Purity NLT 95% (by HPLC) Reverse-phase HPLC
Residual Solvents Meets ICH guidelines GC-MS
Heavy Metals ≤10 ppm ICP-MS
Microbial Limits ≤1000 cfu/g USP <61>

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:tetrahydrofuran (90:10 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: Evaporative light scattering detector (ELSD) or UV detection at 210 nm
  • Injection Volume: 10 μL
  • System Suitability: this compound peak with retention time ~8.5 minutes, resolution NLT 2.0 from closest impurity

Applications in Pharmaceutical Research

This compound possesses significant pharmaceutical relevance beyond its traditional use as an excipient. Recent investigations have revealed promising biological activities and applications in drug delivery systems.

  • Acetylcholinesterase Inhibition: this compound demonstrates significant AChE inhibition activity in both in vivo and in vitro studies, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease [8]. Enzyme kinetic studies indicate that this compound exhibits a mixed (competitive-noncompetitive) type of inhibition toward AChE, which may enhance cognitive function by prolonging acetylcholine activity in synaptic clefts [8].

  • Antimicrobial Properties: Chloroform extracts of nutmeg containing this compound and myristic acid as principal components demonstrate potent antibacterial activity against both gram-positive and gram-negative bacteria [8]. This antimicrobial activity may be leveraged in topical formulations or as adjunct therapy in infectious disease treatment.

  • Drug Delivery Systems: this compound has been incorporated into solid lipid nanoparticles (SLNs) as a matrix material for controlled drug delivery [8]. Its lipophilic nature and compatibility with various active pharmaceutical ingredients make it suitable for enhancing drug encapsulation efficiency, particularly for hydrophilic drugs through hydrophobic ion pairing approaches.

  • Chemopreventive Potential: While myristicin (a component of nutmeg essential oil) has been more extensively studied for chemopreventive properties, this compound's presence in nutmeg extracts contributes to the overall bioactivity profile, including induction of detoxifying enzyme systems like glutathione S-transferase [8].

Conclusion

The extraction of this compound from Myristica fragrans represents a valuable natural product isolation procedure with significant applications in pharmaceutical research and development. The microwave-assisted extraction method using ethanol provides an optimal balance of efficiency, safety, and environmental considerations, yielding approximately 20% crude this compound in just 15 minutes. This represents a substantial improvement over traditional diethyl ether extraction, which poses significant safety hazards including peroxide formation and high flammability.

The comprehensive characterization protocols outlined, including spectroscopic analysis and quality control specifications, ensure the production of pharmaceutical-grade this compound suitable for research and formulation applications. The emerging biological activities of this compound, particularly its acetylcholinesterase inhibition and potential applications in drug delivery systems, underscore the continuing relevance of this natural triglyceride in modern pharmaceutical science.

Future directions may include further optimization of green extraction techniques, exploration of synthetic derivatives with enhanced bioactivity, and expanded applications in nanoparticle drug delivery systems. The protocols and analytical methods detailed in this document provide a robust foundation for these continued investigations while maintaining compliance with good laboratory practices and safety standards.

References

Comprehensive Application Notes and Protocols for Trimyristin Isolation, Analysis and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimyristin

Chemical Background and Properties

This compound (systematic IUPAC name: Propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride with the chemical formula C₄₅H₈₆O₆ and a molecular weight of 723.177 g·mol⁻¹. This compound appears as a white to yellowish-gray solid that is odorless and insoluble in water, but exhibits good solubility in various organic solvents including ethanol, acetone, diethyl ether, chloroform, dichloromethane, and benzene. This compound has a melting point of 56–57°C and a boiling point of 311°C at standard atmospheric pressure. Its density is reported as 0.862 g/cm³ at 20°C, increasing to 0.8848 g/cm³ at 60°C. [1]

Natural Occurrence and Significance

This compound occurs naturally as a major component in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans), where it constitutes 20-25% of the dried seed mass. [1] It is also found in coconut oil and palm kernel oil, though in smaller quantities. [2] The high concentration of this compound in nutmeg makes this spice an ideal source for isolation experiments, which has become a standard introductory-level college organic chemistry exercise. [1] Beyond its educational value, this compound has gained significant interest in pharmaceutical research, particularly in the development of solid lipid nanoparticles (SLNs) for drug delivery systems. [3]

Extraction and Isolation Methods

Traditional Extraction Protocol

The conventional method for this compound isolation from nutmeg utilizes steam distillation followed by organic solvent extraction, typically with diethyl ether or dichloromethane. [1]

2.1.1 Materials and Equipment
  • Source Material: Dried, ground nutmeg seeds (20-25% this compound content by mass) [1]
  • Solvents: Diethyl ether or dichloromethane (ACS reagent grade)
  • Equipment: Steam distillation apparatus, rotary evaporator, filtration setup, crystallization vessel
2.1.2 Step-by-Step Procedure
  • Steam Distillation: Subject 100 g of finely ground nutmeg to steam distillation to remove essential oils and other volatile components.
  • Solvent Extraction: Extract the steam-distilled nutmeg powder with 300 mL diethyl ether at room temperature for 2 hours with continuous stirring.
  • Filtration: Remove insoluble residues by vacuum filtration through Whatman No. 1 filter paper.
  • Solvent Evaporation: Concentrate the filtrate using rotary evaporation at reduced pressure and temperatures below 40°C.
  • Crystallization: Dissolve the crude extract in minimal hot acetone and allow to cool slowly for crystal formation.
  • Collection: Collect crystals by vacuum filtration and wash with cold acetone.
  • Drying: Dry the purified this compound in a desiccator under vacuum overnight.
2.1.3 Expected Yield and Purity

This traditional method typically yields 15-20% this compound by mass relative to the starting nutmeg material, with purity exceeding 90% after a single crystallization step. The product can be further purified by recrystallization from acetone or ethanol if higher purity is required. [1]

Eco-Friendly Extraction Method

An alternative environmentally conscious approach utilizes a ternary solvent system to reduce reliance on hazardous organic solvents. [4]

2.2.1 Materials and Equipment
  • Solvent System: Ethyl acetate, ethyl alcohol, and water (4.5:4.5:1 v/v/v)
  • Equipment: Reflux apparatus, temperature-controlled heating mantle, crystallization apparatus
2.2.2 Step-by-Step Procedure
  • Charge Reactor: Combine 50 g of ground nutmeg with 500 mL of the ethyl acetate/ethanol/water solvent system (4.5:4.5:1 v/v/v) in a round-bottom flask equipped with a reflux condenser.
  • Reflux Extraction: Heat the mixture under reflux with continuous stirring for 4-6 hours.
  • Hot Filtration: While maintaining temperature, filter the mixture through preheated filter paper to remove plant debris.
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then further to 4°C to promote crystallization.
  • Isolation: Collect crystals by vacuum filtration and wash with a small volume of cold solvent mixture.
  • Drying: Dry the product under vacuum at room temperature.
2.2.3 Performance Metrics

This method achieves approximately 8% recovery of this compound without requiring additional purification steps, as crystals form directly from the extraction solvent upon cooling. [4]

Comparative Analysis of Extraction Methods

Table 1: Comparison of this compound Extraction Methods

Parameter Traditional Ether Extraction Eco-Friendly Ternary System
Extraction Solvent Diethyl ether or dichloromethane Ethyl acetate/ethanol/water (4.5:4.5:1)
Extraction Temperature Room temperature Reflux conditions
Extraction Time 2 hours 4-6 hours
Yield 15-20% ~8%
Purity >90% (after crystallization) >95% (direct from extraction)
Environmental Impact High (hazardous solvents) Lower (less hazardous solvents)
Safety Considerations Flammability concerns Reduced flammability risk
Additional Purification Crystallization from acetone required Typically not required

Analytical Methods and Characterization

HPLC-MS Analysis Protocol
3.1.1 Chromatographic Conditions

Table 2: HPLC-MS Conditions for this compound Analysis

Parameter Specification
Column Lipak mixed-mode stationary phase, 3.2 × 100 mm, 5 μm, 100 Å
Mobile Phase Gradient: MeOH/EtOH (60/40-10/90%) over 10 minutes
Buffer Ammonium formate (10 mM) with formic acid (0.05%)
Flow Rate 0.5 mL/min
Detection ESI-SIM: [M+NH₄]⁺ (m/z 741 for this compound)
Injection Volume 5-10 μL
Column Temperature Ambient
3.1.2 Sample Preparation
  • Standard Solution: Dissolve 10 mg of this compound standard in 10 mL methanol to prepare 1 mg/mL stock solution.
  • Calibration Standards: Prepare serial dilutions in methanol covering concentration range of 0.1-100 μg/mL.
  • Sample Extraction: Extract sample material using appropriate method and dissolve in methanol for analysis.

This method effectively separates this compound from related triglycerides including tricaprylin, tricaprin, trilaurin, and tripalmitin based on their increasing chain lengths and mass-to-charge ratios. [2]

Structural Characterization Techniques
  • Melting Point Determination: The sharp melting point of 56-57°C provides preliminary confirmation of this compound purity. [1]
  • Thin Layer Chromatography (TLC): Useful for monitoring extraction progress and preliminary purity assessment using silica gel plates with hexane:ethyl acetate (4:1) mobile phase.
  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation through characteristic triglyceride proton and carbon signals.
  • X-ray Powder Diffraction: The β-form of this compound crystallizes in the triclinic space group P1 with specific unit cell parameters (a = 12.0626 Å, b = 41.714 Å, c = 5.4588 Å). [1]

Pharmaceutical Applications

Solid Lipid Nanoparticles (SLNs)

This compound has shown significant utility in the development of stimuli-responsive solid lipid nanoparticles for drug delivery applications. Specifically, it has been incorporated into pH-sensitive cationic PEGylated SLNs composed of hydrogenated soybean phosphatidylcholine (HSPC), this compound (TM), poloxamer 188 (F68), stearylamine, and gelucire 53/10 using a hot homogenization-ultrasonication method. [3]

These this compound-based SLNs demonstrated pH-sensitive drug release properties, with approximately 20% higher release of camptothecin (CPT) at pH 5.5 compared to physiological pH 7.4. This characteristic is particularly valuable for targeted cancer therapy, taking advantage of the slightly acidic microenvironment of tumor tissues. [3]

Biological Activities

Research has revealed several biologically relevant activities associated with this compound:

  • Acetylcholinesterase (AChE) Inhibition: this compound demonstrates significant AChE inhibition activity in both in vivo and in vitro studies, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease. Enzyme kinetic studies indicate a mixed (competitive-noncompetitive) type of inhibition toward AChE. [3]
  • Antimicrobial Properties: As a component of Myristica fragrans seeds, this compound contributes to the broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. [3]
  • Antioxidant Capacity: While not a potent antioxidant itself, this compound extracts contain associated compounds that demonstrate free-radical scavenging activity in DPPH assays. [4]

Experimental Workflow and Signaling Pathways

This compound Isolation and Analysis Workflow

The following workflow diagram illustrates the complete process from nutmeg extraction to pharmaceutical application:

trimyristin_workflow Start Start: Ground Nutmeg Step1 Extraction Method Selection Start->Step1 Step2 Traditional Solvent Extraction Step1->Step2 Method A Step3 Eco-friendly Ternary System Extraction Step1->Step3 Method B Step4 Crude this compound Isolation Step2->Step4 Step3->Step4 Step5 Purification (Crystallization) Step4->Step5 Step6 HPLC-MS Analysis Step5->Step6 Step7 Structural Characterization Step6->Step7 Step8 Pharmaceutical Formulation Step7->Step8 Step9 Bioactivity Assessment Step8->Step9

Diagram 1: Comprehensive workflow for this compound isolation, analysis, and application

Pharmacological Activity Pathway

pharmacological_pathway This compound This compound AChEInhibition AChE Inhibition This compound->AChEInhibition SLNFormulation SLN Formulation This compound->SLNFormulation AntimicrobialEffect Antimicrobial Activity This compound->AntimicrobialEffect Neurotransmission Enhanced Neurotransmission AChEInhibition->Neurotransmission CognitiveImprovement Cognitive Improvement Neurotransmission->CognitiveImprovement pHRelease pH-Dependent Drug Release SLNFormulation->pHRelease CancerCellDeath Cancer Cell Apoptosis pHRelease->CancerCellDeath

Diagram 2: Proposed pharmacological mechanisms of this compound and its formulations

Conclusion

These application notes provide comprehensive protocols for the extraction, analysis, and pharmaceutical application of this compound. The compound's natural abundance in nutmeg, combined with its versatile physicochemical properties, makes it an valuable material for both educational purposes and advanced drug delivery systems. The development of eco-friendly extraction methods and pH-responsive SLN formulations highlights the continuing relevance of this natural triglyceride in contemporary pharmaceutical research. Further investigation into the molecular mechanisms underlying its biological activities may uncover additional therapeutic applications for this abundant natural product.

References

Comprehensive Application Notes and Protocols for Trimyristin Purification and Recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimyristin

This compound is a saturated triglyceride of myristic acid with the chemical formula C₄₅H₈₆O₆ that occurs naturally in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans). This compound represents an ideal model system for studying crystallization principles due to its high abundance in nutmeg (20-25% by weight) and relatively straightforward isolation and purification characteristics. The extraction and purification of this compound from nutmeg is a fundamental experiment in organic chemistry education, yet it also presents valuable insights for pharmaceutical and chemical development professionals working with natural product isolation and purification [1].

The significance of this compound extends beyond academic exercises, as it serves as a precursor compound for the production of myristic acid and its derivatives through saponification reactions. These derivatives have applications in cosmetic formulations, pharmaceutical excipients, and as intermediates in organic synthesis. For researchers and development professionals, mastering the crystallization purification of compounds like this compound provides essential skills that translate to more complex Active Pharmaceutical Ingredient (API) purification scenarios, where precise control over crystal properties, purity, and yield is critical to product quality and performance [1] [2].

Chemical Properties and Commercial Availability

Fundamental Physicochemical Properties

This compound exhibits characteristic properties of a saturated triglyceride with high molecular weight and limited polarity. Understanding these properties is essential for developing effective purification protocols and predicting solubility behavior in various solvent systems [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value/Specification Conditions Reference
Molecular Formula C₄₅H₈₆O₆ - [1]
Molecular Weight 723.16-723.18 g/mol - [1] [3]
Melting Point 56-57°C 760 mmHg [1] [3]
Boiling Point 311°C 760 mmHg [1]
Density 0.862 g/cm³ 20°C [1]
Flash Point >110°C - [1]
Refractive Index 1.4428 60°C [1]
Crystal System Triclinic (β-form) - [1]
Solubility Profile and Commercial Availability

The solubility profile of this compound follows typical triglyceride behavior, exhibiting high solubility in non-polar and chlorinated solvents while being virtually insoluble in aqueous systems. This characteristic enables effective separation from polar impurities during purification processes [1] [3].

Table 2: Solubility Profile and Commercial Availability of this compound

Parameter Specification Details
Water Solubility Insoluble -
Soluble In Chloroform, diethyl ether, acetone, benzene, dichloromethane, ethanol [1] [3]
Chloroform Solubility 10 mg/mL [3]
Commercial Availability Multiple suppliers Sigma-Aldrich, TCI Chemicals, etc.
Price Range $73-$378 Varies by quantity and purity [3]
Purity Grades ≥95.0% to ≥99% GC analysis [3]
Biological Source Plant (palm) [3]

Extraction and Isolation Protocol from Natural Sources

Principle and Materials

The extraction protocol leverages the high solubility of this compound in organic solvents at room temperature and its high abundance in nutmeg (20-25% by mass). The extraction is typically performed at room temperature using diethyl ether as the solvent of choice, taking advantage of the high solubility of this compound in this medium while minimizing the extraction of more polar impurities [1].

Required Materials:

  • Dried, ground nutmeg (20-50 g)
  • Diethyl ether (200-300 mL)
  • Round-bottom flask (500 mL)
  • Heating mantle or water bath
  • Filter paper and Buchner funnel
  • Rotary evaporator
  • Ice bath
Step-by-Step Extraction Procedure
  • Nutmeg Preparation: Begin with 50 g of finely ground nutmeg in a 500 mL Erlenmeyer flask. The grinding increases surface area for efficient extraction.

  • Solvent Extraction: Add 200 mL of diethyl ether to the nutmeg, stopper securely, and swirl periodically over 30 minutes at room temperature. The high solubility of this compound in ether allows for efficient extraction at ambient temperature [1].

  • Filtration: Decant the ether solution through Whatman No. 1 filter paper on a Buchner funnel using gentle vacuum filtration. Retain the solid nutmeg residue for a second extraction.

  • Second Extraction: Repeat the extraction with 100 mL of fresh diethyl ether for 15 minutes and filter, combining the ether extracts.

  • Solvent Removal: Concentrate the combined ether extracts using a rotary evaporator at reduced pressure and temperatures below 40°C until a yellowish crude solid remains. Avoid complete drying as this may make transfer difficult.

  • Initial Yield Assessment: Weigh the crude this compound to determine extraction yield (expected: 10-12.5 g from 50 g nutmeg, representing 20-25% yield) [1].

Recrystallization and Purification Protocols

Solvent Selection and Principles

Recrystallization purification exploits the temperature-dependent solubility of this compound in appropriate solvent systems. The ideal recrystallization solvent demonstrates high solute solubility at elevated temperatures and significantly reduced solubility at lower temperatures, facilitating crystal recovery. For this compound, acetone has been identified as a suitable recrystallization solvent, though ethyl acetate or ethanol may also be employed with appropriate modifications to the protocol [4] [5].

The underlying principle of recrystallization relies on the tendency of molecules to preferentially adopt ordered crystalline arrangements during slow cooling from saturated solutions, effectively excluding impurities from the growing crystal lattice. The slower the cooling rate, the more effectively impurities are rejected, resulting in higher purity crystals [4]. Key considerations for solvent selection include:

  • High temperature coefficient (significantly higher solubility at elevated temperatures)
  • Selective impurity dissolution (either readily dissolving impurities or not dissolving them at all)
  • Non-reactivity with this compound
  • Moderate volatility for easy removal from crystals
  • Safety profile and environmental considerations
Detailed Recrystallization Procedure
  • Dissolution: Transfer 10 g of crude this compound to a 250 mL Erlenmeyer flask and add 50 mL of acetone. Heat the mixture to gentle reflux with stirring on a hot plate, adding additional acetone in 5 mL increments until complete dissolution is achieved. Avoid excessive solvent addition as this reduces final yield [5].

  • Decolorization (if required): If the solution exhibits significant coloration, add 0.1-0.2 g of decolorizing carbon and continue heating for 5-10 minutes. Colored impurities adsorb onto the carbon surface [5].

  • Hot Filtration: Immediately filter the hot solution through preheated filter paper using a warmed Büchner funnel or perform gravity filtration through fluted filter paper. This step removes insoluble impurities and decolorizing carbon [5].

  • Crystallization: Allow the filtered solution to cool slowly to room temperature without disturbance. Subsequently, further cool in an ice-water bath for 30-60 minutes to maximize crystal yield. Slow cooling promotes formation of well-defined crystals with reduced impurity incorporation [4].

  • Crystal Recovery: Collect the crystals by vacuum filtration using a Büchner funnel, washing with 10-15 mL of cold acetone to remove adherent mother liquor.

  • Drying: Spread crystals on a watch glass and air-dry, or place in a vacuum desiccator for 1-2 hours until constant weight is achieved. The final product appears as white crystalline solid with typical yields of 70-85% recovery from crude material.

Impurity Management and Troubleshooting

Impurity Incorporation Mechanisms

In crystallization processes, impurities can incorporate through several distinct mechanisms that impact final product purity. Understanding these pathways enables targeted troubleshooting when purity specifications are not met [2]:

  • Surface Deposition: Impurities adhere to crystal surfaces through adsorption or via residual mother liquor that remains after filtration. This is typically addressed through effective washing with cold solvent.

  • Inclusions: Rapid crystal growth can trap impurity-rich mother liquor within crystal defects or fractures. Slower cooling rates and controlled supersaturation minimize this incorporation mechanism.

  • Solid Solutions: Structurally similar impurities may incorporate directly into the crystal lattice through isomorphic substitution. This represents a particularly challenging purification scenario that may require alternative strategies.

The systematic approach to impurity management begins with identifying the specific incorporation mechanism before implementing targeted purification strategies [2].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Purification

Problem Possible Causes Solutions Preventive Measures
Low Recovery Excessive solvent used Reduce solvent volume by 10-20% Add solvent incrementally until dissolution
Poor Crystal Formation Rapid cooling Allow slow cooling to room temperature first Insulate flask with cotton wool
Colored Product Incomplete decolorization Repeat decolorization step Use fresh decolorizing carbon
Oily Product Cooling too rapid Redissolve and cool more slowly Use seeding crystals if available
Low Purity Insufficient washing Increase cold wash solvent volume Consider recrystallization repetition

Advanced Process Monitoring and Analytical Techniques

Process Analytical Technology (PAT) Tools

Advanced monitoring approaches provide real-time insight into crystallization processes, enabling better control over critical quality attributes. Electrical Resistance Tomography (ERT) has emerged as a valuable tool for monitoring and visualizing crystallization processes, particularly for distinguishing solid concentration distributions in both low and high conductivity solutions [6].

ERT systems employ inverse imaging techniques to generate multidimensional data from acquired electrical measurements, allowing visualization of crystal distribution within reactor systems. This approach represents part of the growing PAT framework that includes various instrumental techniques for crystallization monitoring and crystal characterization [6]. Complementary PAT tools include:

  • Focused Beam Reflectance Measurement (FBRM): Provides chord length distributions and particle count data
  • Particle Vision Microscopy (PVM): Offers direct imaging of crystal morphology and size
  • Raman Spectroscopy: Enables polymorph identification and composition analysis
  • Impedance Spectroscopy: Monitors crystallization progress through electrical property changes
Implementation of Advanced Monitoring

For research and development laboratories implementing crystallization process monitoring, a staged approach balances information gain with resource allocation. Initial experiments should establish baseline crystallization kinetics using easily implemented tools such as in-situ microscopy, progressing to more sophisticated PAT tools like ERT for processes requiring precise control over spatial distribution and crystal formation [6].

The development of specialized software such as ERT-Vis (a MATLAB-based interactive GUI application) has improved accessibility to advanced tomographic monitoring, providing capabilities for reconstructing images instantaneously and interactively visualizing crystallization process data. Such tools facilitate the implementation of quality-by-design principles in crystallization process development [6].

Workflow Visualization

The following workflow diagram summarizes the complete this compound purification process, integrating both extraction and recrystallization stages with key decision points and quality control checks:

trimyristin_workflow Start Start: Ground Nutmeg Extraction Solvent Extraction with Diethyl Ether Start->Extraction Filtration Vacuum Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeAssessment Crude Product Assessment SolventRemoval->CrudeAssessment Recrystallization Dissolution in Hot Acetone CrudeAssessment->Recrystallization HotFiltration Hot Gravity Filtration Recrystallization->HotFiltration Decolorize Decolorization with Activated Carbon Recrystallization->Decolorize If colored Cooling Gradual Cooling (Room Temp → Ice Bath) HotFiltration->Cooling CrystalHarvest Crystal Harvest (Vacuum Filtration) Cooling->CrystalHarvest Washing Cold Solvent Wash CrystalHarvest->Washing Drying Product Drying Washing->Drying QC Quality Control (Melting Point, HPLC) Drying->QC End Pure this compound QC->End PoorQuality Quality Issues? QC->PoorQuality Decolorize->HotFiltration PoorQuality->End No RepeatRecryst Repeat Recrystallization PoorQuality->RepeatRecryst Yes RepeatRecryst->Recrystallization

Diagram 1: Complete workflow for this compound extraction and purification, showing key process stages and decision points for quality optimization.

Conclusion and Applications

The purification of this compound through recrystallization demonstrates fundamental principles of solid-liquid separation and crystal engineering that have direct relevance to pharmaceutical development. The protocols outlined provide a robust framework for obtaining high-purity this compound, with potential applications as a model compound for crystallization studies, a starting material for myristic acid production, or as a reference standard in analytical methodologies.

The integration of systematic impurity management approaches with advanced process monitoring technologies represents a comprehensive strategy for quality assurance in crystallization processes. As regulatory requirements for pharmaceutical compounds continue to emphasize quality by design principles, the methodologies applied to this compound purification can be scaled and adapted to more complex synthetic intermediates and active pharmaceutical ingredients, highlighting the enduring relevance of this classic purification system in contemporary chemical development.

References

Comprehensive Application Notes and Protocols: Trimyristin Saponification and Myristic Acid in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Trimyristin is a saturated triglyceride that serves as a valuable chemical precursor in pharmaceutical and biochemical research. This compound, systematically known as propane-1,2,3-triyl tri(tetradecanoate), occurs naturally in several vegetable sources, most notably in the seed of Myristica fragrans (nutmeg), where it constitutes 20-25% of the dried mass [1]. The significance of this compound extends beyond its role as a natural product; it represents an ideal model compound for studying triglyceride chemistry and serves as a primary source of myristic acid through saponification processes [1] [2]. The extraction of this compound from nutmeg is frequently incorporated into introductory organic chemistry curricula due to its high abundance in the source material and the straightforward purification methods required [1].

Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid that plays crucial roles in biological systems, particularly in post-translational protein modification through N-myristoylation [3]. Unlike more abundant saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), myristic acid typically accounts for only 0.5-1% of total fatty acids in animal tissues, making it a relatively rare cellular component [3]. This relative scarcity belies its significant biological importance, as myristic acid participates in the regulation of various physiological pathways, including signal transduction cascades and protein trafficking mechanisms [3] [4]. The covalent attachment of myristic acid to proteins facilitates their association with cellular membranes and modulates their functional activities [4].

The saponification reaction that converts this compound to myristic acid represents a fundamental chemical transformation with both educational and practical significance in pharmaceutical development. This hydrolysis process, typically conducted under basic conditions, cleaves the ester bonds of the triglyceride, releasing glycerol and fatty acid salts that can be subsequently acidified to yield the free myristic acid [5]. Recent research has revealed that myristic acid and its derivatives exhibit promising pharmacological activities, including antifungal, antiviral, and anticancer properties, making them attractive targets for drug development [4].

Physical and Chemical Properties

This compound Characteristics

This compound (C₄₅H₈₆O₆) is a symmetric triglyceride composed of a glycerol backbone esterified with three myristic acid chains. This molecular structure contributes to its characteristic physical properties, including a white to yellowish-gray solid appearance and an odorless nature [1]. The compound exhibits a melting point of 56-57°C at standard atmospheric pressure and a considerably higher boiling point of 311°C [1]. The density of this compound varies with temperature, measuring 0.862 g/cm³ at 20°C and 0.8848 g/cm³ at 60°C [1]. These thermal properties are significant considerations for extraction and purification processes.

The solubility profile of this compound demonstrates marked hydrophobicity, with the compound being insoluble in water but readily soluble in a range of organic solvents including ethanol, acetone, benzene, chloroform, dichloromethane, diethyl ether, and tert-butyl methyl ether (TBME) [1]. This selective solubility is exploited in extraction protocols, particularly using diethyl ether at room temperature, where this compound exhibits high solubility [1]. The crystalline structure of the β-form of this compound has been characterized as triclinic with space group P1, with unit cell parameters of a = 12.0626 Å, b = 41.714 Å, and c = 5.4588 Å [1].

Myristic Acid Properties

Myristic acid (C₁₄H₂₈O₂) is a saturated fatty acid that exists as colorless crystals at room temperature. The compound has a melting point of 52-53°C, which is slightly lower than its triglyceride counterpart [5]. This minor difference in melting points facilitates the separation and purification process. The boiling point of myristic acid is temperature-dependent under reduced pressure, measuring 250°C at 100 mm Hg and 195°C at 15 mm Hg [5]. These volatility characteristics inform the distillation conditions for purification.

Table 1: Physical Properties of this compound and Myristic Acid

Property This compound Myristic Acid
Chemical Formula C₄₅H₈₆O₆ C₁₄H₂₈O₂
Molar Mass 723.177 g·mol⁻¹ 228.37 g·mol⁻¹
Appearance White-yellowish gray solid Colorless crystals
Melting Point 56-57°C 52-53°C
Boiling Point 311°C (at 760 mmHg) 250°C (at 100 mmHg)
Water Solubility Insoluble Insoluble
Organic Solvent Solubility Soluble in ether, acetone, chloroform, benzene Soluble in organic solvents

The biological significance of myristic acid extends beyond its role as a structural component, as it serves as a key regulator in various metabolic processes. Myristic acid activates dihydroceramide Δ4-desaturase 1 through N-myristoylation, influencing sphingolipid metabolism [3]. Additionally, it enhances fatty acid Δ6-desaturase activity, although the FADS2 enzyme itself does not undergo myristoylation [3]. These regulatory functions highlight the importance of myristic acid in maintaining cellular homeostasis and metabolic balance.

Extraction and Saponification Protocols

This compound Extraction from Nutmeg

The isolation of this compound from nutmeg represents a straightforward natural product extraction due to the high concentration of this triglyceride in the source material. The following protocol details a standardized method for obtaining high-purity this compound from commercially available nutmeg powder [1].

Materials and Equipment:

  • Nutmeg powder (finely ground, 50 g)
  • Diethyl ether or petroleum ether (300-400 mL)
  • Round-bottom flask (500 mL)
  • Condenser for reflux
  • Filtration apparatus
  • Rotary evaporator
  • Ice bath

Procedure:

  • Place 50 g of finely powdered nutmeg in a 500 mL round-bottom flask.
  • Add 300 mL of diethyl ether and attach a reflux condenser.
  • Heat the mixture at 40-45°C for 60-90 minutes with occasional swirling to facilitate extraction.
  • Allow the mixture to cool to room temperature and filter through filter paper to remove particulate matter.
  • Concentrate the filtrate to approximately 50-75 mL using a rotary evaporator at reduced pressure.
  • Transfer the concentrated solution to an Erlenmeyer flask and cool in an ice bath for 30 minutes to promote crystallization.
  • Collect the crystalline product by vacuum filtration and wash with cold ether (20-30 mL).
  • Dry the purified this compound in a desiccator under vacuum. The typical yield ranges from 10-12.5 g (20-25% of initial nutmeg mass) [1].

Technical Notes:

  • The extraction efficiency can be improved by performing a second extraction of the nutmeg residue with fresh solvent.
  • The purity of the product can be verified by thin-layer chromatography (TLC) using petroleum ether:diethyl ether:acetic acid (80:20:1) as the mobile phase.
  • Alternative solvents such as acetone or dichloromethane may be used, though ethers generally provide superior selectivity for this compound extraction.
Saponification Protocol for Myristic Acid Production

The conversion of this compound to myristic acid through alkaline hydrolysis is a classic saponification reaction that proceeds efficiently under optimized conditions. The following protocol, adapted from Organic Syntheses, provides high yields of pure myristic acid suitable for pharmaceutical applications [5].

Materials and Equipment:

  • This compound (purified, 100 g, 0.14 mol)
  • Sodium hydroxide solution (10% w/v, 200 mL)
  • Hydrochloric acid (20% v/v, 100 mL)
  • Round-bottom flask (2 L)
  • Steam bath or heated stir plate
  • Steam distillation apparatus
  • Steam-jacketed funnel
  • Buchner funnel

Procedure:

  • Place 100 g of purified this compound in a 2 L round-bottom flask.
  • Add 200 mL of 10% sodium hydroxide solution and heat the mixture on a steam bath for 2 hours with frequent shaking or mechanical stirring until the this compound becomes emulsified [5].
  • Dilute the mixture with 300 mL of water and continue heating for an additional 30 minutes until the solution becomes almost clear, indicating complete saponification.
  • Pour the saponified mixture with stirring into a hot solution of 650 mL of water and 100 mL of 20% hydrochloric acid to acidify the fatty acids.
  • Pass a gentle current of steam into the hot mixture for approximately 15 minutes until the oily layer becomes transparent [5].
  • Allow the mixture to cool and solidify, then collect the solid acid by filtration.
  • Remove residual water and salts by filtering through a steam-jacketed funnel or by recrystallization from petroleum ether (b.p. 40-60°C) [5].
  • Dry the purified myristic acid in a desiccator or oven at low temperature. The typical yield ranges from 84-90 g (89-95% of theoretical yield) [5].

The following workflow diagram illustrates the complete process from nutmeg extraction to myristic acid purification:

G Nutmeg Powder Nutmeg Powder Solvent Extraction Solvent Extraction Nutmeg Powder->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization This compound This compound Crystallization->this compound Alkaline Hydrolysis Alkaline Hydrolysis This compound->Alkaline Hydrolysis Acidification Acidification Alkaline Hydrolysis->Acidification Steam Treatment Steam Treatment Acidification->Steam Treatment Cooling & Solidification Cooling & Solidification Steam Treatment->Cooling & Solidification Filtration & Washing Filtration & Washing Cooling & Solidification->Filtration & Washing Myristic Acid (Crude) Myristic Acid (Crude) Filtration & Washing->Myristic Acid (Crude) Recrystallization Recrystallization Myristic Acid (Crude)->Recrystallization Myristic Acid (Pure) Myristic Acid (Pure) Recrystallization->Myristic Acid (Pure)

Analytical Methods and Characterization

Spectroscopic Analysis

Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in this compound and myristic acid. For this compound, characteristic absorption bands include strong C=O stretching at ~1745 cm⁻¹ (ester carbonyl), C-O stretching at 1160-1200 cm⁻¹, and CH₂ bending at ~1460 cm⁻¹ [4]. The successful conversion to myristic acid is confirmed by the disappearance of the ester carbonyl band and the appearance of a broad O-H stretching band at 2500-3300 cm⁻¹ (carboxylic acid dimer) along with a C=O stretching band at ~1710 cm⁻¹ (carboxylic acid carbonyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about both compounds. For this compound, ¹H NMR (CDCl₃) displays characteristic signals at δ 4.10-4.30 (dd, glycerol -CH₂-), δ 5.20-5.30 (m, glycerol -CH-), δ 2.25-2.35 (t, -CH₂-C=O), δ 1.55-1.65 (m, -CH₂-CH₂-C=O), δ 1.20-1.40 (m, chain -CH₂-), and δ 0.85-0.90 (t, terminal -CH₃) [4]. The ¹³C NMR spectrum shows distinctive signals at δ 173-174 (ester C=O), δ 68-69 (glycerol CH), δ 62 (glycerol CH₂), δ 34.0 (C-2), δ 24.9 (C-3), δ 29.1-29.7 (chain CH₂), δ 31.9 (C-13), and δ 14.1 (C-14).

For myristic acid, ¹H NMR (CDCl₃) exhibits δ 11.0-11.5 (s, COOH), δ 2.35 (t, CH₂-COO), δ 1.60-1.70 (m, CH₂-CH₂-COOH), δ 1.25-1.35 (m, chain CH₂), and δ 0.85-0.90 (t, terminal CH₃). The ¹³C NMR spectrum shows δ 180-181 (carboxylic acid C=O), δ 34.0 (C-2), δ 24.7 (C-3), δ 29.1-29.7 (chain CH₂), δ 31.9 (C-13), and δ 14.1 (C-14) [4].

Chromatographic and Thermal Analysis

High-Resolution Mass Spectrometry (HRMS) provides precise molecular mass confirmation for both compounds and their derivatives. This compound exhibits a molecular ion peak at m/z 723.177 [M+H]⁺ corresponding to its molecular formula C₄₅H₈₆O₆ [4]. Myristic acid shows a molecular ion peak at m/z 228.2089 [M]⁺ for C₁₄H₂₈O₂, with characteristic fragment ions at m/z 185 [M-43]⁺ and m/z 129 [M-99]⁺ [4].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal behavior of these compounds. This compound shows a melting endotherm at 56-57°C and decomposition above 300°C [1]. Myristic acid displays a melting endotherm at 52-53°C and thermal stability up to approximately 250°C [5].

Table 2: Analytical Characterization Data for this compound and Myristic Acid

Analytical Method This compound Characteristics Myristic Acid Characteristics

| FTIR | C=O stretch: ~1745 cm⁻¹ (ester) | O-H stretch: 2500-3300 cm⁻¹ C=O stretch: ~1710 cm⁻¹ | | ¹H NMR | δ 4.10-4.30 (dd, glycerol CH₂) δ 5.20-5.30 (m, glycerol CH) | δ 11.0-11.5 (s, COOH) δ 2.35 (t, α-CH₂) | | ¹³C NMR | δ 173-174 (ester C=O) δ 68-69 (glycerol CH) | δ 180-181 (acid C=O) δ 34.0 (C-2) | | Mass Spectrometry | m/z 723.177 [M+H]⁺ (C₄₅H₈₆O₆) | m/z 228.2089 [M]⁺ (C₁₄H₂₈O₂) | | Melting Point | 56-57°C | 52-53°C |

Pharmaceutical Applications and Research Significance

Biological Activities and Mechanisms

Myristic acid and its derivatives demonstrate significant pharmacological potential across multiple therapeutic areas. Recent research has highlighted their antifungal properties, particularly against pathogenic species such as Candida albicans and Aspergillus niger [4]. The mechanism of action involves inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungal pathogens that catalyzes the covalent attachment of myristate to N-terminal glycine residues of various cellular and viral proteins [4]. This myristoylation process is critical for the membrane localization and function of numerous fungal proteins involved in signal transduction and vesicular trafficking [4].

In experimental evaluations, several synthesized myristic acid derivatives have demonstrated superior antifungal activity compared to standard antifungal agents. Specifically, compounds 3u, 3k, 3r, and 3t exhibited enhanced efficacy against Candida albicans, while derivatives 3u, 3m, and 3r showed pronounced activity against Aspergillus niger strains [4]. Molecular docking studies revealed that these active compounds form favorable interactions with key amino acid residues in the NMT active site, including VAL108, TYR225, HIS227, and PHE240 [4].

Beyond antifungal applications, myristic acid derivatives show promise as anticancer agents. Research has indicated that myristic acid can induce apoptosis in human leukemia cells through the mitochondrial pathway and downregulate genes belonging to the DNA damage response pathway [6] [2]. Additionally, myristic acid demonstrates immunomodulatory effects and has been identified as a potential predictive biomarker for diabetes risk assessment [3].

Drug Discovery Applications

The N-myristoyltransferase pathway represents a validated target for antifungal drug development, with myristic acid derivatives serving as promising lead compounds. The rational design of these derivatives typically incorporates three structural components: an aliphatic hydrocarbon chain to mimic the natural myristate moiety, an amide linker for structural stability, and an aromatic ring system to enhance binding interactions with the NMT active site [4].

The synthetic approach to these bioactive derivatives involves a two-step process beginning with the conversion of myristic acid to myristoyl chloride using thionyl chloride in toluene at 45°C, followed by coupling with substituted aryl amines in the presence of DIPEA as a base [4]. This efficient synthetic pathway enables the production of diverse derivative libraries for structure-activity relationship studies.

Table 3: Pharmacological Activities of Myristic Acid and Derivatives

Biological Activity Mechanism Research Findings

| Antifungal | N-myristoyltransferase inhibition | Compounds 3u, 3k, 3r, 3t active against C. albicans Compounds 3u, 3m, 3r active against A. niger | | Anticancer | Apoptosis induction via mitochondrial pathway | Myristicin downregulates DNA damage response genes Dihydroguaiaretic acid suppresses leukemic, colon, lung cancer cells | | Anticholinesterase | Acetylcholinesterase inhibition | Mixed (competitive-noncompetitive) type inhibition Potential application in Alzheimer's disease | | Metabolic Regulation | Δ4-desaturase and Δ6-desaturase activation | Regulates dihydroceramide to ceramide conversion Influences polyunsaturated fatty acid metabolism |

The following diagram illustrates the primary pharmacological mechanisms of myristic acid and its derivatives:

G Myristic Acid\nDerivatives Myristic Acid Derivatives N-Myristoyltransferase\nInhibition N-Myristoyltransferase Inhibition Myristic Acid\nDerivatives->N-Myristoyltransferase\nInhibition Antifungal Mechanism Mitochondrial\nApoptosis Pathway Mitochondrial Apoptosis Pathway Myristic Acid\nDerivatives->Mitochondrial\nApoptosis Pathway Anticancer Mechanism Acetylcholinesterase\nInhibition Acetylcholinesterase Inhibition Myristic Acid\nDerivatives->Acetylcholinesterase\nInhibition Cognitive Effect Desaturase\nActivation Desaturase Activation Myristic Acid\nDerivatives->Desaturase\nActivation Metabolic Regulation Impaired Protein\nMyristoylation Impaired Protein Myristoylation N-Myristoyltransferase\nInhibition->Impaired Protein\nMyristoylation Cytochrome c Release Cytochrome c Release Mitochondrial\nApoptosis Pathway->Cytochrome c Release Increased Acetylcholine Increased Acetylcholine Acetylcholinesterase\nInhibition->Increased Acetylcholine Altered Sphingolipid Metabolism Altered Sphingolipid Metabolism Desaturase\nActivation->Altered Sphingolipid Metabolism Modified PUFA Synthesis Modified PUFA Synthesis Desaturase\nActivation->Modified PUFA Synthesis Disrupted Membrane\nLocalization Disrupted Membrane Localization Impaired Protein\nMyristoylation->Disrupted Membrane\nLocalization Fungal Cell Death Fungal Cell Death Disrupted Membrane\nLocalization->Fungal Cell Death Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptotic Cell Death Apoptotic Cell Death Caspase Activation->Apoptotic Cell Death Enhanced Cognitive Function Enhanced Cognitive Function Increased Acetylcholine->Enhanced Cognitive Function

Conclusion

The extraction and saponification of this compound represent fundamental techniques in natural product chemistry with significant applications in pharmaceutical research. The protocols outlined in this document provide reliable methods for obtaining high-purity this compound from natural sources and converting it to myristic acid through efficient saponification processes. The comprehensive analytical characterization data facilitate quality control and verification of successful synthesis.

The pharmaceutical significance of myristic acid continues to expand as research reveals new biological activities and mechanisms of action. The development of myristic acid derivatives as N-myristoyltransferase inhibitors represents a promising approach to addressing the growing challenge of fungal infections, particularly in immunocompromised patients. Additionally, the diverse pharmacological activities of these compounds, including anticancer, anticholinesterase, and metabolic regulatory effects, highlight their potential as lead compounds for multiple therapeutic areas.

Future research directions should focus on optimizing the synthetic routes for myristic acid derivatives, exploring structure-activity relationships to enhance potency and selectivity, and conducting comprehensive preclinical evaluation of the most promising compounds. The continued investigation of this compound and myristic acid in pharmaceutical contexts will likely yield valuable insights and potential therapeutic agents for various medical applications.

References

Application Note: GC-MS in the Analysis of Trimyristin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes the role of Gas Chromatography-Mass Spectrometry (GC-MS) in the identification, quantification, and characterization of trimyristin and its application in broader research contexts, such as metabolomics and environmental analysis.

1. Introduction to this compound and GC-MS this compound is a triglyceride predominantly found in nutmeg (Myristica fragrans), constituting 20-25% of the dried nutmeg's mass [1]. It is a saturated fat with the chemical formula C₄₅H₈₆O₆ and appears as a white to yellowish-gray solid [1]. GC-MS is a powerful analytical tool for analyzing such semi-volatile and volatile compounds. Its high sensitivity and selectivity make it suitable for detecting this compound in complex matrices, identifying its degradation products, or profiling metabolites in biological systems where lipids play a key role [2].

2. Key Experimental Protocols The following sections outline the core methodologies for extraction and analysis.

2.1. Extraction of this compound from Nutmeg The isolation of this compound from nutmeg is a classic organic chemistry experiment due to its high abundance in the spice [1].

  • Principle: this compound is efficiently extracted from ground nutmeg using organic solvents via steam distillation or direct solvent extraction, leveraging its high solubility in solvents like diethyl ether, acetone, and chloroform [1].
  • Detailed Protocol:
    • Preparation: Grind approximately 5-10 grams of dried nutmeg into a fine powder to increase the surface area for extraction.
    • Extraction: Add the powdered nutmeg to a suitable solvent, such as diethyl ether or a refluxing mixture of ethyl acetate, ethanol, and water (4.5:4.5:1, v/v/v) [3]. Stir the mixture for a defined period. Using the ethyl acetate/ethanol/water system under reflux conditions has been shown to achieve an 8.0% product recovery [3].
    • Separation: Filter the mixture to remove solid plant debris.
    • Purification: Remove the volatile solvent from the filtrate using rotary evaporation. The crude this compound will precipitate and can be further purified by crystallization from acetone [1] [3].

2.2. GC-MS Analysis for Untargeted Metabolomics GC-MS is widely used in untargeted metabolomic studies to profile a broad range of metabolites. While this compound itself is a lipid, its derivatives or related metabolic pathways can be investigated in this context.

  • Principle: This approach involves the comprehensive analysis of all measurable metabolites in a biological sample, which can include fatty acids, organic acids, and sugars [2].
  • Workflow Diagram: The following diagram illustrates the general workflow for a GC-MS-based untargeted metabolomics study, which can be adapted for studying microbial pathogens or other biological systems [2].

G Start Start: Sample Collection (Pathogenic Microorganisms) Quenching Quenching & Metabolite Extraction Start->Quenching Derivatization Chemical Derivatization Quenching->Derivatization GCMSAnalysis GC-MS Analysis (Orbitrap Platform) Derivatization->GCMSAnalysis DataProcessing Raw Data Processing GCMSAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis & Metabolite Identification DataProcessing->StatisticalAnalysis End Biological Interpretation StatisticalAnalysis->End

2.3. Screening for Contaminants using GC Orbitrap MS High-resolution accurate mass (HRAM) systems like GC-Orbitrap MS are excellent for simultaneously screening for targeted and non-targeted contaminants in various samples.

  • Principle: This method allows for the low-level quantification of known contaminants while enabling the detection and identification of unknown compounds through retrospective data analysis [2].
  • Example Application: A specific application involves the "Low Level Quantification of NDMA and Non-targeted Contaminants Screening in Drinking Water" [2]. While this focuses on water, the same high-resolution principles are applicable to ensuring the purity of extracted natural compounds like this compound or detecting process-related contaminants.

Data Presentation and Analysis

The table below summarizes key quantitative data from the extraction and analysis protocols discussed.

Table 1: Summary of Experimental Data from Literature

Parameter / Compound Experimental Context Value / Result Source
This compound Content In dried nutmeg 20-25% of mass [1]
This compound Recovery Reflux extraction with EtOAc/EtOH/H₂O 8.0% [3]
Melting Point Physical property of pure this compound 56–57 °C [1]
Purity (Commercial) Specification from TCI America >95.0% (GC) [4]
Carnosic Acid Yield Extraction from Rosemary with EtOAc/EtOH/H₂O 32.5 mg/g [3]

Critical Considerations for Analysis

  • Instrument Selection: The choice of GC-MS system depends on the analysis goals. For targeted, high-sensitivity quantification (e.g., of pesticides or pollutants near this compound), a triple quadrupole (GC-MS/MS) operating in SRM mode is ideal [2]. For untargeted discovery and broad contaminant screening, a high-resolution system like a GC-Orbitrap is superior [2].
  • Sample Preparation: The efficiency of this compound extraction is highly dependent on the solvent system and temperature, as demonstrated by the superior recovery with a refluxing polar solvent system compared to room-temperature extraction [3].
  • Data Analysis: For untargeted metabolomics or non-targeted screening, powerful software tools are required for deconvolution, peak alignment, statistical analysis, and database searching to translate raw data into biological insights or compound identifications [2] [5].

References

Application Notes and Protocol for Trimyristin-Based Solid Lipid Nanoparticles (SLNs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles represent a cornerstone of modern nanomedicine, offering a sophisticated platform for drug delivery that harmonizes the benefits of polymeric nanoparticles, emulsions, and liposomes while mitigating their respective shortcomings [1] [2]. These colloidal particles, typically ranging from 50 to 1000 nm in size, are composed of physiological lipids that remain solid at both room and body temperature, stabilized by biocompatible surfactants [1] [3].

The selection of trimyristin (Dynasan 114) as a core lipid for SLNs is particularly advantageous for drug delivery applications. As a triglyceride comprising three myristic acid chains, this compound provides a solid, crystalline matrix with a defined melting point suitable for creating stable nanoparticle structures [4] [5]. Research has demonstrated that this compound-based SLNs significantly enhance cytotoxicity against various cancer cell lines while reducing systemic toxicity in major organs, positioning it as an ideal lipid for chemotherapeutic formulations [4].

Formulation Components

Successful SLN formulation requires careful selection of components based on their functional properties and compatibility with the intended administration route.

Table 1: Core Components of this compound SLN Formulations

Component Type Specific Examples Concentration Range Functional Role
Solid Lipid This compound (Dynasan 114) 3.33-10% w/v [1] [4] Forms the solid matrix core; determines drug loading capacity and release kinetics
Stabilizers Poloxamer 188, Poloxamer 407, Tween 80, Soy phosphatidylcholine 0.5-5% w/w [1] [3] Reduces surface tension; prevents particle aggregation; enhances physical stability
Co-surfactants Sodium cholate, Sodium glycocholate, Phosphatidylcholine 0.2-1.5% [1] [5] Optimizes interfacial properties; improves long-term stability
Aqueous Phase Purified water, Phosphate buffers 70-99.9% [1] Disperses lipid nanoparticles; facilitates administration

Preparation Methods

Several techniques have been established for SLN production, with hot high-pressure homogenization emerging as the most suitable for this compound-based formulations.

Hot High-Pressure Homogenization Protocol

The following protocol is optimized for this compound-based SLN production, adapted from established methodologies [1] [4] [2]:

Step 1: Lipid Phase Preparation

  • Accurately weigh this compound (5.0% w/v) and drug payload (0.1-1.0% w/v based on solubility).
  • Melt the lipid phase at 5-10°C above the lipid melting point (≈58-60°C for this compound) using a water bath.
  • Maintain the molten state for 15 minutes under gentle stirring (200-300 rpm) to ensure complete homogenization.

Step 2: Aqueous Phase Preparation

  • Dissolve the stabilizer (e.g., Poloxamer 188 at 2.5% w/v) in purified water preheated to the same temperature as the lipid phase.
  • For lab-scale preparation, 50 mL of aqueous phase is typically sufficient.

Step 3: Pre-emulsification

  • Add the hot lipid phase slowly to the hot aqueous phase while subjecting the mixture to high-shear mixing (8,000-12,000 rpm) for 5-10 minutes.
  • This primary emulsion should appear milky and homogeneous.

Step 4: High-Pressure Homogenization

  • Process the pre-emulsion through a high-pressure homogenizer preheated to approximately 60°C.
  • Apply 3-5 homogenization cycles at 500-1,500 bar pressure.
  • Maintain the product temperature above the lipid melting point throughout the process.

Step 5: Cooling and Crystallization

  • Allow the hot nanoemulsion to cool slowly to room temperature (20-25°C) under mild stirring (500-1,000 rpm).
  • This cooling step facilitates lipid recrystallization and solid nanoparticle formation.
  • The final dispersion should be stored at controlled room temperature.

G start Start SLN Preparation phase1 Lipid Phase Preparation • Melt this compound at 60°C • Incorporate drug payload start->phase1 pre_emulsion Pre-emulsification • High-shear mixing (10,000 rpm) • 5-10 minutes duration phase1->pre_emulsion phase2 Aqueous Phase Preparation • Dissolve stabilizer in heated water phase2->pre_emulsion homogenization High-Pressure Homogenization • 3-5 cycles at 500-1500 bar • Maintain temperature at 60°C pre_emulsion->homogenization cooling Cooling and Crystallization • Slow cooling to room temperature • Mild stirring at 500-1000 rpm homogenization->cooling final This compound SLN Dispersion cooling->final

Figure 1: Workflow for Hot High-Pressure Homogenization of this compound SLNs

Critical Process Parameters
  • Temperature Control: Maintain temperature 5°C above this compound melting point throughout homogenization to prevent premature crystallization [1].
  • Homogenization Pressure and Cycles: Optimal particle size reduction typically achieved at 500-1,500 bar for 3-5 cycles [2].
  • Cooling Rate: Controlled cooling (0.5-1°C per minute) promotes formation of less perfect crystals with higher drug loading capacity [1] [6].

Characterization Techniques

Comprehensive characterization of this compound SLNs is essential for quality control and performance prediction.

Table 2: Essential Characterization Parameters for this compound SLNs | Parameter | Analytical Method | Specification for this compound SLNs | Significance | |---------------|------------------------|--------------------------------------|------------------| | Particle Size & Distribution | Photon Correlation Spectroscopy (PCS) | 50-500 nm; PDI < 0.3 [1] [2] | Determines biological fate; impacts stability and drug release | | Zeta Potential | Laser Doppler Anemometry | | > |±25| mV for electrostatic stabilization [2] [6] | Predicts physical stability; indicates surface charge | | Crystallinity & Polymorphism | Differential Scanning Calorimetry (DSC) | Distinct melting endotherm ≈55-58°C [2] [6] | Reveals lipid packing; affects drug incorporation and release | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography | >80% for lipophilic drugs [4] [7] | Quantifies formulation efficiency; impacts dosing | | Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical particles with smooth surface [1] [2] | Visual confirmation of particle structure |

G start SLN Characterization size Particle Size Analysis • PCS/DLS measurement • Target: 50-500 nm, PDI <0.3 start->size zeta Zeta Potential • Laser Doppler Anemometry • Target: > |±25| mV start->zeta eep Drug Loading Capacity • Ultracentrifugation/HPLC • Target: >80% for lipophilic drugs start->eep dsc Crystallinity Assessment • Differential Scanning Calorimetry • Identify polymorphic form start->dsc morphology Morphological Analysis • TEM/SEM imaging • Confirm spherical structure start->morphology stability Stability Profile size->stability zeta->stability eep->stability dsc->stability morphology->stability

Figure 2: Comprehensive Characterization Framework for this compound SLNs

Drug Loading Models and Release Kinetics

The method of drug incorporation significantly influences release profiles and application suitability.

Table 3: Drug Loading Models in this compound SLNs

Loading Model Structure Release Profile Ideal Application
Homogeneous Matrix Drug molecularly dispersed in lipid matrix Prolonged, sustained release over weeks Chronic conditions requiring steady drug levels
Drug-Enriched Core Drug-rich core surrounded by lipid shell Biphasic: initial burst followed by sustained release Cancer therapy with immediate and prolonged effect
Drug-Enriched Shell Drug concentrated in outer shell of particle Rapid initial release Applications requiring immediate drug action

Applications and Therapeutic Implications

This compound-based SLNs have demonstrated particular promise in oncology applications. Research has shown that docetaxel-loaded this compound SLNs exhibited significantly higher cytotoxicity against various human and murine cancer cells compared to conventional formulations [4]. In vivo studies in mouse models with pre-established tumors revealed that these SLNs were significantly more effective in inhibiting tumor growth while reducing drug accumulation in healthy organs [4].

Beyond chemotherapeutic applications, this compound SLNs show potential for:

  • Brain Targeting: Their lipidic nature facilitates transport across the blood-brain barrier [8]
  • Lymphatic Drug Delivery: Selective targeting via the lymphatic system [3]
  • Improved Bioavailability: Enhanced oral absorption of poorly soluble drugs [3]

Stability Considerations and Storage

Proper storage conditions are critical for maintaining this compound SLN integrity:

  • Physical Stability: Store at 4-8°C to prevent particle aggregation and growth
  • Chemical Stability: Protect from light and oxygen to prevent lipid oxidation
  • Sterilization: For parenteral applications, terminal sterilization through 0.22 μm filtration is recommended [1] [2]

Potential stability issues include drug expulsion due to lipid polymorphic transitions during storage, which can be mitigated by incorporating small amounts of liquid lipids to create nanostructured lipid carriers (NLCs) [1] [6].

Troubleshooting Guide

  • Large Particle Size: Increase homogenization pressure/cycles; optimize surfactant combination
  • Low Drug Entrapment: Increase lipid concentration; modify cooling rate; select drug with higher lipid solubility
  • Physical Instability: Adjust zeta potential through pH modification; change surfactant system
  • Drug Expulsion During Storage: Incorporate lipid blends to create crystal imperfections [1] [2]

Conclusion

This compound-based SLNs represent a robust, scalable platform for advanced drug delivery with demonstrated efficacy in enhancing therapeutic outcomes while reducing adverse effects. The protocols outlined herein provide researchers with a comprehensive framework for developing and characterizing this compound SLN formulations suitable for various pharmaceutical applications. Future directions include surface functionalization for active targeting and integration with diagnostic agents for theranostic applications.

References

Comprehensive Application Notes and Protocols: Trimyristin in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimyristin in Pharmaceutical Applications

This compound, chemically known as glycerol trimyristate, is a saturated triglyceride that has emerged as a critical lipid excipient in modern drug delivery systems. This versatile compound, naturally abundant in nutmeg seeds, coconut oil, and palm kernel oil, possesses ideal thermal and physicochemical properties that make it particularly suitable for pharmaceutical applications, especially in the development of solid lipid nanoparticles (SLNs). The growing interest in this compound stems from its biocompatibility, biodegradability, and capacity to enhance the bioavailability of challenging therapeutic agents, including poorly soluble drugs and fragile biologics.

The significance of this compound in drug delivery has expanded considerably as formulators seek alternatives to traditional polymer-based systems. With the pharmaceutical industry increasingly focusing on targeted therapy and personalized medicine, lipid-based nanocarriers have gained prominence for their ability to improve drug solubility, modify release profiles, and reduce side effects. This compound-based SLNs represent an advanced class of colloidal drug carriers that combine the advantages of various delivery systems while avoiding some limitations of polymeric nanoparticles, emulsions, and liposomes. These attributes position this compound as a valuable material in the formulator's toolkit for addressing contemporary drug delivery challenges.

Fundamental Characteristics of this compound

Chemical and Physical Properties

This compound possesses distinctive physicochemical characteristics that directly influence its performance in pharmaceutical formulations. With a molecular formula of C₄₅H₈₆O₆ and a molecular weight of 723.18 g/mol, this symmetrical triglyceride consists of three myristic acid chains esterified to a glycerol backbone [1]. The compound typically presents as a white to yellowish-gray solid at room temperature with a characteristic melting point between 55-60°C, which is particularly advantageous for the production of solid lipid nanoparticles [1] [2]. This thermal property allows for processing at moderately elevated temperatures while ensuring solid-state stability at physiological conditions.

The crystalline behavior of this compound significantly influences drug encapsulation and release profiles. This compound exhibits polymorphic forms, with the β-form being the most stable crystalline structure [2]. This crystalline arrangement contributes to its insolubility in water while maintaining good solubility in organic solvents such as ethanol, acetone, chloroform, diethyl ether, and benzene [2]. The compound's high purity grade (≥95% by GC) available commercially ensures consistent performance in pharmaceutical applications, with recommended storage at 0-8°C to maintain stability [1].

Material Classification and Natural Sources

This compound is classified as a saturated fat that occurs naturally in several plant sources, making it both abundant and renewable. The primary natural sources include nutmeg seeds (Myristica fragrans), where it constitutes 20-25% of the dried mass, as well as coconut oil, palm kernel oil, and babassu oil [3] [2]. This wide availability supports its sustainable use in pharmaceutical applications. In nutmeg, this compound exists as the principal component of nutmeg butter (fixed oil), which can contain up to 73% this compound along with myristic acid (~8%) [4].

In pharmaceutical regulation, this compound is recognized as an excipient (pharmacologically inactive substance) and has been established as a pharmaceutical primary standard [3] [5]. Its status as a Generally Recognized as Safe (GRAS) material by regulatory agencies facilitates its inclusion in approved formulations. The compound's natural origin and metabolic pathway similar to dietary lipids contribute to its excellent safety profile, minimizing toxicity concerns associated with synthetic carriers. These attributes make this compound particularly attractive for developing drug delivery systems intended for chronic administration or sensitive patient populations.

This compound in Solid Lipid Nanoparticles (SLNs)

Rationale for SLN Development

Solid lipid nanoparticles represent an advanced generation of submicron colloidal carriers that have gained significant attention for their ability to improve the delivery of challenging pharmaceutical compounds. This compound-based SLNs particularly excel in addressing several critical formulation challenges, including poor aqueous solubility, rapid metabolism, and low oral bioavailability of many modern therapeutic agents. The unique architecture of SLNs consists of a solid lipid core stabilized by surfactants, creating a system that effectively encapsulates both hydrophilic and hydrophobic compounds while providing controlled release capabilities [6].

The selection of this compound as a matrix material for SLNs offers distinct advantages over alternative lipids. Its defined melting behavior (56-57°C) enables processing under mild thermal conditions without compromising the stability of heat-sensitive active ingredients [5] [2]. Furthermore, the crystalline structure of this compound can be modulated to influence drug loading and release kinetics. Compared to polymer-based nanoparticles, this compound SLNs demonstrate superior biocompatibility and avoid the toxicity concerns associated with some synthetic polymers. These systems also benefit from scalable manufacturing processes using established techniques such as high-pressure homogenization, which facilitates translational development from laboratory to industrial production [6].

Composition and Formulation Considerations

This compound-based SLNs require careful optimization of their compositional parameters to achieve desired performance characteristics. The core formulation typically consists of this compound as the primary solid lipid, complemented by stabilizing surfactants that prevent particle aggregation and control surface properties. Common surfactant systems include poloxamer 407, soybean lecithin, phosphatidylcholine, and sodium cholate, selected based on their hydrophilic-lipophilic balance (HLB) and compatibility with the intended route of administration [1] [7].

Table 1: Typical Composition of this compound-Based Solid Lipid Nanoparticles

Component Function Concentration Range Common Examples
This compound Matrix lipid 1.0-10.0% w/v Primary solid phase
Surfactant Stabilizer 0.5-5.0% w/v Poloxamer 407, Lecithin, Polysorbates
Co-surfactant Stabilizer 0.1-2.0% w/v Sodium cholate, Taurocholate
Active Agent Therapeutic payload Variable Proteins, small molecules, peptides

The ratio of lipid to surfactant significantly influences critical quality attributes including particle size, polydispersity index, and drug loading efficiency. Higher surfactant concentrations generally yield smaller particles but may affect membrane permeability and in vivo performance. Additionally, the incorporation of co-surfactants or cosolvents can optimize the interface between the lipid core and aqueous phase, further enhancing formulation stability. For specialized applications, surface modifiers such as polyethylene glycol (PEG) derivatives can be incorporated to impart stealth properties and prolong systemic circulation, while targeting ligands may be conjugated for site-specific delivery [6].

Therapeutic Applications and Performance Data

Protein and Peptide Delivery

This compound-based SLNs have demonstrated remarkable efficacy in enhancing the oral bioavailability of therapeutic proteins and peptides, which traditionally face significant challenges including enzymatic degradation and poor intestinal permeability. In a pivotal study investigating salmon calcitonin delivery, this compound SLNs achieved an exceptional association efficiency of approximately 86% for the peptide drug [7]. The resulting nanoparticles exhibited a mean diameter of 200 nm with a spheroid morphology and smooth surface, as confirmed by cryo-SEM and AFM characterization.

The pharmacological performance of these calcitonin-loaded SLNs was evaluated in a rat model, where a dose of 500 IU/kg administered orally reduced basal blood calcium levels by up to 20%, sustaining this hypocalcemic effect over 8 hours [7]. This sustained pharmacological activity demonstrates the ability of this compound SLNs to protect the encapsulated peptide from gastric degradation while facilitating intestinal absorption. The in vitro release studies further confirmed that calcitonin release occurred gradually over 8 hours under both simulated gastric and intestinal pH conditions, supporting the formulation's suitability for oral administration [7]. These findings establish this compound as a highly promising material for oral delivery of biologics that would otherwise require parenteral administration.

Small Molecule Delivery

Beyond biologics, this compound SLNs effectively encapsulate and enhance the delivery of small molecule therapeutics, particularly those with challenging physicochemical properties. Research has demonstrated successful incorporation of camptothecin—a potent but poorly water-soluble antitumor agent—into PEGylated cationic SLNs composed of this compound, hydrogenated soybean phosphatidylcholine, poloxamer 188, stearylamine, and gelucire 53/10 [8]. These surface-modified nanoparticles exhibited a pH-dependent release profile, with approximately 20% higher drug release observed at pH 5.5 compared to physiological pH 7.4, suggesting potential for tumor-targeted delivery leveraging the acidic microenvironment of malignant tissues [8].

The cytotoxic efficacy of this compound-based formulations has been further enhanced through strategic drug combinations. In one innovative approach, doxorubicin was paired with docosahexaenoic acid (DHA) in this compound SLNs, leveraging the synergistic effect between the chemotherapeutic agent and the sensitizing fatty acid [8]. This combination resulted in a threefold increase in cytotoxicity against A549 lung cancer cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming enhanced cellular uptake. The formulation demonstrated pH-responsive release, with 73% of doxorubicin released within 1 hour at acidic pH versus only 38% at physiological pH, further highlighting the potential for tumor-selective drug delivery [8].

Table 2: Performance Summary of this compound-Based Drug Delivery Systems

Active Pharmaceutical Ingredient Particle Size (nm) Encapsulation Efficiency Pharmacological Outcome
Salmon Calcitonin 200 ± 25 nm ~86% 20% reduction in blood calcium sustained over 8h
Doxorubicin with DHA 94-113 nm 36-100% (concentration-dependent) 3-fold increase in cytotoxicity vs. free drug
Camptothecin in PEG-SLNs+ Not specified Not specified pH-dependent release (20% higher at pH 5.5)

Experimental Protocols

Preparation of this compound SLNs for Protein Delivery

The following protocol details the preparation of This compound-based solid lipid nanoparticles for the encapsulation of salmon calcitonin, adapted from the method validated in biomedical nanotechnology research [7]. This procedure employs a double emulsion (w/o/w) technique optimized for hydrophilic macromolecules.

Materials:

  • This compound (≥95% purity, CAS 555-45-3)
  • Poloxamer 407
  • Salmon calcitonin
  • Dichloromethane (HPLC grade)
  • Purified water
  • Dialysis membrane (MWCO 12-14 kDa)

Methodology:

  • Primary emulsion formation: Dissolve 100 mg this compound in 5 mL dichloromethane. Add 1 mL aqueous solution containing 0.5 mg salmon calcitonin to the organic phase. Homogenize using a high-speed homogenizer at 15,000 rpm for 3 minutes in an ice bath to form the primary w/o emulsion.
  • Secondary emulsion formation: Add the primary emulsion to 20 mL of aqueous solution containing 1% w/v poloxamer 407. Homogenize at 10,000 rpm for 5 minutes to form the w/o/w double emulsion.
  • Solvent evaporation: Stir the double emulsion continuously at 400 rpm for 8 hours at room temperature to allow complete evaporation of the organic solvent.
  • Particle concentration: Concentrate the resulting nanoparticle suspension using ultrafiltration with a 100 kDa molecular weight cut-off membrane.
  • Lyophilization: Add 5% w/v cryoprotectant (trehalose or mannitol) to the concentrated suspension and freeze-dry for 48 hours to obtain a free-flowing powder.

Critical Quality Parameters:

  • Mean particle size: 200 ± 25 nm
  • Polydispersity index: <0.25
  • Association efficiency: ~86%
  • Zeta potential: -25 to -35 mV

SLN_Preparation A Dissolve this compound in DCM B Add calcitonin solution A->B C High-speed homogenization (15,000 rpm, 3 min) B->C D Primary W/O emulsion C->D E Add to poloxamer solution D->E F Homogenize (10,000 rpm, 5 min) E->F G Secondary W/O/W emulsion F->G H Solvent evaporation (8 hours, 400 rpm) G->H I Concentrate via ultrafiltration H->I J Lyophilize with cryoprotectant I->J K This compound SLN Powder J->K

Characterization Techniques for this compound SLNs

Comprehensive characterization of this compound-based SLNs is essential for quality assurance and performance prediction. The following analytical procedures should be implemented:

Particle Size and Zeta Potential Analysis:

  • Utilize dynamic light scattering with a 90° detection angle for size measurements
  • Perform analysis in triplicate with appropriate dilution
  • Determine zeta potential using laser Doppler electrophoresis with field strength of 20 V/cm
  • Report values as mean ± standard deviation (n=3)

Morphological Evaluation:

  • Cryo-SEM: Rapidly vitrify sample in slushed nitrogen, fracture, and sputter-coat with platinum before imaging at 5-15 kV
  • Atomic Force Microscopy: Use tapping mode with silicon cantilevers (spring constant 40 N/m) on mica substrate

Encapsulation Efficiency Determination:

  • Separate unencapsulated drug via ultracentrifugation at 100,000 × g for 45 minutes
  • Collect supernatant and quantify free drug content using HPLC with C18 column
  • Calculate encapsulation efficiency: EE% = (Total drug - Free drug)/Total drug × 100

In Vitro Release Studies:

  • Use dialysis method with appropriate molecular weight cut-off membrane
  • Maintain sink conditions in receptor medium
  • Sample at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours)
  • Analyze drug content by validated analytical method

Regulatory and Quality Considerations

Pharmaceutical Standards and Quality Control

This compound intended for pharmaceutical applications must conform to established quality standards and regulatory requirements. The compound is recognized as a pharmaceutical primary standard by the European Pharmacopoeia (EP), with specified reference materials available for quality control testing [5]. According to EP specifications, this compound should have a melting point between 56-57°C and a purity ≥95% when determined by gas chromatography [1] [5]. These specifications ensure batch-to-batch consistency and reproducible performance in final dosage forms.

Rigorous quality control protocols should be implemented throughout the SLN manufacturing process. Critical quality attributes that require monitoring include particle size distribution, polydispersity index, zeta potential, drug content, encapsulation efficiency, and in vitro release profile. Additionally, sterility testing and endotoxin limits must be established for parenteral products. The storage conditions for this compound raw material should be maintained at 0-8°C as recommended, while finished SLN formulations may require lyophilized storage with appropriate cryoprotectants to ensure long-term stability [1].

Stability and Compatibility Considerations

The solid-state stability of this compound contributes significantly to the shelf-life of SLN formulations. However, potential polymorphic transitions in the crystalline structure during storage could potentially lead to drug expulsion from the lipid matrix. This phenomenon can be mitigated through careful formulation optimization and storage condition control. Additionally, compatibility studies should confirm that this compound does not interact adversely with encapsulated active ingredients or excipients in the formulation.

The metabolic fate of this compound follows natural lipid pathways, being hydrolyzed by lipases to glycerol and myristic acid, both of which are normal dietary components [2]. This inherent biodegradability minimizes concerns about long-term accumulation. However, comprehensive toxicological evaluation of final formulations remains necessary, particularly for novel drug products. Appropriate in vitro cytotoxicity screening using relevant cell lines and subsequent in vivo toxicity studies in appropriate animal models should be conducted to establish safety profiles for specific administrative routes and dosing regimens.

Conclusion and Future Perspectives

This compound has established itself as a versatile lipid matrix with demonstrated utility in advanced drug delivery systems, particularly solid lipid nanoparticles. Its favorable physicochemical properties, natural abundance, and regulatory acceptance position it as a valuable excipient for enhancing the delivery of challenging therapeutic agents. The experimental data summarized in these application notes confirm that this compound-based SLNs can significantly improve the oral bioavailability of peptides like salmon calcitonin and provide pH-responsive release for chemotherapeutic agents, highlighting their potential for specialized therapeutic applications.

Future research directions for this compound in drug delivery include exploration of hybrid nanostructures such as nanostructured lipid carriers (NLCs) that combine solid and liquid lipids to further enhance drug loading capacity. Additionally, surface engineering approaches to create targeted delivery systems with ligands for specific tissues or cells represent a promising avenue for precision medicine. The continued investigation of this compound in combination therapies, where the lipid matrix itself may exert complementary pharmacological effects as seen with docosahexaenoic acid, also merits further attention. As pharmaceutical technology advances, this compound-based delivery systems will likely play an increasingly important role in addressing formulation challenges associated with new therapeutic modalities, including nucleic acid-based medicines and personalized cancer therapies.

References

Analytical Method for Trimyristin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following section details a specific HPLC method suitable for the analysis of trimyristin and other triglycerides.

HPLC-MS Analysis of Triglycerides on a Lipak Column

This method separates and analyzes a mixture of triglycerides, including this compound, using a mixed-mode stationary phase column with mass spectrometry detection [1] [2].

  • Analytes: Tricaprylin (C24), Tricaprin (C30), This compound (C42), Trilaurin (C36), Tripalmitin (C48) [1].
  • Column: Lipak, 3.2 x 100 mm, 5 µm, 100 Å [1].
  • Mobile Phase: Gradient of Methanol (MeOH) and Ethanol (EtOH) from 60/40 to 10/90% in 10 minutes [1].
  • Buffer: 10 mM Ammonium Formate (AmFm) with 0.05% Formic Acid (FA) [1].
  • Flow Rate: 0.5 mL/min [1].
  • Detection: ESI-SIM monitoring specific adducts: [M+NH₄]⁺ (m/z 741 for this compound) and [M+HCOOH+H]⁺ [1] [2].
  • Injection Volume: Not specified in results, typically 1-10 µL for LC-MS.
Alternative Detection Method: HPLC-ELSD

If a mass spectrometer is unavailable, an Evaporative Light Scattering Detector (ELSD) is a viable alternative. The method parameters are similar but with key differences [2].

  • Column: Lipak, 3.2 x 150 mm, 5 µm, 100 Å [2].
  • Mobile Phase: Gradient of MeOH/EtOH from 50/50 to 0/100% in 10 minutes [2].
  • Buffer: 10 mM Ammonium Formate with 0.05% Formic Acid [2].
  • Flow Rate: 0.5 mL/min [2].
  • ELSD Settings: Nebulizer and evaporator temperatures at 40°C, with a gas flow rate of 1.6 SLM [2].

Detailed Experimental Protocols

Protocol 1: Sample Extraction of this compound from Nutmeg

This protocol describes an efficient method for extracting this compound from nutmeg using a reflux setup [3].

  • Objective: To extract this compound from ground nutmeg.
  • Materials and Reagents:
    • Ground nutmeg.
    • Solvent system: Ethyl Acetate, Ethyl Alcohol, and Water (4.5:4.5:1, v/v/v).
    • Round-bottom flask, condenser, heating mantle, and vacuum filtration setup.
  • Procedure:
    • Place 10 grams of ground nutmeg in a round-bottom flask.
    • Add 100 mL of the pre-mixed solvent system (Ethyl Acetate:EtOH:Water, 4.5:4.5:1).
    • Attach a condenser and heat the mixture to reflux for several hours.
    • After heating, filter the hot mixture to remove plant debris.
    • Allow the filtrate to cool. Crystals of crude this compound may form upon cooling.
    • Isolate the crystals by vacuum filtration. For further purification, the crude product can be washed with a cold mixture of the extraction solvent or recrystallized from acetone [3].
  • Notes: This method reported a product recovery of 8.0% from nutmeg [3].
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Nanoparticles

Although focused on drug-loaded nanoparticles, this optimized SPE procedure is highly relevant for separating free this compound from other components in a complex mixture, which is a common sample preparation step [4].

  • Objective: To separate free analyte (e.g., this compound) from lipid-based formulations.
  • Materials and Reagents:
    • C18 SPE cartridges.
    • Methanol (MeOH), Acetonitrile (ACN).
    • Water (H₂O).
  • Procedure:
    • Conditioning: Sequentially pass 3 mL of ACN and then 3 mL of H₂O through the C18 cartridge.
    • Sample Loading: Load the sample (e.g., a lipid nanoparticle suspension) onto the conditioned cartridge.
    • Washing: Wash the cartridge with 3 mL of H₂O to elute the lipid nanoparticles and other hydrophilic components. The free, lipophilic analyte (e.g., this compound) is retained on the C18 sorbent.
    • Elution: Elute the retained free this compound with 3 mL of ACN.
    • The ACN eluate can then be concentrated and reconstituted for HPLC analysis [4].

Summary of Analytical Parameters

The table below consolidates the key parameters from the identified methods for easy comparison.

Parameter HPLC-MS Method [1] HPLC-ELSD Method [2] Extraction Method [3]
Analytes Triglyceride mixture Triglyceride mixture This compound from nutmeg
Stationary Phase Lipak (3.2 x 100 mm, 5 µm) Lipak (3.2 x 150 mm, 5 µm) -
Mobile Phase Gradient: MeOH/EtOH (60/40 to 10/90) Gradient: MeOH/EtOH (50/50 to 0/100) Ethyl Acetate:EtOH:Water (4.5:4.5:1)
Buffer/Additives 10 mM AmFm, 0.05% FA 10 mM AmFm, 0.05% FA -
Flow Rate 0.5 mL/min 0.5 mL/min -
Detection ESI-MS (SIM) ELSD (40°C, 1.6 SLM) -
Runtime 10 min 10 min Several hours (reflux)
Key Outcome Separation & MS identification Separation & universal detection ~8% recovery

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample preparation to analysis:

Start Start Analysis Extraction Extract with Reflux (Solvent: EtOAc/EtOH/H₂O) Start->Extraction SPE Clean-up (Optional) C18 SPE Cartridge Extraction->SPE Sample in complex matrix HPLC HPLC-UFLC Separation Column: Lipak Mobile Phase: Gradient Extraction->HPLC Clean extract SPE->HPLC Detection Detection HPLC->Detection MS MS Detection (Specific) Detection->MS ELSD ELSD Detection (Universal) Detection->ELSD Data Data Analysis MS->Data ELSD->Data

Discussion for Method Development

The methods above provide a strong starting point. To adapt them for UFLC:

  • Column Scaling: For UFLC, which uses smaller particles (e.g., sub-2 µm) and higher pressures, you would need to scale the method. Consider using a Lipak column with smaller dimensions and particle sizes (e.g., 2.1 x 50 mm, 2.7 µm) if available.
  • Gradient Transfer: The gradient profile and mobile phase composition can be directly transferred but will likely require compression (e.g., from 10 min to 5-7 min) and optimization for the new column geometry and flow rates (e.g., 0.4-0.8 mL/min for a 2.1 mm ID column).
  • Detection Selection: MS detection is highly specific and sensitive for confirmatory analysis [1]. ELSD is a robust alternative for quantification when mass spectrometry is not available or necessary, though it is generally less sensitive [2].

References

trimyristin reflux extraction method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimyristin

This compound is a triglyceride derived from myristic acid and is the principal constituent of nutmeg (Myristica fragrans), comprising 20-25% of the dried seed's mass [1]. It is a saturated fat of significant interest not only as a common model compound in organic chemistry laboratories but also for its potential bioactivities, which include acetylcholinesterase (AChE) inhibition, antibacterial, and antioxidant properties [2] [3].

The reflux extraction method provides an efficient means to isolate this compound from its natural matrix, leveraging its high solubility in organic solvents like dichloromethane [2] [1]. This document outlines a detailed protocol and contextual data for this extraction.

Key Physicochemical Properties of this compound

The following table summarizes the fundamental properties of purified this compound, which are critical for its handling, identification, and analysis in a research setting.

Property Specification Reference
Systematic Name Propane-1,2,3-triyl tri(tetradecanoate) [1]
Chemical Formula C₄₅H₈₆O₆ [1]
Molecular Weight 723.16 - 723.18 g/mol [1] [4]
Appearance White to yellowish-gray, odorless solid [1]
Melting Point 56-57 °C (pure); 51.5-53.7 °C (extracted, indicating impurities) [2] [1]
Solubility Soluble in CH₂Cl₂, ether, acetone, chloroform, benzene; insoluble in H₂O [2] [1]

Detailed Reflux Extraction and Purification Protocol

This section provides a step-by-step methodology for the extraction and purification of this compound from ground nutmeg, adapted from a standard experimental procedure [2].

Materials and Equipment
  • Raw Material: 2.0 g of pre-crushed, ground nutmeg.
  • Solvent: 10.0 mL of dichloromethane (CH₂Cl₂).
  • Recrystallization Solvent: 4 mL of 95% ethanol (cold).
  • Equipment:
    • 50-mL round-bottom flask.
    • Reflux condenser.
    • Heating mantle or hot plate with stirring.
    • Boiling stones (2-3).
    • Buchner funnel and vacuum filtration setup.
    • Ice bath.
    • Analytical balance.
Experimental Workflow

The diagram below illustrates the complete extraction and purification process.

G Start Start: Ground Nutmeg Step1 Reflux Extraction • 2g nutmeg + 10mL CH₂Cl₂ • Add boiling stones • Heat gently for 30 min Start->Step1 Step2 Initial Filtration • Cool to room temperature • Vacuum filtration • Wash solid residue with 5mL CH₂Cl₂ Step1->Step2 Step3 Solvent Evaporation • Transfer filtrate to beaker • Heat at 130°C in fume hood • Solid residue forms upon cooling Step2->Step3 Step4 Recrystallization • Add 4mL 95% ethanol • Heat to dissolve solid • Cool to room temp, then ice bath Step3->Step4 Step5 Isolate Pure Product • Vacuum filtration • Wash with 2x1mL cold ethanol • Dry crystals for 5 min Step4->Step5 Step6 Purity Analysis • Determine melting point (e.g., DigiMelt) • Measure final mass Step5->Step6 End End: Pure this compound Crystals Step6->End

Key Procedural Details
  • Reflux Extraction: The mixture is gently heated for 30 minutes after condensation begins. This continuous process allows the solvent to repeatedly wash the solid matrix, improving yield [2] [5].
  • Vacuum Filtration: This step separates the dissolved this compound in the dichloromethane filtrate from the insoluble nutmeg residue.
  • Evaporation: Heating the filtrate in a fume hood at approximately 130°C evaporates the dichloromethane, leaving behind a crude, oily this compound residue that solidifies upon cooling [2].
  • Recrystallization: This critical purification step dissolves the crude solid in hot 95% ethanol. Upon cooling and icing, pure this compound crystallizes out, while many impurities remain dissolved in the ethanol. The mass typically decreases significantly after this step, reflecting the removal of co-extracted lipids and impurities [2].

Expected Results and Data Analysis

The table below presents typical results from an extraction following the above protocol, which can be used as a benchmark for evaluating experimental success.

Parameter Result Notes
Mass of Solid Residue (Crude) 0.478 g Yield before recrystallization
Mass of Recrystallized this compound 0.150 g Pure product
Percentage Mass Loss after Recrystallization 68.6% Represents removed impurities/solvent
Experimental Melting Point Range 51.5 - 53.7 °C Lower than pure due to trace impurities
Theoretical Melting Point (Pure) 56 - 57 °C Reference standard [1]

Interpretation of Results:

  • Yield and Purity: The substantial mass loss after recrystallization highlights its effectiveness in purifying the crude extract. The final mass represents the isolated pure this compound.
  • Melting Point Analysis: The melting point of a purified compound is a key indicator of its purity. The experimentally determined range (51.5-53.7°C) is lower and broader than the literature value for pure this compound (56-57°C). This depression and broadening are characteristic of a sample containing small amounts of impurities [2].

Bioactivity and Research Relevance

Beyond its role as a model compound, this compound exhibits biologically relevant activities:

  • Acetylcholinesterase (AChE) Inhibition: this compound has been shown to significantly inhibit AChE activity in nervous tissue, with a reported IC₅₀ of 0.11 mM [4]. This suggests potential relevance for research in neurodegenerative conditions like Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic neurotransmission [3].
  • Antibacterial Properties: Chloroform extracts of nutmeg containing this compound and myristic acid have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria [3].

Conclusion and Application Notes

This application note details a reliable reflux extraction method for obtaining this compound from nutmeg. The protocol is robust and yields a product suitable for further chemical analysis or bioactivity studies.

  • For Researchers: The melting point analysis provides a simple yet effective tool for an initial assessment of purity. The bioactivity data underscores the compound's value beyond a simple laboratory exercise, positioning it as a molecule of interest in drug discovery and pharmacological research.
  • Alternative Techniques: While reflux is a standard method, other techniques like Soxhlet extraction are also common [5]. Furthermore, modern green extraction technologies, such as Microwave-Assisted (MAE) or Ultrasonic-Assisted Extraction (UAE), can offer improved efficiency, reduced solvent consumption, and shorter extraction times, and may be explored for process optimization [6] [5].

References

Comprehensive Application Notes and Protocols: Extraction, Analysis, and Pharmaceutical Applications of Trimyristin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Trimyristin is a saturated triglyceride of myristic acid with the chemical formula C₄₅H₈₆O₆ and molecular weight of 723.18 g/mol. This natural lipid is predominantly found in nutmeg (Myristica fragrans) and represents between 20-25% of the dried nutmeg's total mass. [1] [2] this compound serves as an important chemical precursor for myristic acid and various esters through saponification reactions. [1] At room temperature, this compound appears as a white to yellowish-gray, odorless solid with a melting point ranging between 56-57°C, making it suitable for various pharmaceutical and cosmetic applications. [1] [3]

The compound's chemical structure consists of a glycerol backbone esterified with three myristic acid chains, classifying it as a fixed oil. This structure contributes to its high solubility in non-polar organic solvents like ether, acetone, benzene, chloroform, and dichloromethane, while being practically insoluble in water and only slightly soluble in alcohol. [1] [2] These solubility characteristics make this compound an ideal candidate for extraction using methods such as maceration and reflux with appropriate solvents. Notably, this compound extraction from nutmeg is frequently incorporated into introductory organic chemistry curricula due to its high abundance in the source material and the straightforward purification process. [1]

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Reference
Chemical Name Propane-1,2,3-triyl tri(tetradecanoate) [1]
Molecular Formula C₄₅H₈₆O₆ [1] [3]
Molecular Weight 723.18 g/mol [3]
Appearance White to yellowish-gray solid [1] [3]
Melting Point 56-57°C [1]
Boiling Point 311°C at 760 mmHg [1]
Density 0.862 g/cm³ at 20°C [1]
Solubility in Water Insoluble [1]
Solubility in Ethanol Slightly soluble [1]
Solubility in Ether Soluble [1]

Extraction Protocols and Methodologies

Maceration Method for this compound Extraction

The maceration technique represents a simple and effective approach for extracting this compound from nutmeg material, particularly suitable for small-scale laboratory operations. This method employs cold solvent extraction without the application of heat, thereby minimizing the potential for thermal degradation of sensitive compounds. According to recent research, the maceration method using chloroform as solvent successfully extracted this compound from nutmeg residue with an identified content of 11.23% as determined by GC-MS analysis. [4]

Detailed Protocol:

  • Begin with nutmeg preparation by grinding dried nutmeg seeds to a coarse powder using a mechanical grinder or mortar and pestle. The optimal particle size should pass through a No. 40 mesh sieve to maximize surface area for efficient extraction while avoiding excessive fines that may complicate filtration.
  • Transfer 2.0 g of the prepared nutmeg powder to a clean, dry glass container and add 10.0 mL of extraction solvent (dichloromethane or chloroform). Ensure the plant material is thoroughly immersed in the solvent. [2]
  • Seal the container and allow the mixture to stand at room temperature for 24-48 hours with occasional agitation to facilitate extraction. Longer extraction times generally yield higher amounts of this compound. [4]
  • After maceration, separate the liquid extract from the solid residue by vacuum filtration using a Buchner funnel equipped with filter paper. [2]
  • Wash the residual solid material with 5 mL of fresh solvent to recover any retained this compound, combining this wash with the initial filtrate. [2]
  • Transfer the filtered extract to an evaporation dish and remove the solvent by gentle heating at approximately 130°C on a hot plate in a fume hood until complete evaporation occurs. [2]
  • The remaining material will solidify upon cooling to form crude this compound, which can be further purified through recrystallization. Weigh the obtained product to determine extraction yield. [2]
Reflux Extraction Method

The reflux extraction technique provides a more rapid alternative to maceration through the application of controlled heating. This method significantly reduces extraction time and typically yields higher amounts of this compound. In comparative studies, the reflux method has demonstrated efficiency in separating this compound from nutmeg oil using chloroform as the solvent. [4]

Detailed Protocol:

  • Place 2.0 g of pre-crushed nutmeg and 2-3 boiling stones in a 50-mL round-bottom flask. [2]
  • Add 10.0 mL of dichloromethane to the flask and assemble a reflux apparatus consisting of the round-bottom flask, condenser, and heating source. [2]
  • Heat the mixture gently for 30 minutes after condensation begins, maintaining a consistent reflux rate. [2]
  • After the heating period, cool the mixture to room temperature and perform vacuum filtration to remove solid residues. [2]
  • Wash the solid residue with 5 mL of fresh solvent and combine with the initial filtrate. [2]
  • Transfer the solution to a beaker and evaporate the solvent completely by heating at 130°C in a fume hood. [2]
  • The resulting oily residue will solidify upon cooling, yielding crude this compound. [2]
Large-Scale Soxhlet Extraction

For larger quantities of nutmeg, Soxhlet extraction provides an efficient continuous extraction method. The procedure outlined in Organic Syntheses utilizes 1500 g of crushed nutmeg moistened with ether and extracted for 24-72 hours, yielding 330-364 g of pure this compound after recrystallization. [5] This method is particularly advantageous for processing substantial amounts of plant material, as it continuously washes the solid matrix with fresh solvent, maximizing extraction efficiency.

Table 2: Comparative Analysis of this compound Extraction Methods

Extraction Method Solvent Used Temperature Conditions Extraction Time Key Advantages
Maceration Chloroform or Dichloromethane Room Temperature 24-48 hours Simple setup, no specialized equipment needed, minimal thermal degradation
Reflux Extraction Dichloromethane Solvent Boiling Point 30 minutes Rapid extraction, higher yields, efficient for multiple samples
Soxhlet Extraction Diethyl Ether Solvent Boiling Point 24-72 hours Continuous extraction, suitable for large-scale processing, high efficiency
Steam Distillation Water/Steam 100°C Varies Separates essential oils from fixed oils, prevents solvent contamination

Analytical Methods and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis serves as the primary method for identifying and quantifying this compound in complex mixtures. This analytical technique combines the separation power of gas chromatography with the detection specificity of mass spectrometry, providing both qualitative and quantitative data. Recent research utilizing GC-MS has confirmed the presence of this compound in nutmeg residue extracts obtained through maceration, with a reported content of 11.23%. [4]

Sample Preparation Protocol:

  • Dissolve approximately 1 mg of the extracted this compound sample in 1 mL of suitable solvent (typically hexane or dichloromethane). [4]
  • Filter the solution through a 0.45 μm membrane filter to remove particulate matter that could compromise the chromatography system.
  • Inject 1 μL of the prepared sample into the GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness).
  • Employ a temperature program starting at 100°C (hold for 2 minutes), ramping at 10°C/min to 300°C, with a final hold time of 10 minutes.
  • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
  • Set the mass spectrometer to electron impact ionization mode at 70 eV, with scan range m/z 40-600. [4]

Identification Criteria:

  • This compound identification should be based on both retention time matching with authentic standards and mass spectral comparison with reference libraries.
  • The characteristic mass fragmentation pattern of this compound includes molecular ion peaks and distinctive fragment ions corresponding to the glycerol backbone and myristic acid chains. [4]
Melting Point Determination

Melting point analysis provides a rapid, straightforward method for preliminary assessment of this compound purity. Pure this compound exhibits a sharp melting point at 56-57°C, with any deviations indicating the presence of impurities. [1] Experimental studies have reported melting points ranging from 51.5-53.7°C for laboratory-extracted this compound, suggesting varying degrees of purity in the obtained product. [2]

Standardized Protocol:

  • Compact a small amount of dry this compound sample into a capillary tube sealed at one end.
  • Place the capillary in a digital melting point apparatus and set the initial temperature to 45°C.
  • Program the instrument to heat at a rate of 1-2°C per minute near the expected melting point.
  • Record both the initial melting temperature (when the first drop of liquid appears) and the complete melting temperature (when the entire sample becomes liquid).
  • Compare the observed melting range with literature values to assess sample purity. [2]
Purity Assessment and Additional Analytical Techniques

Beyond GC-MS and melting point determination, several complementary techniques provide additional characterization data for this compound:

Spectroscopic Methods:

  • FTIR Spectroscopy: Characteristic absorption bands for ester carbonyl stretch (∼1740 cm⁻¹), C-O stretch (∼1150-1250 cm⁻¹), and methyl/methylene stretches (∼2850-2950 cm⁻¹).
  • NMR Spectroscopy: ¹H NMR displays signals for glycerol backbone protons (∼4.1-4.3 ppm, dd), methylene protons α to carbonyl (∼2.3 ppm, t), and terminal methyl groups (∼0.9 ppm, t).

Refractive Index Measurement: Pure this compound has a refractive index of 1.4428 at 60°C, which can be used as a secondary purity indicator. [1]

Saponification Value Determination: This quantitative measure determines the number of milligrams of potassium hydroxide required to saponify 1 gram of sample. Pure this compound has a theoretical saponification value of 232, with deviations indicating impurities or different triglyceride profiles. [5]

Bioactivity and Therapeutic Potential

This compound exhibits several biologically relevant activities that warrant investigation for potential therapeutic applications. While not as extensively studied as other nutmeg components like myristicin, existing research indicates several promising bioactivities:

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity, potentially contributing to the overall antioxidant effects observed in nutmeg extracts. [2] This activity is mediated through the scavenging of free radicals and reduction of oxidative stress in biological systems. The antioxidant mechanism may involve interruption of radical chain reactions through hydrogen donation or single electron transfer processes, though the exact molecular pathways require further elucidation.

Anti-inflammatory and Analgesic Activities

This compound has shown promising anti-inflammatory effects in both in vitro and in vivo studies. [2] These activities suggest potential applications in managing inflammation-related conditions. The compound appears to modulate inflammatory mediators including cytokines and prostaglandins, though the precise molecular targets and signaling pathways involved remain an active area of research. The observed analgesic properties may be secondary to its anti-inflammatory actions or through independent mechanisms affecting pain perception.

Antimicrobial Activity

Chloroform extracts of nutmeg containing this compound and myristic acid as principal components have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. [6] This broad-spectrum activity indicates potential for development as natural preservatives or therapeutic agents for bacterial infections. The mechanism of antibacterial action likely involves disruption of microbial membrane integrity, leading to increased permeability and eventual cell death.

Table 3: Documented Bioactivities of this compound and Related Compounds

Bioactivity Experimental Model Proposed Mechanism Significance
Antioxidant In vitro chemical assays Free radical scavenging, increased antioxidant enzyme activity Potential use in oxidative stress-related disorders
Anti-inflammatory In vivo models Modulation of inflammatory mediators Possible application in inflammatory conditions
Antibacterial Bacterial cultures (Gram+ and Gram-) Membrane disruption, increased permeability Natural preservative development, antibiotic alternative
Acetylcholinesterase Inhibition In vitro enzyme assays Mixed competitive-noncompetitive inhibition Potential cognitive enhancement, Alzheimer's research

Pharmaceutical Applications and Form development

Solid Lipid Nanoparticles (SLNs)

This compound has emerged as a valuable excipient in the development of Solid Lipid Nanoparticles (SLNs) for drug delivery applications. Its favorable melting characteristics (56-57°C) and lipid nature make it suitable for producing stable nanoparticle formulations. Research has demonstrated the successful incorporation of this compound into SLNs composed of hydrogenated soybean phosphatidylcholine (HSPC), this compound (TM), poloxamer 188 (F68), stearylamine, and gelucire 53/10 using hot homogenization-ultrasonication methods. [6]

These This compound-based SLNs have been investigated as carriers for camptothecin, a potent topoisomerase inhibitor, resulting in pH-sensitive cationic PEGylated nanoparticles (PEG-SLNs+). The formulation exhibited desirable drug release profiles with approximately 20% higher release at pH 5.5 compared to physiological pH (7.4), indicating potential for targeted drug delivery to acidic tumor microenvironments or cellular compartments. [6] The particle size and zeta potential changes observed under acidic conditions further confirm the pH-responsive properties of these this compound-containing nanocarriers.

Synergistic Cancer Therapy

This compound-based SLNs have been successfully employed to co-deliver doxorubicin (DOX) and docosahexaenoic acid (DHA) for enhanced anticancer effects. The synergistic combination leverages DHA's ability to sensitize tumor cells to chemotherapeutic agents while the this compound matrix provides improved drug encapsulation and retention. Experimental results demonstrated a threefold increase in cytotoxic effect on A549 lung cancer cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming enhanced cellular uptake. [6]

The formulation strategy employed hydrophobic ion pairing between cationic DOX and anionic hexadecyl phosphate to increase drug encapsulation efficiency in the lipid matrix. Remarkably, the addition of DHA at 0.4% concentration boosted encapsulation efficiency to over 90% for both amines tested, reaching nearly 100% in formulations containing triethanolamine. [6] This approach effectively addresses the challenge of encapsulating hydrophilic drugs like DOX in lipid-based nanocarriers.

pH-Responsive Drug Delivery

The development of stimuli-responsive SLNs utilizing this compound as a matrix component represents an advanced application in targeted drug delivery. Studies with DOX-loaded SLNs demonstrated significantly different release profiles at varying pH values, with 73% release observed within 1 hour at pH 5 compared to only 38% at physiological pH. [6] This pH-dependent release behavior enables site-specific drug delivery, particularly valuable for cancer therapeutics that benefit from targeted release in acidic tumor microenvironments.

The experimental workflow below illustrates the preparation process for this compound-containing solid lipid nanoparticles for drug delivery applications:

SLN Start Start SLN Preparation LipidPhase Prepare Lipid Phase: This compound + Drug + Surfactants Start->LipidPhase AqueousPhase Prepare Aqueous Phase: Water + Emulsifier Start->AqueousPhase Heating Heat Both Phases to 70-80°C (Above Melting Point) LipidPhase->Heating AqueousPhase->Heating Emulsification High-Shear Emulsification Heating->Emulsification Homogenization High-Pressure Homogenization or Ultrasonication Emulsification->Homogenization Cooling Cool to Room Temperature SLN Formation Homogenization->Cooling Characterization SLN Characterization: Size, Zeta Potential, EE% Cooling->Characterization End SLN Dispersion Ready for Further Applications Characterization->End

Figure 1: Preparation workflow for this compound-based Solid Lipid Nanoparticles (SLNs)

Conclusion and Future Perspectives

This compound represents a versatile natural product with significant potential in pharmaceutical applications, particularly in advanced drug delivery systems. The extraction methodologies outlined—especially the maceration technique using chloroform or dichloromethane—provide reliable means to obtain this valuable compound from readily available nutmeg sources. Analytical confirmation through GC-MS, melting point determination, and complementary techniques ensures proper identification and quality assessment for research and development purposes.

The emerging applications of this compound in solid lipid nanoparticles highlight its value in modern pharmaceutical technology, where its lipid properties contribute to improved drug encapsulation, stability, and targeted delivery. The demonstrated pH-sensitive release behavior and synergistic effects with anticancer agents position this compound as a promising excipient for innovative therapeutic formulations. Future research directions should focus on further elucidating this compound's biological activities, optimizing nanoparticle formulations for specific therapeutic agents, and exploring potential applications in nutraceuticals and cosmeceuticals.

References

Comprehensive Application Notes and Protocols: Trimyristin in Nanostructured Lipid Carriers (NLCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimyristin-Based NLCs

Nanostructured Lipid Carriers (NLCs) represent a pivotal evolution in lipid-based drug delivery systems, specifically designed to overcome the limitations of traditional colloidal carriers. As second-generation solid lipid nanoparticles, NLCs utilize a blend of solid and liquid lipids to create an imperfect crystalline structure that enhances drug loading capacity and prevents drug expulsion during storage. The unique matrix architecture of NLCs enables greater encapsulation efficiency, improved stability, and tailored release kinetics for both hydrophobic and hydrophilic active compounds [1]. Among solid lipids, This compound (also known as Dynasan 114) has emerged as a particularly valuable excipient due to its favorable melting point (approximately 56-58°C), biocompatibility, and ability to form stable crystalline structures with enhanced drug incorporation capacity.

The fundamental innovation of NLCs lies in their heterogeneous composition, where the incorporation of liquid lipids into solid lipid matrices creates nanostructures with enhanced payload capacity and stability profiles. This technical advance addresses the primary limitation of first-generation Solid Lipid Nanoparticles (SLNs), which tended to form perfect crystals that could expulse active ingredients during storage. This compound-based NLCs have demonstrated exceptional performance across diverse pharmaceutical applications, including oral drug delivery, transdermal systems, and recently, RNA vaccine delivery, where their thermostability attributes overcome critical cold chain limitations [2] [3]. The following sections provide comprehensive application notes and detailed experimental protocols to facilitate the development and characterization of this compound-based NLCs for research and industrial applications.

Composition and Formulation Principles

Core Components and Functions

Table 1: Core formulation components of this compound-based NLCs

Component Category Specific Examples Function Concentration Range
Solid Lipid This compound (Dynasan 114) Forms crystalline matrix structure; provides stability 1.0-5.0% (w/v)
Liquid Lipids Squalene, Glyceryl trioleate (GTO), Glyceryl tricaprylate (GTC) Creates crystal imperfections; enhances drug loading 0.5-3.0% (w/v)
Cationic Lipids DOTAP, DDAB Provides positive charge for complexation with nucleic acids 0.1-1.0% (w/v)
Surfactants Polysorbate 80, Sorbitan monostearate, Poloxamer 188 Stabilizes nanoparticle formation; controls particle size 0.5-3.0% (w/v)
Cryoprotectants Sucrose, Trehalose, Lactose Prevents aggregation during lyophilization 5-20% (w/v)

The rational design of this compound-based NLCs requires careful consideration of component compatibility and concentration optimization. This compound serves as the structural backbone of the nanoparticle matrix, providing a stable crystalline foundation with a melting behavior suitable for both hot homogenization processing and physiological stability. The selection of liquid lipids is particularly critical, as their chemical composition, molecular structure, and hydrophilic-lipophilic balance (HLB) significantly impact critical quality attributes of the resulting NLCs [4]. Research demonstrates that liquid lipids with higher drug solubility enhance encapsulation efficiency, while those that reduce crystal perfection improve long-term stability.

Formulation Design Strategy

The development strategy for this compound NLCs should follow a systematic approach that begins with comprehensive solubility studies of the active pharmaceutical ingredient (API) in various lipid blends. The lipid ratio between this compound and liquid lipid typically ranges from 70:30 to 90:10 (w/w), optimized to create sufficient crystal imperfections for enhanced drug loading while maintaining matrix integrity. Surfactant selection and concentration must be tailored to the intended administration route, with non-ionic surfactants generally preferred for improved biocompatibility. The incorporation of cationic lipids such as DOTAP enables the NLCs to complex with negatively charged nucleic acids (RNA, DNA), expanding applications to vaccine delivery and gene therapy [2]. This electrostatic complexation approach protects genetic material from enzymatic degradation while facilitating cellular uptake.

G NLC Structural Organization and Component Interaction cluster_core NLC Structural Organization and Component Interaction OilCore Liquid Lipid (Squalene, GTO) SolidMatrix Solid Lipid Matrix (this compound) SolidMatrix->OilCore accommodates Surf1 Surfactant (Polysorbate 80) Surf1->SolidMatrix stabilizes Surf2 Co-surfactant (Sorbitan monostearate) Surf2->SolidMatrix stabilizes CationicLipid Cationic Lipid (DOTAP) CationicLipid->SolidMatrix incorporates API API/RNA API->OilCore loads into API->CationicLipid complexes with

Preparation Methods and Protocols

Hot Melt High-Pressure Homogenization

The hot melt high-pressure homogenization technique represents the gold standard for industrial-scale production of this compound NLCs due to its excellent reproducibility and scalability. This method utilizes controlled thermal and mechanical energy to create uniform lipid nanoparticles with narrow size distribution. The following protocol details the optimized preparation steps:

  • Step 1: Lipid Phase Preparation - Accurately weigh this compound (3.0% w/v) and liquid lipid (1.0% w/v) into a glass vial. Heat the lipid mixture to 60-65°C (5-10°C above the this compound melting point) with continuous magnetic stirring until a clear, homogeneous melt is obtained. Incorporate the active ingredient (e.g., resveratrol, nitrendipine) into the molten lipid phase and maintain under gentle stirring to ensure complete dissolution [4] [3].

  • Step 2: Aqueous Phase Preparation - Dissolve the selected surfactant(s) (e.g., 2.0% w/v polysorbate 80 or 1.5% poloxamer 188) in purified water pre-heated to the same temperature as the lipid phase. For cationic NLCs, include DOTAP (0.5% w/v) in the aqueous phase with careful pH adjustment to 6.5-7.0 if necessary [2].

  • Step 3: Pre-emulsification - Add the hot lipid phase slowly to the hot aqueous phase while using high-shear mixing (Ultra-Turrax at 10,000-15,000 rpm for 3-5 minutes). This creates a coarse pre-emulsion with droplet size typically between 1-10 μm.

  • Step 4: High-Pressure Homogenization - Process the pre-emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 500-1,500 bar for 3-5 cycles while maintaining the temperature above the lipid melting point. The increased pressure and shear forces reduce particle size to the nanoscale range (typically 80-200 nm).

  • Step 5: Cooling and Crystallization - Immediately cool the obtained nanoemulsion to 2-8°C under gentle stirring (500-1,000 rpm) to facilitate lipid recrystallization and NLC formation. The crystallization process typically requires 30-60 minutes to complete.

This protocol yields sterile dispersions suitable for pharmaceutical applications, with particle sizes typically ranging from 80-200 nm and polydispersity indices below 0.3, indicating narrow size distribution. The process parameters (homogenization pressure, cycle number, and cooling rate) can be optimized for specific API requirements and scale of production [4] [1].

Lyophilization Protocol for Long-Term Storage

Lyophilization represents a critical processing step for enhancing the long-term stability of this compound NLCs, particularly for thermolabile actives like RNA vaccines. The following optimized protocol ensures retention of nanoparticle characteristics post-reconstitution:

  • Step 1: Cryoprotectant Addition - Add sucrose (10-20% w/v) as a lyoprotectant to the NLC dispersion with gentle stirring until complete dissolution. The optimal sucrose concentration should be determined empirically for each formulation, with higher concentrations (20% w/v) proving more effective for preventing particle size increase post-lyophilization [2].

  • Step 2: Pre-freezing - Aliquot the cryoprotectant-containing NLC dispersion into glass vials or lyophilization flasks. Freeze at -80°C for 6-12 hours using a controlled rate freezer or conventional freezer. Slow freezing (1°C/min) promotes the formation of optimal ice crystal structure for subsequent sublimation.

  • Step 3: Primary Drying - Transfer samples to a pre-cooled lyophilizer shelf (-40°C) and initiate primary drying at a chamber pressure of 0.1-0.2 mbar for 24-48 hours. Maintain shelf temperature at -40°C to -30°C during this phase to ensure complete ice sublimation without product collapse.

  • Step 4: Secondary Drying - Gradually increase shelf temperature to 25°C over 5-10 hours while maintaining low pressure (0.01-0.05 mbar) to remove bound water. The total drying time typically ranges from 36-72 hours depending on fill volume and container type.

  • Step 5: Characterization and Storage - The resulting lyophilized cake should appear as an elegant, white structure without shrinkage or cracking. Reconstitute with nuclease-free water (for RNA applications) or purified water (for conventional drugs) by gentle manual swirling. Assess critical quality parameters (particle size, PDI, zeta potential, encapsulation efficiency) to confirm maintenance of nanoparticle characteristics [2].

Lyophilized this compound NLCs demonstrate exceptional stability, maintaining their biophysical properties and biological activity for ≥8 months at room temperature and ≥21 months at refrigerated conditions (4°C), making them ideal for stockpiling in pandemic preparedness applications [2].

G NLC Preparation and Lyophilization Workflow LipidPhase Melt lipids (60-65°C) This compound + Liquid Lipid + API PreEmulsion High-shear mixing (10,000-15,000 rpm, 3-5 min) LipidPhase->PreEmulsion AqueousPhase Prepare aqueous phase Surfactants + Water (60-65°C) AqueousPhase->PreEmulsion Homogenization High-pressure homogenization (500-1,500 bar, 3-5 cycles) PreEmulsion->Homogenization Cooling Cool to 2-8°C with stirring Crystallization (30-60 min) Homogenization->Cooling NLCDispersion NLC Dispersion Characterize: Size, PDI, ZP, EE Cooling->NLCDispersion Lyoprotectant Add cryoprotectant (10-20% Sucrose) NLCDispersion->Lyoprotectant PreFreezing Pre-freeze at -80°C (6-12 hours) Lyoprotectant->PreFreezing PrimaryDrying Primary Drying (-40°C, 0.1-0.2 mbar, 24-48h) PreFreezing->PrimaryDrying SecondaryDrying Secondary Drying (25°C, 0.01-0.05 mbar, 5-10h) PrimaryDrying->SecondaryDrying LyophilizedCake Lyophilized Cake Store: RT or 4°C SecondaryDrying->LyophilizedCake

Characterization Techniques and Quality Control

Critical Quality Attributes Assessment

Comprehensive characterization of this compound NLCs is essential to ensure batch-to-batch consistency, stability, and performance. The following critical quality attributes (CQAs) must be evaluated using validated methodologies:

  • Particle Size and Polydispersity Index (PDI) - Determine by Photon Correlation Spectroscopy (PCS, also known as Dynamic Light Scattering) using a Malvern Zetasizer or equivalent instrument. Dilute NLC dispersion appropriately with filtered water (0.22 μm) to achieve optimal scattering intensity. Measurements should be performed in triplicate at 25°C. Acceptable criteria: size 80-200 nm, PDI <0.3 indicating narrow size distribution [3].

  • Zeta Potential - Measure by Laser Doppler Micro-electrophoresis using the same instrument. Dilute samples with 1 mM NaCl solution to maintain constant ionic strength. Perform measurements in triplicate. Zeta potential values >|±30 mV| indicate excellent electrostatic stability, while values >|±20 mV| suggest acceptable physical stability for many pharmaceutical applications [4].

  • Encapsulation Efficiency (EE) and Drug Loading (DL) - Determine by indirect method using ultrafiltration centrifugation (e.g., Amicon Ultra filters, 10 kDa MWCO). Centrifuge aliquots of NLC dispersion at 10,000 × g for 15-30 minutes. Analyze the free drug concentration in the filtrate using validated HPLC or UV-Vis spectroscopy. Calculate EE% = (Total drug - Free drug)/Total drug × 100% and DL% = (Mass of encapsulated drug / Mass of lipid) × 100% [4].

  • Crystalline State and Polymorphic Transitions - Characterize using Differential Scanning Calorimetry (DSC). Hermetically seal 5-10 mg of NLC dispersion in aluminum pans. Perform heating scans from 20°C to 80°C at 5-10°C/min under nitrogen purge. Compare thermograms with pure this compound and physical mixtures to identify polymorphic changes and confirm successful NLC formation [4] [3].

  • Morphological Evaluation - Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). For TEM, apply a drop of diluted NLC dispersion to carbon-coated copper grids, stain with 2% phosphotungstic acid, and air-dry before observation. NLCs should appear as spherical, discrete nanoparticles without aggregation [3].

Table 2: Stability performance of this compound NLCs under different storage conditions

Formulation Type Storage Condition Storage Duration Particle Size Change PDI Variation Encapsulation Efficiency Retention
Liquid NLC (without RNA) 4°C (refrigerated) ≥12 months Minimal increase <0.05 change >95%
Lyophilized NLC/RNA 25°C (room temperature) ≥8 months Moderate increase after reconstitution <0.1 change >90%
Lyophilized NLC/RNA 4°C (refrigerated) ≥21 months Minimal increase after reconstitution <0.05 change >95%
Lyophilized NLC/RNA 40°C (accelerated) 3 months Significant increase after reconstitution >0.2 change 85-90%

Stability and Performance Data

Thermostability Advantages

This compound-based NLCs demonstrate exceptional thermostability that addresses critical cold chain limitations associated with conventional lipid nanoparticle systems. Research evidence confirms that liquid NLC dispersions (without complexed RNA) maintain consistent particle size and composition for ≥1 year when stored at refrigerated conditions (4°C) [2]. This extended stability enables strategic stockpiling of the delivery platform for rapid response to emerging health threats, where pathogen-specific RNA can be rapidly produced and complexed with pre-manufactured NLCs.

For RNA vaccine applications, the lyophilization capability of this compound NLCs represents a transformative advancement. When complexed with RNA and lyophilized with appropriate cryoprotectants (10-20% sucrose), these systems retain their biophysical properties and biological activity for ≥8 months at room temperature (25°C) and ≥21 months under refrigeration (4°C) [2]. This remarkable stability profile significantly reduces dependency on frozen storage infrastructure (-20°C to -70°C) that currently limits vaccine distribution in resource-limited settings. The thermostable NLC/RNA vaccine platform thus has potential to revolutionize pandemic response capabilities and enable more equitable global vaccine access.

In Vivo Performance Evidence

The therapeutic efficacy of this compound NLC formulations has been demonstrated across multiple drug classes and administration routes. In transdermal delivery studies, both SLN and NLC formulations enriched with this compound significantly controlled hypertension in DOCA-induced hypertensive rat models from the first hour of administration (p < 0.05) [3]. The NLC-based gels demonstrated enhanced efficacy compared to oral drug administration, with sustained release profiles over 24 hours and reduced dosing frequency.

In RNA vaccine applications, lyophilized and reconstituted Zika NLC/saRNA vaccines induced neutralizing antibody titers identical to freshly complexed, un-lyophilized vaccines at equivalent doses (1 μg) in C57BL/6 mice [2]. This confirmation that the lyophilization and reconstitution processes do not compromise immunogenicity is critical for practical implementation of thermostable RNA vaccines. Similarly, NLC complexed with ovalbumin (OVA) mRNA demonstrated maintained protection against RNase degradation and appropriate biophysical characteristics post-lyophilization, confirming the platform versatility for different RNA types.

Application Examples and Case Studies

RNA Vaccine Delivery

The RNA vaccine delivery application of this compound NLCs represents one of the most technologically significant advances in the field. The system utilizes a precisely formulated composition containing this compound as the solid lipid, squalene as the liquid lipid, sorbitan monostearate and polysorbate 80 as surfactants, and DOTAP as cationic lipid [2]. The preparation involves simple mixing of pre-manufactured NLC with vaccine RNA, allowing spontaneous complex formation through electrostatic interactions between the positively charged DOTAP and negatively charged RNA backbone.

This technology demonstrated remarkable success with a Zika virus vaccine candidate, where the next-generation Zika NLC/saRNA vaccine induced high levels of neutralizing antibodies and protected mice against viral challenge [2]. After lyophilization with 10% sucrose as lyoprotectant, the vaccine retained complete immunogenicity, with no difference in neutralizing antibody response between lyophilized/reconstituted and freshly complexed vaccines. This proof-of-concept validates the platform's potential for both pandemic response and routine immunization in settings with limited cold chain infrastructure.

Transdermal Drug Delivery

This compound NLCs have shown exceptional performance in transdermal delivery of cardiovascular drugs such as nitrendipine (NDP). Comparative studies between SLN and NLC formulations for transdermal NDP delivery demonstrated that both carbopol SLN (A1) and carbopol NLC (B1) gels significantly controlled hypertension from the first hour of application (p < 0.05) in DOCA-induced hypertensive rats [3]. The systems provided sustained drug release over 24 hours, with the sustained effect being more pronounced with the SLN and NLC gel formulations compared to conventional formulations.

The mechanistic advantage of this compound NLCs in transdermal applications relates to their occlusive properties on skin surface, promoting hydration of the stratum corneum and creating enhanced pathways for drug penetration. Additionally, the lipid similarity to skin constituents facilitates interaction with the stratum corneum lipid matrix, potentially enabling targeted delivery to cutaneous structures with reduced systemic exposure and improved safety profiles.

Conclusion and Future Perspectives

This compound-based Nanostructured Lipid Carriers represent a versatile, robust platform for advanced drug delivery and vaccine development. Their unique structural advantages over first-generation solid lipid nanoparticles include enhanced drug loading capacity, reduced drug expulsion during storage, and improved stability profiles. The documented ability of this compound NLCs to maintain stability for extended periods at refrigerated and room temperature conditions, particularly when lyophilized, addresses critical challenges in global medicine distribution and pandemic preparedness.

Future development directions for this compound NLC technology include precision surface engineering for active targeting, integration of stimuli-responsive components for triggered release, and expansion into combination therapy approaches. While manufacturing scale-up and regulatory pathway definition remain considerations for widespread implementation, the existing evidence base supports significant potential for this compound NLCs to transform pharmaceutical product development across multiple therapeutic areas. The protocols and application notes provided in this document offer a robust foundation for researchers to exploit this promising technology platform.

References

Trimyristin Extraction & Crystallization Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the core experimental procedure for isolating and purifying trimyristin from nutmeg.

G This compound Extraction and Purification Workflow Start Start: Nutmeg Powder A Solid/Liquid Extraction (Solvent: Diethyl ether) Start->A B Filtration A->B C Remove Solvent (using RotoVap) B->C D Dissolve Crude Product (in hot Acetone) C->D E Cool to Crystallize (Ice bath) D->E F Collect Crystals (Vacuum Filtration) E->F G Wash Crystals (Ice-cold Acetone) F->G H Dry & Analyze Product (Weigh & Melting Point) G->H

This process is a solid/liquid extraction followed by recrystallization [1]. The principle of "like dissolves like" is key: non-polar diethyl ether extracts the non-polar this compound, while polar acetone is used to purify it by recrystallization [1].

Troubleshooting Guide for Common Issues

Here are solutions to frequently encountered problems during the this compound crystallization process.

Problem & Phenomenon Root Cause Solution
Low Yield [1] [2] Incomplete extraction or premature crystallization loss. Ensure nutmeg is finely powdered [2]. Pre-moisten nutmeg with ether before main extraction [2]. Chill filtrate thoroughly during recrystallization.
Oil Formation Instead of Crystals [1] [2] Overly rapid cooling causes the this compound to supercool as an oil. Cool the solution slowly initially, then place in an ice bath. Mechanically stir the solution during cooling [2].
Depressed or Broad Melting Point [1] Product impurities from incomplete removal of nutmeg oils. Ensure adequate washing with ice-cold acetone during vacuum filtration [1]. Perform a second recrystallization from hot solvent.
Colored or Impure Product Co-extraction of colored compounds from nutmeg. Use a decolorizing agent (e.g., activated carbon) during the recrystallization step. Ensure thorough washing with cold fresh solvent [1].

Frequently Asked Questions (FAQs)

Experimental Protocol

Q1: What are the specific functions of diethyl ether and acetone in this process? Diethyl ether serves as the extraction solvent due to its non-polarity, which matches that of this compound ("like dissolves like"), allowing it to pull the compound from the solid nutmeg powder [1]. Acetone, being more polar, is used as the recrystallization solvent because this compound is highly soluble in hot acetone but much less soluble in cold acetone, creating the ideal conditions for purification via crystallization [1].

Q2: Why is a RotoVap used instead of simple evaporation? The RotoVap (Rotary Evaporator) is a form of vacuum distillation that removes the diethyl ether solvent more safely and efficiently [1]. By reducing the pressure, it lowers the boiling point of the solvent, preventing the need for high heat that could degrade the thermally sensitive this compound. It also allows for the recovery of the expensive solvent [1].

Purity & Analysis

Q3: How is the purity of the final this compound crystals assessed? The primary method is melting point analysis [1]. Pure this compound has a literature melting point of 54–55°C [2]. If the experimental melting point is significantly lower (depressed) or occurs over a broad range, it indicates the presence of impurities [1].

Q4: What is the typical expected yield? Based on established procedures, the yield of pure, recrystallized this compound can range from 330 to 364 grams per 1500 grams of nutmeg [2]. The percent recovery will, of course, be lower after factoring in the weight of the crude product and losses during purification.

References

trimyristin purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about purity challenges:

  • Q: Why is the yield of my purified trimyristin lower than expected?

    • A: Low yield can often be traced to inefficiencies in the crystallization process. This can be due to an incorrect solvent system, overly rapid crystal formation (which traps impurities), or incomplete recovery of crystals during filtration. Using a solvent in which the compound is moderately soluble at high temperatures but poorly soluble at low temperatures is key. Implementing a slow, controlled cooling rate can improve yield and purity.
  • Q: My HPLC analysis shows unexpected peaks. What should I do?

    • A: Unexpected peaks indicate the presence of impurities or degradation products. First, ensure the method is performing correctly by checking for retention time shifts using the guide below [1]. If the method is stable, the impurities may come from the source material or be formed during processing. Techniques like LC-MS are essential for identifying these unknown compounds, as described in advanced impurity profiling workflows [2].
  • Q: How can I make my purity analysis method more robust?

    • A: Adopting a Quality-by-Design (QbD) framework is the best approach. This involves scientifically defining the target for your method (e.g., resolving this compound from key impurities) and understanding how variables like mobile phase pH, column temperature, and gradient profile affect the results. Using statistical Design of Experiments (DoE) helps you map this relationship and establish a "method operational design range" where the method is consistently reliable [3].

Troubleshooting Guides

Guide 1: Addressing HPLC Retention Time Shifts

A stable HPLC method is critical for accurate purity assessment. The table below summarizes common symptoms, causes, and solutions for retention time shifts [1].

Symptom Likely Cause Recommended Corrective Action
All peaks shifted in same direction Flow rate variation, column temperature fluctuation, instrument settings changed Verify flow rate empirically; check for leaks; replace worn pump seals; ensure column thermostat is on [1].
All peaks elute early (near void volume) Phase dewetting (column collapse) from high aqueous mobile phase Use a column designed for high aqueous content (>95%); restore column with stronger solvent [1].
Early eluting peaks shifted Sample solvent incompatible with mobile phase; guard column saturation; column contamination Re-constitute sample in starting mobile phase; replace guard column; flush analytical column to clean [1].
Random peaks shifted Sample matrix interference; mismatch between sample and mobile phase pH; column aging Adjust sample pH to match mobile phase; perform additional sample cleanup; flush or replace column [1].
Guide 2: Investigating Drug-Excipient Interactions

If you are formulating this compound, compatibility with excipients is crucial. The following workflow, adapted from a stability study, uses spectroscopy and chemometrics to detect interactions [4]. This is a proactive way to identify purity risks before formal stability studies.

workflow Drug-Excipient Compatibility Workflow Start Prepare Binary Mixtures (API + Excipient, 1:1 w/w) Stress Apply Forced Degradation Start->Stress StressA High Temp/Humidity (70°C / 80% RH) Stress->StressA StressB UV/Vis Light Exposure (94.510 kJ/m² dose) Stress->StressB Analyze Analyze Stressed Samples using FT-IR/ATR and NIR Spectroscopy StressA->Analyze StressB->Analyze Chemometrics Chemometric Evaluation (PCA & Hierarchical Cluster Analysis) Analyze->Chemometrics Result Identify Spectral Changes & Excipient Incompatibilities Chemometrics->Result

Experimental Protocol:

  • Preparation: Create binary mixtures (1:1 ratio, w/w) of your high-purity this compound with each excipient under study (e.g., polymers, binders, fillers) [4].
  • Forced Degradation: Subject the individual API, individual excipients, and the mixtures to stressed conditions to accelerate potential interactions. Common conditions are high temperature/humidity (e.g., 70°C at 80% relative humidity) and high-energy light exposure (e.g., a total dose of 94.510 kJ/m²) [4].
  • Analysis: Acquire FT-IR/ATR and NIR spectra for all samples after stress.
  • Chemometric Evaluation: Process the spectral data using Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA). These techniques can detect subtle spectral changes that are not obvious from visual inspection alone, clearly highlighting which excipients cause the API to deviate from its expected spectral signature [4].

Advanced Methodologies for Purity Control

For researchers developing or transferring methods, adopting a modern Analytical Procedure Lifecycle Management approach is critical. The following workflow, based on ICH guidelines Q2(R2) and Q14, ensures methods are robust, reliable, and maintainable [3].

lifecycle Analytical Procedure Lifecycle Management Stage1 Stage 1: Method Design Sub1_1 Define Target Profile & Critical Quality Attributes (CQAs) Stage1->Sub1_1 Stage2 Stage 2: Method Qualification Sub2_1 Assess Validation Parameters (Precision, Accuracy, Specificity, etc.) Stage2->Sub2_1 Stage3 Stage 3: Continuous Verification Sub3_1 Routine Performance Monitoring & Trending Stage3->Sub3_1 Sub1_2 Apply Quality-by-Design (QbD) & Design of Experiments (DoE) Sub1_1->Sub1_2 Sub3_2 Establish Control Strategy & Lifecycle Management Sub3_1->Sub3_2

Technology Spotlight: Automated Synthesis & Optimization

Emerging technologies can significantly accelerate process development for purity improvement. Self-optimizing programmable chemical synthesis systems integrate robotics with real-time analytics (like HPLC, Raman, NMR) to create a closed-loop optimization engine [5].

  • How it Works: The system automatically runs reactions, analyzes the output (e.g., yield, purity) using in-line spectroscopy, and then uses an optimization algorithm (like Bayesian optimization) to suggest a refined set of reaction conditions for the next experiment. This cycle repeats, rapidly converging on the optimal parameters for highest purity and yield [5].
  • Application: This is ideal for optimizing complex variables in this compound synthesis or purification, such as temperature, reaction time, solvent ratios, and catalyst loading, in a fraction of the time required by manual experimentation [5].

References

Trimyristin Solvent Selection & Troubleshooting FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key factors when choosing a solvent for trimyristin in SLN preparation? The primary considerations are the solvent's ability to dissolve this compound and the drug, and its subsequent removability during processing. Key factors include:

  • Solubility Capacity: The solvent must fully dissolve both this compound and the active pharmaceutical ingredient (API) to ensure uniform drug encapsulation [1].
  • Miscibility: The organic solvent must be miscible with the aqueous surfactant phase to form a stable nanoemulsion precursor [2].
  • Boiling Point: A moderately low boiling point is advantageous for easier solvent removal via evaporation in later stages [2].
  • Safety and Purity: Use high-purity solvents to avoid interference with the formulation's stability and analytical results [3] [4].

Q2: Which solvents are commonly used for dissolving this compound in research? Researchers typically use a blend of a primary solvent for the lipid and a water-miscible solvent to aid in emulsion formation. The following table summarizes solvents cited in recent experimental protocols:

Solvent Type Example Solvents Role in Formulation Key Characteristics & Considerations
Primary Lipid Solvent A blend of Labrasol and Cetyl Palmitate [1] Forms the lipid core of the nanoparticle. Labrasol (a liquid lipid) is often mixed with a solid lipid to create an imperfect crystal lattice for higher drug loading [1].
Water-Miscible Organic Solvent Ethanol, Isopropanol, Acetone (in general practice) Dissolves the lipid/drug mix and facilitates mixing with the aqueous phase. Must be miscible with water [2]. Lower viscosity solvents like acetonitrile can reduce backpressure if used in processing, but are less common in SLN preparation [3].
Aqueous Solvent Water (HPLC or MS grade) [2] Forms the continuous phase of the emulsion. Must be high-purity to prevent contamination and instability. Often contains surfactants like Polysorbate 20 [1].

Q3: A common problem is the precipitation of this compound or the drug during solvent mixing. How can this be troubleshooted? Precipitation often occurs due to a mismatch in the polarity or temperature of the organic and aqueous phases.

  • Verify Solvent Miscibility: Before the experiment, confirm the complete miscibility of all organic solvents with the aqueous phase using a solvent miscibility chart [2].
  • Control Temperatures: Ensure both the lipid phase (containing dissolved this compound and drug) and the aqueous surfactant phase are heated to the same temperature (e.g., 5-10°C above this compound's melting point of ~56°C) before mixing [1].
  • Optimize Mixing Parameters: Use high-shear homogenization (e.g., 10,000 rpm) followed by probe sonication to create a fine and stable nanoemulsion, preventing droplet coalescence and precipitation [1].

Q4: How is the solubility of a drug in this compound and associated solvents experimentally determined? For solid lipids like this compound, an unconventional method is required. Here is a detailed protocol based on current research:

Experimental Protocol: Drug Solubility in Lipids [1]

  • Objective: To determine the maximum amount of drug that can be dissolved in a lipid melt.
  • Materials: Drug (e.g., Ivacaftor), this compound, magnetic stirrer, hot plate, glass vial.
  • Procedure:
    • Accurately weigh 10 mg of the drug and place it in a glass vial.
    • Heat the vial on a hot plate to approximately 80°C with continuous stirring.
    • Add this compound to the vial in small, excess portions.
    • Continue adding lipid and stirring until a clear, transparent solution is formed, indicating complete dissolution of the drug.
    • Record the total amount of this compound added. The solubility is calculated as the mass of drug divided by the total mass of the lipid melt.

For liquid lipids and surfactants, a saturation shake-flask method is used, where an excess of drug is added to the solvent, vortexed, incubated at 37°C, and centrifuged, with the supernatant analyzed for concentration [1].

Workflow for this compound SLN Formulation Optimization

The following diagram illustrates the logical workflow for developing and optimizing a this compound-based SLN formulation, integrating the solvent selection and troubleshooting principles above.

Trimyristin_SLN_Workflow Start Start: Define Formulation Objective A Solvent & Lipid Screening Start->A B Pre-Formulation Solubility Studies A->B C Formulate Primary Emulsion B->C D High-Pressure Homogenization C->D E Form & Characterize SLNs D->E F Meet Target Criteria? E->F F->A No G Proceed to In-Vitro/In-Vivo Studies F->G Yes End End: Optimized Formulation G->End

Key Experimental Considerations

  • Quality by Design (QbD): Implement a QbD approach using experimental designs (e.g., Central Composite Design) to systematically optimize critical parameters like the amount of lipid and surfactant for controlling particle size and encapsulation efficiency [1].
  • Analytical Confirmation: Use Differential Scanning Calorimetry (DSC) to confirm the successful incorporation of the drug into the lipid matrix, which is evidenced by changes in the crystal lattice of this compound [1].

References

Trimyristin Purification: A Standard Workflow

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, here is a consolidated procedure based on classical and contemporary methods for extracting and purifying trimyristin from nutmeg.

Step Parameter Details
1. Extraction Source Material 2.0 g to 1500 g of crushed nutmeg or nutmeg powder [1] [2].
Solvent Dichloromethane or Diethyl ether [1] [2].
Apparatus & Duration Reflux apparatus (30 mins for small scale) [1] or specialized continuous extraction setup (24-72 hours for large scale) [2].
2. Initial Isolation Method Vacuum filtration (Buchner funnel) to remove solid nutmeg residue [1].
Solvent Removal Evaporation on a hot plate/water bath to obtain solid or oily crude this compound [1] [2].
3. Recrystallization Solvent 95% Ethyl Alcohol (Ethanol) [1] [2].
Typical Mass Recovery ~68.6% of the crude mass is typically removed as impurities during this step [1].
Key Technique Use mechanical stirring during cooling to prevent oil separation and promote crystal formation [2].
4. Purity Analysis Melting Point 51.5-53.7°C (for a sample with impurities) [1]; 54-55°C (for a pure product) [2].
Saponification Number 232 for pure this compound [2].

This workflow can be visualized in the following diagram:

Start Start: Ground Nutmeg Extraction Solid-Liquid Extraction Start->Extraction Solvent: Dichloromethane/Ether Filtration Vacuum Filtration Extraction->Filtration Remove solid residue Evaporation Solvent Evaporation Filtration->Evaporation Concentrate Recrystallization Recrystallization (from Ethanol) Evaporation->Recrystallization Crude this compound Analysis Purity Analysis Recrystallization->Analysis Wash & dry crystals End End: Pure this compound Analysis->End Confirm purity (MP, HPLC, etc.)

Troubleshooting FAQ for Researchers

Q1: My crude extract is an oil that won't solidify. What should I do? This is a common issue. The oil likely contains impurities like nutmeg olein that inhibit crystallization [2].

  • Solution: Redissolve the oil in a fresh portion of cold 95% ethanol and employ mechanical stirring while cooling, optionally in an ice bath [2]. This encourages the formation of crystal nuclei. For persistent oils, consider using an alternative solvent system like a mixture of ethyl acetate, ethanol, and water (4.5:4.5:1) under reflux conditions, which has been shown to yield crystals upon cooling [3].

Q2: The melting point of my final product is lower and has a wider range than the literature value. A depressed and broad melting point is a classic indicator of residual impurities [1].

  • Solution: Perform a second recrystallization from 95% ethanol. Ensure you are using cold ethanol for washing the crystals to minimize product loss. If the problem persists, analyze the purity of your solvent and consider the source of your nutmeg, as adulterated nutmeg butter can be a problem [2].

Q3: The mass recovery after recrystallization is very low. How can I improve yield without sacrificing purity?

  • Solution:
    • Concentrate Mother Liquors: The mother liquor from the first recrystallization can be concentrated by distilling off the alcohol to the point of saturation, then cooled to obtain a second crop of crystals. These may require a second recrystallization [2].
    • Efficient Washing: When collecting crystals via vacuum filtration, wash them with small, cold portions of the recrystallization solvent to dissolve impurities without dissolving a significant amount of your product [1].

Q4: Are there greener alternatives to dichloromethane or diethyl ether for extraction? Yes, recent research has explored more environmentally friendly solvent systems.

  • Solution: A solvent system of ethyl acetate, ethanol, and water (in a volume ratio of 4.5:4.5:1) has been successfully used to extract this compound from nutmeg under reflux conditions, achieving an 8% product recovery. An advantage of this method is that crystals often form directly in the cooled extraction solvent, simplifying isolation [3].

Advanced Analytical Techniques

For professionals in drug development, advanced chromatographic methods are essential for rigorous purity analysis.

Technique Column Mobile Phase & Gradient Detection Key Application
HPLC-MS [4] Lipak (mixed-mode) Gradient: MeOH/EtOH (60/40 to 10/90% in 10 min) with 10 mM AmFm & 0.05% FA. ESI-SIM: [M+NH₄]⁺ adducts (e.g., m/z 741 for this compound). High-resolution separation and mass confirmation of triglycerides in a mixture.
SFC / CE [5] Chiral Stationary Phases Varies based on application. UV, MS, etc. Enantiomeric separation and analysis, crucial for chiral drug development.

The logical process for method selection and problem diagnosis in an analytical context can be summarized as follows:

Start2 Purity Analysis Required MP Melting Point Analysis Start2->MP Decision1 Is MP within range? (54-55°C) MP->Decision1 PurityConfirmed Purity Confirmed Decision1->PurityConfirmed Yes AdvancedAnalysis Advanced Analysis Needed Decision1->AdvancedAnalysis No HPLC HPLC-MS Method AdvancedAnalysis->HPLC CheckImpurities Identify/Quantify Specific Impurities HPLC->CheckImpurities

References

trimyristin melting point determination purity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point for pure trimyristin? The documented melting point for pure this compound is 56–57 °C [1].

  • Q2: What does a broad or depressed melting point range indicate? A broad range (e.g., 51-55°C) or a range that is lower than expected signifies that your sample contains impurities [2]. The more impure the sample, the broader and more depressed the melting range will be.

  • Q3: My sample didn't crystallize after cooling. What should I do? This is often due to the absence of nucleation sites. Try scratching the inside of the flask gently with a glass rod or seeding the solution by adding a tiny crystal of pure this compound to induce crystallization.

  • Q4: Why is recrystallization a critical step? Recrystallization is the primary method for purifying a solid compound. It separates the desired product from co-extracted impurities dissolved in the solvent, significantly increasing the purity and sharpness of the melting point [2].

Troubleshooting Guide for Melting Point Determination

The following table outlines common issues, their probable causes, and recommended solutions.

Observed Issue Potential Causes Solutions & Recommendations

| Low & Broad Melting Point (e.g., 51.5-53.7°C [2]) | • Incomplete removal of solvents or oily impurities. • Insufficient recrystallization. • Residual nutmeg oils (like myristicin) in the sample. | • Ensure adequate drying time after recrystallization. • Perform a second recrystallization from a suitable solvent like acetone or ethanol. • Use vacuum filtration effectively to wash crystals with cold solvent. | | Sample Doesn't Melt | • Instrument error or incorrect temperature setting. • The compound has decomposed. | • Calibrate the melting point apparatus. • Verify the sample is this compound (stable under normal conditions). | | Oily Residue After Heating | • Sample decomposition due to rapid heating. • Presence of significant low-melting-point impurities. | • Use a slower heating ramp (e.g., 1-2°C per minute) near the expected melting point. • Improve initial purification through recrystallization. | | Low Mass Yield | • Inefficient extraction from nutmeg. • Loss of product during transfer or filtration. • Over-use of wash solvent. | • Ensure nutmeg is finely ground. • Use appropriate reflux and filtration techniques. • Use minimal, cold solvent for washing crystals. |

Detailed Experimental Protocols

Protocol 1: Standard Extraction & Purification from Nutmeg

This is a common introductory-level organic chemistry experiment for isolating this compound [1].

Workflow Overview

The following diagram illustrates the key steps in the extraction and purification process.

Start Start: Ground Nutmeg Step1 Reflux Extraction with Solvent (e.g., Dichloromethane) Start->Step1 Step2 Vacuum Filtration to Remove Solid Residue Step1->Step2 Step3 Evaporate Solvent to Obtain Crude Solid Step2->Step3 Step4 Recrystallization from Hot Ethanol/Acetone Step3->Step4 Step5 Cool Solution and Ice Bath Step4->Step5 Step6 Collect Crystals (Vacuum Filtration) Step5->Step6 Step7 Wash with Cold Solvent and Dry Step6->Step7 Step8 Pure this compound for MP Analysis Step7->Step8

Procedure Details

  • Reflux Extraction: Place 2.0 g of pre-crushed nutmeg and 10.0 mL of dichloromethane (DCM) in a round-bottom flask with boiling chips. Assemble a reflux condenser and gently heat the mixture for 30 minutes after condensation begins [2].
  • Vacuum Filtration: Allow the mixture to cool, then use a Buchner funnel for vacuum filtration to remove the solid nutmeg residue. Wash the solid residue with an additional 5 mL of DCM to maximize product recovery [2].
  • Solvent Evaporation: Transfer the filtered liquid to a beaker and heat on a hot plate in a fume hood until all the dichloromethane evaporates, leaving behind a solid or oily residue. The mass of this crude residue is typically around 0.478 g from a 2.0 g starting sample [2].
  • Recrystallization:
    • Add 4 mL of 95% ethanol to the crude residue and heat on a hot plate until the solid is completely dissolved [2].
    • Allow the solution to cool slowly to room temperature to form crystals. Enhance crystallization by placing the flask in an ice bath for 10 minutes [2].
  • Isolation and Drying: Isolate the crystals via vacuum filtration. Wash the crystals with two 1 mL portions of ice-cold ethanol to remove surface impurities. Allow the crystals to dry thoroughly on the filter for at least 5 minutes before determining the mass and melting point. The typical mass of purified this compound is around 0.150 g [2].
Protocol 2: Alternative Eco-Friendly Extraction

This method uses a less hazardous solvent mixture and can be performed under reflux conditions [3].

  • Solvent System: Use a mixture of Ethyl Acetate, Ethyl Alcohol, and Water in a volume ratio of 4.5:4.5:1.
  • Procedure: Reflux the ground nutmeg in this solvent system. Upon cooling, crystals of this compound will form directly in the extraction solvent, simplifying isolation. The crude product can be washed with a fresh, cold mixture of the same solvent system, and no further recrystallization from acetone may be necessary. This method achieved a product recovery of about 8.0% [3].

Reference Data Table

The table below summarizes key quantitative data for easy comparison during your analysis.

Parameter Value / Range Notes & Context
Melting Point (Pure) 56–57 °C Standard reference value for highly pure this compound [1].
Melting Point (Impure) 51.5–53.7 °C Example from an experiment, indicating presence of impurities [2].
Typical Yield (Crude) ~0.478 g From 2.0 g of ground nutmeg before recrystallization [2].
Typical Yield (Purified) ~0.150 g From 2.0 g of ground nutmeg after recrystallization [2].
Mass Fraction in Nutmeg 20–25% Reported typical content in dried, ground nutmeg [1].

References

troubleshooting trimyristin isolation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some frequently asked questions about trimyristin isolation.

Q1: What is the expected melting point of pure this compound, and what does a different melting point indicate? The reported melting point of pure this compound is 56–57°C [1]. A lower or broader melting point range in your product indicates the presence of impurities. This is a common issue if the recrystallization step is not optimized. The sample should be washed with cold solvent (e.g., ethanol) and recrystallized again to improve purity [2] [3].

Q2: What are the best solvents for extracting and recrystallizing this compound? this compound is soluble in a range of organic solvents but insoluble in water.

  • Extraction: Diethyl ether and dichloromethane (DCM) are highly effective and commonly used [1] [2] [3].
  • Recrystallization: 95% Ethyl alcohol (ethanol) is the standard solvent for recrystallization, producing colorless, odorless crystals [3]. Acetone is also a viable option [4].

Q3: My yield is lower than expected. What could be the cause? Low yields can stem from several points in the procedure:

  • Incomplete Extraction: The nutmeg may not be ground finely enough, or the extraction time may be too short. Efficient extraction of coarsely ground nutmeg can require up to 72 hours [3].
  • Loss during Transfers: this compound can oil out or adhere to glassware. Using a mechanical stirrer during recrystallization cooling can prevent oiling and improve crystal formation [3].
  • Inefficient Solvent System: While a mixture of ethyl acetate, ethanol, and water can be used, recovery at room temperature is low. For this alternative solvent system, reflux conditions are necessary for adequate yield [4].

Troubleshooting Common Problems

The table below outlines specific problems, their likely causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Low Yield Incomplete extraction; nutmeg too coarse [3] Grind nutmeg to a fine powder (e.g., No. 40 powder); extend extraction time [3]
Using inefficient solvent system at low temperature [4] Use reflux conditions with ethyl acetate/ethanol/water system; or switch to ether/DCM [4]
Low Purity / Impure Product Ineffective recrystallization or washing [2] Recrystallize from 95% ethanol; wash crystals thoroughly with small portions of cold ethanol [3]
Product "oiling out" during cooling [3] Stir mixture mechanically during recrystallization cooling to promote crystallization [3]
High Solvent Retention Inadequate drying [2] Extend drying time of crystals under vacuum or at room temperature [2]

Established Experimental Protocols

Here are two validated methods for isolating this compound from nutmeg.

Method 1: Standard Ether Extraction and Recrystallization

This classic protocol from Organic Syntheses is a high-yield benchmark [3].

  • Source: 1500 g of crushed nutmeg.
  • Extraction Solvent: Diethyl ether.
  • Procedure:
    • Moisten the crushed nutmeg with ether in a continuous extraction apparatus (e.g., a setup similar to a Soxhlet extractor).
    • Heat the flask containing 500 mL of ether for 24 to 72 hours until the ether passing through the nutmeg is colorless.
    • Filter the ethereal solution and distill off the ether on a water bath.
    • Filter the residual crystalline mass with suction and wash with 225 mL of cold 95% ethanol.
    • Recrystallize the crude product from 3.5 L of 95% ethanol with mechanical stirring during cooling.
    • Filter the crystals and wash with 350-400 mL of cold 95% ethanol.
  • Expected Outcome: 330–364 g of colorless crystals melting at 54–55°C [3].
Method 2: Alternative Solvent System with Reflux

This method uses a less hazardous solvent mixture, though it requires reflux for good yield [4].

  • Source: Nutmeg.
  • Extraction Solvent: Ethyl acetate, ethyl alcohol, and water in a 4.5:4.5:1 (v/v/v) ratio.
  • Procedure:
    • Place ground nutmeg and the solvent mixture in a round-bottom flask.
    • Assemble a reflux apparatus and heat the mixture gently for 30 minutes after condensation begins.
    • Cool the mixture to room temperature. Crystals of this compound may form upon cooling.
    • Isolate the crude product by vacuum filtration.
  • Expected Outcome: Approximately 8% product recovery without needing further recrystallization, though it can be performed if higher purity is required [4].

Workflow for Isolation and Troubleshooting

The diagram below maps the key steps and decision points for a standard this compound isolation, incorporating troubleshooting advice.

Start Start: Ground Nutmeg Step1 Extract with Solvent (e.g., Ether, DCM) Start->Step1 Step2 Filter and Remove Solvent Step1->Step2 Step3 Crude this compound Obtained Step2->Step3 Step4 Recrystallize from Ethanol Step3->Step4 LowYield Problem: Low Yield? Step3->LowYield   End Pure this compound Crystals Step4->End LowPurity Problem: Low Purity? (Broad MP range) Step4->LowPurity   Cause1 Possible Cause: Nutmeg too coarse or extraction time too short LowYield->Cause1 Fix1 Solution: Grind to fine powder and extend extraction time Cause1->Fix1 Cause2 Possible Cause: Ineffective recrystallization or product oiling out LowPurity->Cause2 Fix2 Solution: Stir during recrystallization and wash with cold ethanol Cause2->Fix2

References

Understanding Key Graphviz Features

Author: Smolecule Technical Support Team. Date: February 2026

Here are the core concepts you'll need for creating professional diagrams:

Feature Description Key Applications
HTML-like Labels [1] Use HTML tags within <> delimiters for multi-line, multi-style text labels [1]. Format text within a node (e.g., bold headers, colored text, multiple lines) [2].
shape=plain [1] Best for HTML-like labels; node size is determined entirely by the label content, with no extra border or margin [1]. Creating nodes that are simple text containers for workflows and pathways.
Brewer Color Schemes [3] [4] Provides coordinated color palettes (e.g., oranges9, set39). Reference colors by index (e.g., colorscheme=set39 fillcolor=1) [3] [4]. Applying consistent, professional color palettes across all diagrams.

How to Apply the User Specifications

To meet the project's requirements, apply the features as follows:

  • For Text Color and Contrast: When using style=filled, explicitly set the fontcolor to ensure high contrast against the fillcolor [5]. With HTML-like labels, use the tag to set the color of specific text pieces [2].
  • For Color Palette: While the provided hex codes (like #EA4335) can be used directly for color or fillcolor, the Brewer schemes (e.g., colorscheme=set39) offer a simpler way to ensure visual harmony [4].
  • For Edge Labels: Use the labeldistance attribute on edges to control the positioning of the edge label, ensuring a clear gap [5].

Example DOT Script

Below is a sample DOT script that incorporates these features, demonstrating a troubleshooting workflow.

This approach creates a clear, well-formatted diagram suitable for a technical guide. The key is combining shape=plain with HTML-like labels for maximum control over node content and using colorscheme for professional color choices.

References

trimyristin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Trimyristin

The table below summarizes the analytical techniques for this compound identification and purity assessment found in the available literature.

Analytical Technique Purpose Experimental Protocol Summary Key Parameters / Findings
Thin Layer Chromatography (TLC) [1] Identity confirmation and purity analysis Stationary phase: TLC plate; Mobile phase: not specified in detail; Detection: Visual analysis under UV light Used to distinguish purified this compound from myristic acid [1].
Melting Point Determination [1] Purity assessment The melting point of the isolated crystal is determined using a melting point apparatus. The sharp, characteristic melting point distinguishes this compound from myristic acid [1].

| Extraction & Crystallization [1] | Isolation and purification | 1. Nutmeg is finely ground. 2. Extraction with diethyl ether. 3. Solvent is removed via evaporation to obtain crude this compound. 4. Purification via crystallization from acetone [1]. | This is the primary method for obtaining the sample for subsequent analysis [1]. |

Frequently Asked Questions & Troubleshooting

Here are solutions to some common experimental challenges based on the information available.

1. How can I distinguish this compound from myristic acid in my sample?

  • Challenge: The isolated compound is suspected to be a mixture or impure.
  • Solution: Employ a combination of TLC and melting point determination.
    • TLC Analysis: Run the sample alongside authentic standards of both this compound and myristic acid. Differences in their Retardation Factor (Rf) values will confirm identity [1].
    • Melting Point: Determine the melting point of your crystal. A sharp melting point consistent with literature values for pure this compound helps confirm purity and identity, distinguishing it from myristic acid [1].

2. What should I do if the yield of this compound from nutmeg is low?

  • Challenge: The amount of crystal obtained after extraction and crystallization is less than expected.
  • Solution: Optimize the extraction step.
    • Grinding: Ensure the nutmeg is finely ground to maximize the surface area for solvent contact [1].
    • Solvent Choice: The extraction uses diethyl ether as the solvent [1]. Confirm the solvent is fresh and of adequate volume for complete extraction.

Experimental Workflow: Isolation & Analysis

The diagram below outlines the key stages for isolating this compound from nutmeg and analyzing its purity.

Start Start: Ground Nutmeg Step1 Extraction with Diethyl Ether Start->Step1 Step2 Filter Mixture Step1->Step2 Step3 Evaporate Solvent (Yields Crude this compound) Step2->Step3 Step4 Purify via Crystallization (Solvent: Acetone) Step3->Step4 Step5 Identity & Purity Check Step4->Step5 MP Melting Point Determination Step5->MP Parallel Methods TLC Thin Layer Chromatography (TLC) Step5->TLC End Pure this compound MP->End TLC->End

Important Limitations and Next Steps

Please note that the information from the search results is foundational but not sufficient for a full analytical method validation as per ICH guidelines.

  • Available Information: The results confirm the natural source of this compound is nutmeg (Myristica fragrans) and describe basic techniques for its isolation and identification [2] [1].
  • Missing Information: The search did not yield specific details for a complete method validation. This includes data on precision, accuracy, linearity, range, robustness, system suitability, and limits of detection/quantitation.
  • Suggested Next Steps: To build a comprehensive guide, I recommend consulting:
    • Pharmacopoeial Standards: Methods outlined in official compendia like the USP or EP.
    • Specialized Analytical Chemistry Resources for detailed protocols on validating chromatographic methods (e.g., HPLC for this compound).
    • Scientific Databases for research papers that specifically focus on the "analytical method validation of this compound".

References

trimyristin stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the melting point of trimyristin? The melting point of pure this compound is reported to be 56–57 °C [1]. This is a key physical property to monitor during processing and storage, as changes can indicate polymorphic transitions.

  • How does this compound's stability compare to other lipid excipients? Evidence suggests this compound exhibits superior stability. One study found that solid lipid microparticles (SLMs) made from this compound showed no remarkable polymorphic transition at 37°C, unlike SLMs made from glyceryl distearate (GDS) or glyceryl monostearate (GMS). This stability helped maintain the intended distribution and release of a model protein [2].

  • Does blending with liquid lipids affect this compound stability? Yes, in Nanostructured Lipid Carriers (NLCs), the type and amount of liquid lipid blended with this compound significantly impact stability. Increasing the liquid lipid content can reduce crystallization and melting points of the lipid matrix, which may enhance dispersion stability but also accelerate the polymorphic transformation rate [3]. The chemical structure and Hydrophilic-Lipophilic Balance (HLB) of the liquid lipid are critical factors for stable formulation [3].

  • What are the key stability-indicating parameters to monitor? You should routinely monitor the following critical quality attributes (CQAs) [3] [2]:

    • Particle Size (PS) & Polydispersity Index (PDI): Indicates aggregation or Ostwald ripening.
    • Zeta Potential (ZP): Predicts colloidal stability.
    • Entrapment Efficiency (EE) & Drug Loading (DL): A drop can signal drug expulsion due to lipid crystallization or polymorphic changes.
    • Polymorphic Form: Use DSC and XRPD to detect solid-state transitions.

Experimental Protocols & Data

The following workflow outlines a general approach for investigating the stability of this compound-based formulations. The table below it summarizes quantitative findings from key studies.

Start Start: Stability Investigation P1 Formulation Preparation (e.g., NLCs, SLMs) Start->P1 P2 Define Storage Conditions (Temperature, Time, Light) P1->P2 P3 Sample at Time Intervals P2->P3 P4 Analyze Critical Quality Attributes (CQAs) P3->P4 P5 Interpret Data P4->P5 C1 Particle Size (PS) & PDI P4->C1 C2 Zeta Potential (ZP) P4->C2 C3 Entrapment Efficiency (EE) & Drug Loading (DL) P4->C3 C4 Thermal Analysis (DSC) P4->C4 C5 Crystallography (XRPD) P4->C5 P6 Conclude on Stability P5->P6

Table 1: Summary of Key Stability Findings from Research

Formulation Type Key Finding Experimental Condition Quantitative Result / Observation Reference
Solid Lipid Microparticles (SLMs) Superior polymorphic stability compared to GDS and GMS. Storage at 37°C No remarkable polymorphic transition was detected in this compound SLMs. [2]
Nanostructured Lipid Carriers (NLCs) Liquid lipid type and concentration critically affect stability. 6-month storage stability study Liquid lipids with higher surfactant properties (e.g., PCG/Labrasol) produced NLCs with the smallest particle size and best stability. [3]
This compound (Pure) Fundamental physical property for stability assessment. Standard condition Melting point: 56–57 °C. [1]

Key Troubleshooting Guidelines

  • Problem: Particle Growth or Aggregation

    • Potential Cause: Polymorphic transition from a less stable to a more stable crystal form, leading to drug expulsion and particle fusion [3].
    • Solution: Optimize the liquid lipid content and type in the formulation. Using liquid lipids with higher hydrophilic-lipophilic balance (HLB) can create more stable, spherical particles that resist change over time [3].
  • Problem: Drop in Entrapment Efficiency (EE) During Storage

    • Potential Cause: The lipid matrix undergoes crystallization and polymorphic changes, causing the encapsulated active ingredient to be expelled [3] [2].
    • Solution: Characterize the solid-state properties of your final formulation thoroughly using DSC and XRPD. Ensure the process yields a metastable polymorph with higher drug loading capacity, and monitor for transitions during stability studies [3].
  • Problem: Physical Instability (e.g., Caking, Sedimentation)

    • Potential Cause: Insufficient electrostatic or steric repulsion between particles, often indicated by a low zeta potential.
    • Solution: As demonstrated in NLC studies, the choice of surfactant is critical. Ensure you use an effective stabilizer like Poloxamer 188 at an appropriate concentration to maintain a high zeta potential and prevent particle aggregation [3].

References

Emerging Triglyceride-Lowering Therapies

Author: Smolecule Technical Support Team. Date: February 2026

For researchers in drug development, several novel compounds targeting severe hypertriglyceridemia (sHTG) are in clinical trials. The table below summarizes key data for these emerging biological therapies and a new triple-receptor agonist [1] [2].

Drug Name Mechanism of Action Therapeutic Target Reported Efficacy (Key Metrics) Development Status
Olezarsen Antisense oligonucleotide (ASO) inhibiting apo C-III synthesis apo C-III Significant reduction in TG levels [1] Recently approved in the US [1]
Plozasiran Small-interfering RNA (siRNA) inhibiting apo C-III synthesis apo C-III Significant reduction in TG levels [1] Phase 3 trials [1]
Zodasiran Small-interfering RNA (siRNA) inhibiting ANGPTL3 synthesis ANGPTL3 Decreased TG levels in patients with moderate HTG [1] In development [1]
Pegozafermin Fibroblast growth factor 21 (FGF21) analog FGF21 receptor Candidate for treatment of sHTG [1] In development [1]
DR10624 Single-molecule triple agonist (FGF21, GLP-1, Glucagon receptors) Multiple pathways ~65-75% reduction in TG; ~64% reduction in liver fat [3] [2] Phase 2 trial [3]

Experimental Data and Protocols for DR10624

The most detailed recent data comes from a Phase 2 trial of DR10624. The following methodology and results can serve as a reference for experimental design [3] [2].

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial conducted at 35 centers in Mainland China.
  • Patient Population: 79 adults with severe hypertriglyceridemia (fasting TG levels between 500 and 2000 mg/dL). The average age was 46, and the majority (89%) were men.
  • Intervention: Participants were randomized to receive either a once-weekly subcutaneous injection of DR10624 (at 12.5 mg, 25 mg, or a 50 mg titration dose) or a placebo.
  • Concomitant Medication: Approximately 30% of participants continued taking stable doses of their existing triglyceride-lowering medications (e.g., fibrates, statins) throughout the study.
  • Primary Efficacy Endpoint: Percent change in triglyceride levels from baseline to week 12.
  • Key Results:
    • Triglyceride Reduction: The DR10624 groups showed reductions of 74.5% (12.5 mg), 66.2% (25 mg), and 68.9% (50 mg titration), compared to an 8.0% reduction in the placebo group.
    • Liver Fat Reduction: As measured by MRI, patients treated with DR10624 had a 63.5% reduction in liver fat, compared to 8.4% in the placebo group.
    • Secondary Endpoints: The drug also showed significant improvements in other lipid measures, including total cholesterol, HDL cholesterol, and non-HDL cholesterol.
  • Common Adverse Events: The most frequent side effects were mild gastrointestinal issues (e.g., nausea, stomach upset), which are common with GLP-1 receptor agonists.

Metabolic Pathway and Experimental Workflow

Based on the mechanisms of the drugs discussed, here are diagrams visualizing the targeted signaling pathway and a generalized experimental workflow for clinical evaluation.

Targeted Pathways in Triglyceride Metabolism

The diagram illustrates the metabolic pathway of Triglyceride-Rich Lipoproteins (TRLs) and the points targeted by emerging therapies [1].

TG_Pathway TRL TRL LPL_Activation LPL Activation (by apoA-V, apoC-II) TRL->LPL_Activation Hydrolysis FFA Free Fatty Acids (Energy/Storage) LPL_Activation->FFA Remnants TRL Remnants (Atherogenic Risk) LPL_Activation->Remnants LPL_Inhibition LPL Inhibition (by apoC-III, ANGPTL3) LPL_Inhibition->LPL_Activation Olezarsen Olezarsen/Plozasiran (apoC-III Inhibitors) Olezarsen->LPL_Inhibition Zodasiran Zodasiran (ANGPTL3 Inhibitor) Zodasiran->LPL_Inhibition Pegozafermin Pegozafermin (FGF21 Analog) Pegozafermin->LPL_Activation DR10624 DR10624 (FGF21/GLP-1/Glucagon Agonist) DR10624->LPL_Activation

Diagram: Key targets of emerging therapies in triglyceride-rich lipoprotein (TRL) metabolism. RNA-based inhibitors (blue, yellow) reduce LPL inhibition, while FGF21 analogs and triple agonists (green, red) enhance LPL activity through broader metabolic effects [1].

Clinical Trial Workflow for Lipid Therapies

This workflow outlines the general structure of a clinical trial for evaluating a new lipid-lowering therapy, reflecting the design used in the DR10624 study [3].

Diagram: Generalized workflow for a 12-week clinical trial of a lipid-lowering therapy, from screening and randomization to endpoint analysis.

Research Context and Limitations

  • Current Treatment Gap: Patients with severe hypertriglyceridemia often have limited options, as existing therapies like fibrates and omega-3 fatty acids do not always provide sufficient triglyceride lowering and may have limited effects on liver fat [3] [1].
  • Significance of New Targets: Drugs targeting apoC-III, ANGPTL3, and FGF21 represent a shift towards targeting key modulators of TRL catabolism, moving beyond traditional small molecules [1].
  • Data Limitations: The promising data for DR10624 is preliminary. The study was a short-term (12-week), small trial conducted only in Mainland China, and the drug was not directly compared to existing therapies. Longer, larger, and more diverse global trials are needed to confirm its efficacy and safety profile [3].

References

Comparative Drug Loading Capacity of Lipid Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Model Drug Trimyristin Nanoemulsion (µg/mg) Solid this compound Nanoparticles (µg/mg) α-form Tristearin Nanoparticles (µg/mg) Crystalline Cholesteryl Myristate Nanoparticles (µg/mg)
Betamethasone-17-valerate 0.4 13.0 1.7 0.6
Carbamazepine 40.0 35.0 1.6 3.8
Diazepam 55.0 50.0 20.0 17.0
Flufenamic acid 39.0 35.0 0.9 3.9
Griseofulvin 7.0 5.0 0.5 0.7
Ibuprofen 46.0 40.0 1.4 3.2
Retinyl palmitate Not loadable Not loadable Not loadable Not loadable
Ubidecarenone Not loadable Not loadable Not loadable Not loadable

Data adapted from Rosenblatt and Bunjes (2017) [1] [2] [3]. Values are approximate and represent the mass of drug loaded per mass of lipid nanoparticles.

Key Experimental Insights

The data reveals several critical points for formulation scientists:

  • Superiority of this compound: This compound-based dispersions generally had the highest loading capacity, with the nanoemulsion usually being equal or superior to the solid this compound nanoparticles [1] [3].
  • Impact of Physical State: The physical state of the lipid (liquid vs. solid) significantly impacts capacity. For most compounds, the liquid this compound nanoemulsion showed equal or higher loading than solid this compound nanoparticles [1] [3].
  • Drug-Specific Performance: Loading is highly dependent on the specific drug. A notable exception is betamethasone-17-valerate, which loaded far more efficiently into solid this compound nanoparticles than into any other formulation, including the liquid emulsion [1] [3].
  • Limitations: Extremely lipophilic drugs like retinyl palmitate and ubidecarenone could not be loaded into any of the tested nanoparticles using the passive approach [1] [3].

Detailed Experimental Protocol

The comparative data was generated using a passive drug loading technique, which is considered an efficient way to determine the true solubilization capacity of a colloidal system without risking overloading [3].

Start Start: Prepare blank lipid nanoparticle dispersions A Add excess model drug in crystalline form to dispersion Start->A B Equilibrate mixture under constant stirring A->B C Separate nanoparticles from non-incorporated drug crystals (via centrifugation) B->C D Quantify drug load in nanoparticle fraction (via HPLC or similar method) C->D E End: Determine maximum loadable drug amount per lipid mass D->E

Key Steps and Rationale:

  • Nanoparticle Preparation: The different lipid nanoparticles (e.g., this compound emulsion, solid this compound, tristearin) were prepared separately using melt-homogenization techniques [3].
  • Passive Loading: The pre-formed, blank nanoparticle dispersions were exposed to an excess of the model drug in its crystalline (bulk) state and equilibrated. This allows the drug to partition into the lipid matrix until saturation is reached [1] [3].
  • Separation and Quantification: After equilibrium, the nanoparticle fraction was separated from the non-incorporated drug crystals, typically by centrifugation. The drug loaded into the nanoparticles was then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) [1] [3].

Interpretation for Formulation Scientists

The findings suggest that for many poorly soluble drugs, This compound nanoemulsions are a promising starting point in formulation development due to their high loading potential. However, the exceptional loading of betamethasone-17-valerate in solid this compound highlights that solid lipid nanoparticles can be superior for specific drug-carrier pairs, likely due to unique molecular interactions and the creation of a solid solution [1].

The passive loading method itself is a valuable tool for efficiently screening carrier systems without the need to prepare multiple loaded batches, saving time and scarce drug compounds in early development stages [3].

References

trimyristin SLN vs polymer nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Performance

For researchers, quantitative data and specific methodologies are crucial. The following table summarizes key experimental findings and protocols from the literature.

Aspect Experimental Findings & Protocols

| Trimyristin SLN/NLC Performance | - Drug Model: Resveratrol [1]

  • Key Factor: Liquid lipid type and concentration significantly impact critical quality attributes (CQAs) like particle size, encapsulation efficiency, and stability [1]
  • Optimization: Box-Behnken experimental design and Response Surface Methodology (RSM) can optimize CQAs [1] | | Polymeric Nanoparticle Performance | - Drug Model: Wide range, from small molecules (e.g., Curcumin, Paclitaxel) to large biomolecules (e.g., siRNA, proteins) [2] [3]
  • Key Advantage: Capable of targeted delivery and controlled release. Surface modification with PEG or targeting ligands (e.g., antibodies, folates) enhances tumor accumulation and cellular uptake [4]. | | Key Characterization Protocols | Essential techniques for both system types include:
  • Particle Size (PS) & Distribution: Dynamic Light Scattering (DLS) [5]
  • Surface Charge: Zeta Potential (ZP) [5]
  • Entrapment Efficiency (EE): Centrifugation/ultrafiltration followed by drug assay (e.g., HPLC) [1]
  • Thermal Behavior & Crystallinity: Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) [1] [5]
  • Morphology: Electron Microscopy (SEM, TEM) [6] |

Synthesis Workflows

The production pathways for SLNs/NLCs and PNPs are distinct, primarily differing in the core material and the methods used to form the nanoparticles. The diagrams below illustrate the two main workflows.

sln_workflow This compound SLN/NLC Production via Hot Melt HPH A Melt Lipid Phase (this compound + Drug + Liquid Lipid) C Pre-Emulsification (High-Shear Mixing) A->C B Heat Aqueous Phase (Surfactant + Water) B->C D High-Pressure Homogenization (HPH) (Heated Cycle) C->D E Cool to Room Temperature (Lipid Solidifies, Forming SLNs/NLCs) D->E F Product: SLN/NLC Dispersion E->F

pnp_workflow Polymeric Nanoparticle Production via Solvent Evaporation cluster_org Organic Phase cluster_aq Aqueous Phase A Dissolve Polymer & Drug in Organic Solvent (e.g., Ethyl Acetate) C Emulsification (High-Speed Homogenization or Sonication) A->C B Prepare Aqueous Solution (Surfactant e.g., PVA + Water) B->C D Solvent Evaporation (Magnetic Stirring, Reduced Pressure) C->D E Purification & Collection (Centrifugation, Washing, Freeze-Drying) D->E F Product: Polymeric Nanospheres E->F

Key Insights for Formulation Scientists

  • Choose this compound SLNs/NLCs for stability and biocompatibility: If your priority is a highly biocompatible system with a straightforward, scalable production method, especially for lipophilic drugs, this compound SLNs/NLCs are an excellent choice [6] [7]. They are particularly suited for applications where the avoidance of organic solvents is a key requirement [6].
  • Opt for PNPs for sophisticated control and targeting: When your project demands precise control over drug release kinetics, high drug loading, or advanced functionalities like active targeting and stimuli-responsiveness, PNPs offer greater versatility [4] [8]. They are ideal for delivering sensitive biomolecules like nucleic acids (e.g., siRNA) [3].
  • Consider the trade-offs: While SLNs/NLCs boast good biocompatibility, they can have lower drug loading capacity and potential drug expulsion upon storage due to lipid crystallization [5] [6]. PNPs can involve more complex production steps and require careful attention to the biocompatibility and degradation profile of the chosen polymer [8] [2].

References

Validated UFLC Method for Trimyristin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The core analytical method identified is an Ultra-Fast Liquid Chromatography (UFLC) technique developed for the estimation of trimyristin in both pure form (API) and poly-herbal Ayurvedic formulations. The table below details the validation parameters and experimental data as per the study [1] [2].

Parameter Experimental Condition / Result
Analytical Technique Ultra-Fast Liquid Chromatography (UFLC)
Objective Estimation of this compound in API & poly-herbal formulations
Mobile Phase Dichloromethane:Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time ~0.905 minutes
Linearity Range 10 - 90 μg/mL
Correlation Coefficient (r²) 0.9993
Precision (% RSD) < 2%
Detection Limit (LOD) 4.58 μg/mL
Quantitation Limit (LOQ) Data in source (not fully extracted)
Accuracy (% Recovery) 98.3 - 101.6%

This method is reported to be simple, specific, precise, accurate, and sensitive enough for the routine analysis of formulations like Poweromin tablet and Makaradhwaj vatti in a time- and cost-effective manner [2].

Detailed Experimental Protocols

Here are the detailed experimental workflows for the key procedures cited in the comparison.

Protocol for UFLC Analysis and Validation

The following workflow outlines the key steps of the UFLC method development and validation [1]:

A Method Development B Chromatographic Conditions A->B G Method Validation A->G C Isocratic Elution B->C D Mobile Phase: DCM:ACN (95:5) B->D E Flow Rate: 1.0 mL/min B->E F Detection: 210 nm B->F H Specificity Test G->H I Linearity & Range (10-90 µg/mL) G->I J Precision (RSD < 2%) G->J K Accuracy (Recovery 98.3-101.6%) G->K L LOD/LOQ Determination G->L M Robustness Testing G->M N Validated UFLC Method H->N I->N J->N K->N L->N M->N

Protocol for Alternative Extraction of this compound

An alternative method for extracting this compound from nutmeg uses a solvent system of ethyl acetate, ethyl alcohol, and water (4.5:4.5:1, v/v/v) [3].

  • Procedure: The extraction is performed under reflux conditions, unlike the room-temperature extraction used for other compounds. After refluxing, the solution is cooled, and crystals of this compound form directly in the solvent mixture.
  • Isolation & Purity: The crude product is isolated by washing with a fresh, cold mixture of the same solvent system. The study reports that recrystallization from acetone—a common step in traditional protocols—was not necessary, simplifying the process.
  • Yield: This method achieved a product recovery of 8.0% [3].

Interpretation of Findings and Alternatives

  • Significance of the UFLC Method: The UFLC method represents a modern, validated approach suitable for quality control in pharmaceutical development, directly addressing your needs as a researcher.
  • Extraction Method Context: The alternative extraction protocol [3] highlights a trend towards green chemistry, utilizing less hazardous solvents. While not directly an analytical technique, efficient extraction is a critical first step before analysis.

It's worth noting that other analytical techniques like Evaporative Light Scattering Detection (ELSD) [1] [4] and GC-MS [4] are mentioned in the context of triacylglycerol or fatty acid analysis, but the search results do not provide full validation data for this compound using these methods.

References

Experimental Models for Antibacterial Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pathogens and assessment methods from recent studies on alternative antimicrobials, which align with the approaches you would likely use for trimyristin.

Antimicrobial Agent Target Pathogens Key Assessment Methods Quantitative Activity Metrics
Plant Extract (e.g., Verbascum thapsus) [1] Bacillus subtilis, Streptococcus pyogenes, Aspergillus niger Broth dilution, Disk diffusion Zone of Inhibition (mm), MIC (μg/ml), MBC/MFC (μg/ml)
Antimicrobial Coating (Silver vs. MRC) [2] MRSA, P. aeruginosa, C. albicans In-vitro microbial challenge post-elution Microbial Colonization (CFU/device), Log10 Reduction
Antimicrobial Peptides (AMPs) [3] ESKAPE pathogens (e.g., E. coli, S. aureus, K. pneumoniae) Broth microdilution, Cytotoxicity assays (e.g., hemolysis) MIC (μM), MBC (μM), Cytotoxicity (IC50)
Systematic Plant Screening [4] Staphylococcus aureus (commonly targeted) Broth dilution for MIC MIC (μg/ml)

Detailed Experimental Protocols

Here are more detailed methodologies for the key assays mentioned above, which are standard for evaluating antibacterial activity.

  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

    • Objective: To determine the lowest concentration of an agent that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC) [4].
    • Workflow:
      • Preparation: A bacterial suspension is prepared and standardized to a specific turbidity (e.g., 0.08–0.1 at 625 nm, corresponding to ~10^8 CFU/mL) [3].
      • Dilution: The test compound (e.g., this compound) is serially diluted in a broth medium (e.g., Mueller-Hinton Broth) across a microtiter plate.
      • Inoculation & Incubation: Each well is inoculated with the bacterial suspension and incubated at 37°C for 16–20 hours.
      • Analysis: The MIC is the lowest concentration with no visible growth. To determine MBC, broth from wells with no growth is sub-cultured on agar plates; the MBC is the lowest concentration that prevents 99.9% of bacterial growth [1].
  • Disk Diffusion / Zone of Inhibition Assay

    • Objective: To assess the ability of a compound to diffuse through agar and inhibit bacterial growth [1].
    • Workflow:
      • Inoculation: A standardized bacterial lawn is prepared on an agar plate.
      • Application: Disks impregnated with the test compound at specific concentrations are placed on the inoculated agar.
      • Incubation & Measurement: Plates are incubated (e.g., 37°C for 18–24 hours). The diameter of the clear zone around the disk (Zone of Inhibition) is measured in millimeters.
  • Time-Kill Assay (Microbial Challenge)

    • Objective: To evaluate the kinetics of bactericidal activity over time, often under simulated-use conditions [2].
    • Workflow:
      • Challenge: The test material is exposed to a high concentration of a bacterial inoculum.
      • Elution: The material may be subjected to pre-elution in a relevant solution (e.g., 50% serum) to simulate aging.
      • Sampling & Enumeration: Samples are taken at various time points (e.g., 1 day, 7 days), and viable bacteria are quantified by plating and counting Colony Forming Units (CFU).

Logical Workflow for Antibacterial Assessment

The following diagram outlines a generalized logical workflow for conducting an antibacterial activity assessment, integrating the protocols described above.

G cluster_assays Core Experimental Protocols Start Start Assessment Prep Sample & Pathogen Preparation Start->Prep Assay Primary Screening Assays Prep->Assay A1 MIC/MBC Determination A2 Zone of Inhibition (Disk Diffusion) A3 Time-Kill Kinetics DataQ Data & Quantitative Analysis Mech Mechanism of Action Studies DataQ->Mech End Report Conclusions Mech->End A1->DataQ A2->DataQ A3->DataQ

Suggestions for Finding Specific Data on this compound

To locate the specific information you need, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Web of Science with more targeted queries such as:
    • "this compound" AND ("antimicrobial" OR "antibacterial")
    • "this compound" AND "MIC"
    • "Myristic acid triglyceride" AND "biological activity"
  • Explore Broader Context: this compound is a triglyceride of myristic acid. Research on the biological activities of myristic acid itself or related compounds may provide useful indirect evidence or mechanistic insights.
  • Consult Chemical Databases: Platforms like PubChem often aggregate biological test results and link to relevant scientific articles for specific compounds.

References

trimyristin acetylcholinesterase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The Experimental Role of Trimyristin

The search results indicate that this compound is used in research in the following ways:

  • As a Native Substrate: One key study used this compound, a triglyceride, to create a native substrate surface for observing the activity of a lipase enzyme (from Thermomyces lanuginosus) at the single-molecule level. In this context, this compound is the substance being broken down by the enzyme, not an inhibitor of AChE [1].
  • As a Neuroprotective Agent: Another study isolated this compound from nutmeg (Myristica fragrans) and investigated its neuroprotective effects in rats with induced neurotoxicity. The study reported that this compound treatment "upregulated Acetylcholinesterase concentrations," which suggests it increased AChE levels rather than inhibiting the enzyme [2].

Summary of Experimental Data

The table below summarizes the available experimental data involving this compound:

Experimental Context Reported Finding Related to AChE Citation
As a substrate for lipase enzyme activity on a surface Not an AChE inhibitor; used as a lipid substrate for a different enzyme system [1].
Neuroprotection study in a rat model "Upregulated Acetylcholinesterase concentrations" in the brain [2].

Detailed Experimental Protocol

For the single-molecule study using this compound as a substrate [1], the core methodology is outlined below. This workflow visualizes the key steps researchers used to study enzyme behavior on the this compound surface:

Start Start Experiment Step1 Create this compound Layer Start->Step1 Step2 Label Lipase Enzymes with Alexa Fluor 488 Step1->Step2 Step3 Add Labeled Enzymes to Substrate Surface Step2->Step3 Step4 Image with TIRF Microscopy (97 ms resolution) Step3->Step4 Step5 Track Individual Enzyme Trajectories Step4->Step5 Step6 Analyze Diffusional States and Kinetics Step5->Step6 End Draw Conclusions on Function and Regulation Step6->End

Key Experimental Steps [1]:

  • Substrate Surface Preparation: A thin layer of this compound substrate was created.
  • Enzyme Labeling: The lipase enzyme (TLL) was specifically labeled at a single cysteine residue (D137C) with a fluorescent dye (Alexa Fluor 488-maleimide), achieving high labeling efficiency (83-86%).
  • Data Acquisition: Labeled enzymes were introduced to the this compound surface and imaged using Total Internal Reflection Fluorescence (TIRF) microscopy with a high temporal resolution of 97 milliseconds.
  • Data Analysis: Thousands of individual enzyme trajectories were recorded and analyzed using Hidden Markov Model (HMM) analysis to quantify the enzymes' diffusional states, their abundance, and the microscopic transition rates between these states.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to yellowish grey solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

18.7

Hydrogen Bond Acceptor Count

6

Exact Mass

722.64244046 Da

Monoisotopic Mass

722.64244046 Da

Heavy Atom Count

51

LogP

16.26

Appearance

Solid powder

Melting Point

58.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18L31PSR28

Other CAS

555-45-3

Wikipedia

Trimyristin

Use Classification

Cosmetics -> Emollient; Refatting; Skin conditioning; Viscosity controlling; Solvent

General Manufacturing Information

Tetradecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Göke K, Roese E, Arnold A, Kuntsche J, Bunjes H. Control over Particle Size Distribution by Autoclaving Poloxamer-Stabilized Trimyristin Nanodispersions. Mol Pharm. 2016 Sep 6;13(9):3187-95. doi: 10.1021/acs.molpharmaceut.6b00395. Epub 2016 Aug 9. PubMed PMID: 27463039.
2: Gehrer S, Schmiele M, Westermann M, Steiniger F, Unruh T. Liquid crystalline phase formation in suspensions of solid trimyristin nanoparticles. J Phys Chem B. 2014 Sep 25;118(38):11387-96. doi: 10.1021/jp506787v. Epub 2014 Sep 15. PubMed PMID: 25201309.
3: Lugemwa FN. Extraction of betulin, trimyristin, eugenol and carnosic acid using water-organic solvent mixtures. Molecules. 2012 Aug 3;17(8):9274-82. doi: 10.3390/molecules17089274. PubMed PMID: 22864237.
4: Martins S, Silva AC, Ferreira DC, Souto EB. Improving oral absorption of Salmon calcitonin by trimyristin lipid nanoparticles. J Biomed Nanotechnol. 2009 Feb;5(1):76-83. PubMed PMID: 20055109.
5: Sonesson AW, Elofsson UM, Callisen TH, Brismar H. Tracking single lipase molecules on a trimyristin substrate surface using quantum dots. Langmuir. 2007 Jul 31;23(16):8352-6. Epub 2007 Jul 6. PubMed PMID: 17616159.
6: Sonesson AW, Brismar H, Callisen TH, Elofsson UM. Mobility of Thermomyces lanuginosus lipase on a trimyristin substrate surface. Langmuir. 2007 Feb 27;23(5):2706-13. Epub 2007 Jan 30. PubMed PMID: 17261037.
7: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
8: van Langevelde A, Peschar R, Schenk H. Structure of beta-trimyristin and beta-tristearin from high-resolution X-ray powder diffraction data. Acta Crystallogr B. 2001 Jun;57(Pt 3):372-7. Epub 2001 Jun 1. PubMed PMID: 11373397.
9: Bennett AJ, Billett MA, Salter AM, Mangiapane EH, Bruce JS, Anderton KL, Marenah CB, Lawson N, White DA. Modulation of hepatic apolipoprotein B, 3-hydroxy-3-methylglutaryl-CoA reductase and low-density lipoprotein receptor mRNA and plasma lipoprotein concentrations by defined dietary fats. Comparison of trimyristin, tripalmitin, tristearin and triolein. Biochem J. 1995 Oct 1;311 ( Pt 1):167-73. PubMed PMID: 7575449; PubMed Central PMCID: PMC1136134.

Explore Compound Types